Product packaging for Fmoc-beta-ala-opfp(Cat. No.:CAS No. 149303-38-8)

Fmoc-beta-ala-opfp

Cat. No.: B557781
CAS No.: 149303-38-8
M. Wt: 477.4 g/mol
InChI Key: HKRARRDDNQDLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-beta-ala-opfp, also known as this compound, is a useful research compound. Its molecular formula is C24H16F5NO4 and its molecular weight is 477.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H16F5NO4 B557781 Fmoc-beta-ala-opfp CAS No. 149303-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F5NO4/c25-18-19(26)21(28)23(22(29)20(18)27)34-17(31)9-10-30-24(32)33-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRARRDDNQDLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-beta-Ala-OPfp: A Comprehensive Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-α-Fmoc-β-alanine pentafluorophenyl ester (Fmoc-beta-Ala-OPfp), a critical reagent in modern peptide chemistry. This document details its physicochemical characteristics, provides established experimental protocols for its synthesis and use, and discusses potential challenges such as impurity formation.

Core Chemical and Physical Properties

This compound is a white, powdered amino acid derivative widely utilized as a building block in solid-phase peptide synthesis (SPPS).[1] Its structure features a β-alanine core, an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a C-terminal pentafluorophenyl (Pfp) ester. The Fmoc group provides stable protection under acidic conditions and is readily cleaved by a secondary amine base, such as piperidine, allowing for orthogonal protection schemes.[2] The pentafluorophenyl ester is a highly efficient activating group that facilitates rapid and clean amide bond formation during peptide coupling steps.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms Fmoc-β-Ala-OPfp[1]
CAS Number 149303-38-8[1]
Molecular Formula C₂₄H₁₆F₅NO₄[1]
Molecular Weight 477.4 g/mol [1]
Appearance White powder[1]
Melting Point 116 - 118 °C[1]
Purity (Typical) ≥ 99% (by HPLC)[1]
Storage Conditions 0 - 8 °C, sealed, away from moisture[1][4]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: N-terminal protection of β-alanine followed by C-terminal activation.

2.1. Protocol for Synthesis of Fmoc-β-Ala-OH

This protocol is adapted from established methods for the Fmoc protection of amino acids.[5]

  • Dissolution: Dissolve β-alanine (1.0 equivalent) in a 10% aqueous sodium carbonate (Na₂CO₃) solution. Cool the flask in an ice bath.

  • Fmoc Protection: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (0.85 equivalents) in dioxane dropwise to the cooled β-alanine solution with continuous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Dilute the reaction mixture with water and wash three times with diethyl ether to remove impurities.

  • Acidification: Acidify the aqueous layer to a pH of 2 using a 2N HCl solution, which will cause the Fmoc-β-Ala-OH product to precipitate.

  • Extraction: Extract the product from the acidified aqueous solution three times with ethyl acetate.

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Recrystallize the solid from an ethyl acetate/hexane mixture to obtain pure, white Fmoc-β-Ala-OH.[5]

2.2. Protocol for Esterification to this compound

This procedure involves the activation of the carboxylic acid of Fmoc-β-Ala-OH with pentafluorophenol.

  • Activation: Dissolve Fmoc-β-Ala-OH (1.0 equivalent) and pentafluorophenol in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Coupling: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or thionyl chloride to the solution and stir at room temperature.[3]

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Purification: Upon completion, filter the reaction mixture to remove by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then purified, typically through crystallization or column chromatography, to yield the final this compound product.[3]

cluster_synthesis Synthesis of this compound bAla β-Alanine Fmoc_bAla_OH Fmoc-β-Ala-OH bAla->Fmoc_bAla_OH FmocCl Fmoc-Cl FmocCl->Fmoc_bAla_OH Na2CO3 10% Na₂CO₃ (aq) Na2CO3->Fmoc_bAla_OH Dioxane Dioxane Dioxane->Fmoc_bAla_OH Product This compound Fmoc_bAla_OH->Product PFP Pentafluorophenol PFP->Product DCC DCC DCC->Product

Caption: Workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for SPPS, where its pre-activated ester allows for efficient coupling without the need for in-situ activating reagents.[2][3]

3.1. General Fmoc-SPPS Cycle using this compound

The following protocol outlines a standard coupling cycle on a solid support (e.g., Wang or Rink Amide resin).[6][7]

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[7]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.[2][7]

  • Coupling: Dissolve this compound (typically 2-4 equivalents over resin loading) in DMF. Add the solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.[6] The high reactivity of the OPfp ester often leads to complete coupling in this timeframe.[3]

  • Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and by-products.

  • Monitoring (Optional): Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the completion of the coupling reaction.[2]

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.[6]

cluster_spps Fmoc-SPPS Cycle Start Peptide-Resin (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (this compound in DMF) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 End Peptide-Resin (Chain extended by one residue, N-terminus Fmoc-protected) Washing2->End

Caption: Experimental workflow for a single Fmoc-SPPS cycle.

Potential Impurities and Side Reactions

A significant consideration when working with Fmoc-protected amino acids is the potential for process-related impurities. When using N-hydroxysuccinimide-based reagents (Fmoc-OSu) for the synthesis of the precursor Fmoc-β-Ala-OH, a notable side reaction can occur.

4.1. Formation of Fmoc-β-Ala-OH Impurity via Lossen Rearrangement

The use of Fmoc-OSu can lead to the formation of Fmoc-β-Ala-OH as a by-product through a Lossen-type rearrangement mechanism.[8][9] This impurity can be difficult to separate from the desired Fmoc-amino acid product and, if carried over, can be incorporated into the peptide chain during synthesis.[8][10] Using Fmoc-Cl for the protection step is a common strategy to avoid this specific side reaction.[10]

cluster_impurity Impurity Formation via Lossen Rearrangement FmocOSu Fmoc-OSu Deprotonation Deprotonation FmocOSu->Deprotonation Elimination Elimination Deprotonation->Elimination Rearrangement Lossen Rearrangement Elimination->Rearrangement Isocyanate Isocyanate Intermediate Rearrangement->Isocyanate Hydrolysis Hydrolysis Isocyanate->Hydrolysis Impurity Fmoc-β-Ala-OH Impurity Hydrolysis->Impurity

Caption: Mechanism of Fmoc-β-Ala-OH impurity formation from Fmoc-OSu.

4.2. Hydrolysis

The pentafluorophenyl ester is highly reactive and, as such, is susceptible to hydrolysis.[3] It is crucial to use anhydrous solvents and store the reagent under dry conditions to maintain its high reactivity and prevent degradation.

Analytical Characterization

The purity and identity of this compound are typically confirmed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, with typical specifications being ≥99%.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.[5][11]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.

References

An In-depth Technical Guide on the Structure Elucidation of Fmoc-beta-Ala-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of N-α-Fmoc-β-alanine-pentafluorophenyl ester (Fmoc-beta-Ala-OPfp), a key building block in solid-phase peptide synthesis (SPPS). This document details the molecule's chemical properties, synthesis, and the analytical techniques used to confirm its structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Introduction to this compound

This compound is a derivative of the non-proteinogenic amino acid β-alanine, protected at its amino terminus with a fluorenylmethyloxycarbonyl (Fmoc) group and activated at its carboxyl terminus as a pentafluorophenyl (OPfp) ester. The Fmoc group provides a base-labile protecting strategy, crucial for stepwise peptide chain elongation in SPPS. The OPfp ester is a highly efficient activating group due to the strong electron-withdrawing nature of the pentafluorophenyl ring, which facilitates rapid and efficient amide bond formation with minimal side reactions.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 149303-38-8[2][3]
Molecular Formula C₂₄H₁₆F₅NO₄[2][3]
Molecular Weight 477.4 g/mol [2][3]
Appearance White powder[2]
Melting Point 116 - 118 °C[2]
Purity (HPLC) ≥ 99%[2]
Storage Conditions 0 - 8 °C[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the protection of the amino group of β-alanine with the Fmoc group. The second step is the activation of the carboxylic acid group of Fmoc-β-alanine with pentafluorophenol to form the OPfp ester.

Synthesis of Fmoc-beta-Ala-OH

The synthesis of the precursor, Fmoc-beta-Ala-OH, involves the reaction of β-alanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[4]

Experimental Protocol: Synthesis of Fmoc-beta-Ala-OH [4]

  • Dissolve β-alanine (1.0 eq) in a 10% aqueous solution of sodium carbonate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of Fmoc-Cl (0.85 eq) in dioxane dropwise to the cooled β-alanine solution with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 4 hours.

  • After the reaction is complete, dilute the mixture with water and wash with ether to remove organic impurities.

  • Acidify the aqueous layer to a pH of 2 using 2N HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure Fmoc-beta-Ala-OH as a white solid.

Synthesis of this compound

The final step is the esterification of Fmoc-beta-Ala-OH with pentafluorophenol using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Protocol: Synthesis of this compound

  • Dissolve Fmoc-beta-Ala-OH (1.0 eq) and pentafluorophenol (1.1 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in the same anhydrous solvent to the cooled mixture.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Continue stirring for an additional 3-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain pure this compound.

Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the Fmoc group, the β-alanine backbone, and the pentafluorophenyl ring. For comparison, the experimental ¹H NMR data for Fmoc-beta-Ala-OH in CDCl₃ shows the following key signals: δ 2.60 (t, 2H), 3.47 (d, 2H), 4.19 (t, 1H), 4.39 (d, 2H), and 7.29-7.74 (m, 8H).[4] Upon esterification to form this compound, the protons on the β-alanine backbone adjacent to the newly formed ester linkage would experience a downfield shift.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₂ (β to N)~2.8 - 3.0t2H
CH₂ (α to N)~3.6 - 3.8q2H
CH (Fmoc)~4.2 - 4.3t1H
CH₂ (Fmoc)~4.4 - 4.6d2H
NH~5.3 - 5.5t1H
Aromatic (Fmoc)7.30 - 7.80m8H

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons of the pentafluorophenyl ring will exhibit coupling with the fluorine atoms, resulting in characteristic splitting patterns.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
CH₂ (β to N)~35
CH₂ (α to N)~38
CH (Fmoc)~47
CH₂ (Fmoc)~67
Aromatic CH (Fmoc)~120, 125, 127, 128
Quaternary C (Fmoc)~141, 144
C=O (Amide)~156
C=O (Ester)~168
C-O (Pfp)~120-145 (multiple signals due to C-F coupling)
C-F (Pfp)~135-150 (multiple signals due to C-F coupling)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and can provide structural information through fragmentation analysis.

Expected Mass Spectrometry Data for this compound

  • Molecular Ion (M⁺): The expected exact mass for C₂₄H₁₆F₅NO₄ is 477.1023. High-resolution mass spectrometry (HRMS) should confirm this mass with high accuracy.

  • Major Fragmentation Pathways:

    • Loss of the pentafluorophenoxy group (-OC₆F₅) to give a fragment at m/z 294.

    • Cleavage of the Fmoc group, leading to a characteristic fragment at m/z 179 (fluorenylmethyl cation) or 178 (dibenzofulvene).

    • Loss of CO₂ from the amide linkage.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: Acquire a full scan mass spectrum to identify the molecular ion peak.

  • Tandem Mass Spectrometry (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This will help confirm the structure by identifying characteristic fragment ions.

  • Data Analysis: Analyze the mass spectra to determine the m/z values of the molecular ion and major fragment ions. Compare the experimental data with the theoretical values to confirm the identity and structure of the compound.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing information. While a crystal structure for this compound is not publicly available, the following protocol outlines the general procedure for obtaining such data.

Experimental Protocol: Single-Crystal X-ray Crystallography [5][6][7][8][9]

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Processing: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.

  • Structure Validation: Validate the final structure using crystallographic software to check for geometric reasonability and to ensure a good fit to the experimental data.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from β-alanine.

Synthesis_Workflow cluster_step1 Step 1: Fmoc Protection cluster_step2 Step 2: OPfp Esterification Beta_Alanine β-Alanine Fmoc_beta_Ala_OH Fmoc-beta-Ala-OH Beta_Alanine->Fmoc_beta_Ala_OH  Na₂CO₃, Dioxane/H₂O Fmoc_Cl Fmoc-Cl Fmoc_Cl->Fmoc_beta_Ala_OH Fmoc_beta_Ala_OH_2 Fmoc-beta-Ala-OH Pentafluorophenol Pentafluorophenol Fmoc_beta_Ala_OPfp This compound Pentafluorophenol->Fmoc_beta_Ala_OPfp DCC DCC DCC->Fmoc_beta_Ala_OPfp Fmoc_beta_Ala_OH_2->Fmoc_beta_Ala_OPfp  THF or DCM

Caption: Synthetic pathway for this compound.

Structure Elucidation Workflow

This diagram outlines the analytical workflow for the structural confirmation of the synthesized this compound.

Elucidation_Workflow cluster_analysis Structural Analysis Synthesized_Product Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR  Molecular Skeleton MS Mass Spectrometry (HRMS, MS/MS) Synthesized_Product->MS  Molecular Weight &  Fragmentation XRay X-ray Crystallography Synthesized_Product->XRay  3D Structure Confirmed_Structure Confirmed Structure of This compound NMR->Confirmed_Structure MS->Confirmed_Structure XRay->Confirmed_Structure

Caption: Analytical workflow for structure elucidation.

Conclusion

The structure of this compound can be unequivocally determined through a combination of its synthesis from known starting materials and its characterization by modern analytical techniques. NMR spectroscopy provides detailed information about the connectivity of atoms, mass spectrometry confirms the molecular weight and elemental composition, and X-ray crystallography reveals the precise three-dimensional arrangement of the atoms in the solid state. This comprehensive structural elucidation is essential for ensuring the quality and reactivity of this important reagent in peptide synthesis and drug discovery.

References

An In-depth Technical Guide to the Synthesis of Fmoc-beta-Ala-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis of N-α-Fmoc-β-alanine pentafluorophenyl ester (Fmoc-beta-Ala-OPfp), a crucial reagent in solid-phase peptide synthesis (SPPS). The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

This compound is an activated amino acid derivative widely utilized in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino terminus, which can be cleaved under mild basic conditions. The pentafluorophenyl (OPfp) ester is a highly reactive moiety that facilitates efficient peptide bond formation, offering rapid coupling rates and minimizing side reactions.[1][2][3] The use of preformed activated esters like this compound simplifies synthesis protocols and is amenable to both manual and automated peptide synthesis.[4]

Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the protection of the amino group of β-alanine with the Fmoc group to yield Fmoc-β-Ala-OH. The second step is the activation of the carboxylic acid of Fmoc-β-Ala-OH with pentafluorophenol to form the final product, this compound.

Synthesis_Pathway β-Alanine β-Alanine Fmoc-β-Ala-OH Fmoc-β-Ala-OH β-Alanine->Fmoc-β-Ala-OH Na2CO3, Dioxane/Water Fmoc-Cl Fmoc-Cl Fmoc-Cl->Fmoc-β-Ala-OH This compound This compound Fmoc-β-Ala-OH->this compound DMF Pentafluorophenol Pentafluorophenol Pentafluorophenol->this compound DCC DCC/Coupling Agent DCC->this compound Synthesis_Workflow cluster_step1 Step 1: Fmoc Protection cluster_step2 Step 2: OPfp Esterification A Dissolve β-Alanine in Na2CO3 solution B Add Fmoc-Cl in Dioxane A->B C React at RT for 4 hours B->C D Aqueous Workup & Acidification C->D E Extraction with Ethyl Acetate D->E F Recrystallization E->F G Fmoc-β-Ala-OH F->G H Dissolve Fmoc-β-Ala-OH & PFP in DMF G->H I Add DCC at 0°C H->I J React Overnight I->J K Filter DCU J->K L Solvent Evaporation & Workup K->L M Recrystallization L->M N This compound M->N

References

A Technical Guide to the Mechanism and Application of Fmoc-β-Ala-OPfp in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N-α-Fmoc-β-alanine pentafluorophenyl ester (Fmoc-β-Ala-OPfp), a critical reagent in modern solid-phase peptide synthesis (SPPS). We will explore its mechanism of action, detail its application through experimental protocols, and present quantitative data to illustrate its efficiency and utility in the synthesis of modified peptides.

Core Concepts: Deconstructing Fmoc-β-Ala-OPfp

Fmoc-β-Ala-OPfp is a specialized amino acid derivative designed for the efficient incorporation of a β-alanine residue into a growing peptide chain. Its structure can be broken down into three key functional components, each serving a distinct purpose in the synthesis process:

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group attached to the nitrogen atom of β-alanine. Its primary function is to prevent unintended reactions at the N-terminus, ensuring that peptide bond formation occurs only at the C-terminus. The Fmoc group is stable under acidic conditions but can be cleanly and rapidly removed with a mild organic base, typically piperidine, which is a cornerstone of Fmoc-based SPPS chemistry.

  • β-Alanine (beta-Alanine): Unlike proteinogenic α-amino acids, β-alanine has its amino group attached to the second carbon atom from the carboxyl group. Its incorporation into a peptide chain introduces a flexible, three-carbon spacer. This modification is often used to alter the conformational properties of a peptide, to act as a linker for conjugating other molecules (such as dyes, lipids, or cytotoxic drugs), or to enhance metabolic stability by resisting enzymatic degradation.

  • OPfp (Pentafluorophenyl Ester): The carboxyl group of β-alanine is activated as a pentafluorophenyl ester. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxy group an excellent leaving group. This "pre-activation" renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amino group of the N-terminal residue on the solid support. This results in rapid and efficient peptide bond formation with minimal risk of racemization.

Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)

The utility of Fmoc-β-Ala-OPfp is most evident within the cyclical workflow of SPPS. The process involves the sequential addition of amino acid residues to a growing chain anchored to a solid resin support. The incorporation of a β-alanine residue using Fmoc-β-Ala-OPfp proceeds through two main stages: coupling and deprotection.

Coupling Reaction

The coupling step begins after the N-terminal Fmoc group of the resin-bound peptide has been removed, exposing a free primary or secondary amine. Fmoc-β-Ala-OPfp, dissolved in a suitable solvent like dimethylformamide (DMF), is then introduced. The nucleophilic amine of the peptide chain attacks the activated carbonyl carbon of the β-alanine. This leads to the formation of a stable amide (peptide) bond and the release of pentafluorophenol as a byproduct. The high reactivity of the OPfp ester drives the reaction to completion swiftly.

Caption: Mechanism of Fmoc-β-Ala-OPfp coupling in SPPS.

Deprotection Step

Following the coupling and a thorough washing of the resin to remove excess reagents and byproducts, the Fmoc group on the newly added β-alanine is removed. This is achieved by treating the resin with a solution of 20% piperidine in DMF. The piperidine cleaves the Fmoc group, liberating the N-terminal amine of the β-alanine and preparing it for the next coupling cycle.

Quantitative Data and Performance

The efficiency of OPfp esters is well-documented. Their high reactivity allows for rapid coupling times and high yields, which is particularly advantageous for sterically hindered couplings or aggregation-prone sequences.

ParameterValue / ObservationConditions / Notes
Coupling Time 5 - 60 minutesTypically performed in DMF at room temperature. Reaction completion is monitored by a colorimetric test (e.g., Kaiser test).
Coupling Efficiency >99%Achievable under standard SPPS conditions. The high reactivity minimizes the need for double coupling.
Racemization Risk Extremely LowThe reaction mechanism of activated esters, particularly OPfp esters, largely prevents the racemization of the activated amino acid residue.
Shelf Stability HighFmoc-amino acid-OPfp derivatives are typically stable, crystalline solids that can be stored for extended periods at low temperatures (-20°C) without significant degradation.

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-β-Ala-OPfp

  • Deprotection Solution: 20% (v/v) piperidine in high-purity DMF

  • Solvents: High-purity Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Standard SPPS Workflow for Incorporating β-Alanine

This protocol outlines a single cycle for adding a β-alanine residue to a growing peptide chain on a solid support.

G start Start: Resin with N-terminal Fmoc-protected peptide deprotection 1. Fmoc Deprotection (20% Piperidine in DMF, 2 x 10 min) start->deprotection wash1 2. Wash Resin (DMF, DCM, DMF) deprotection->wash1 kaiser_test1 3. Kaiser Test (Optional) (Confirms free amine) wash1->kaiser_test1 coupling 4. Coupling (Add Fmoc-β-Ala-OPfp in DMF, 1-2h) kaiser_test1->coupling Positive Result wash2 5. Wash Resin (DMF, DCM, DMF) coupling->wash2 kaiser_test2 6. Kaiser Test (Confirms reaction completion) wash2->kaiser_test2 kaiser_test2->coupling Positive Result (Recouple) next_cycle Continue to next AA cycle or proceed to final cleavage kaiser_test2->next_cycle Negative Result

Caption: Experimental workflow for a single SPPS coupling cycle.

Detailed Method
  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin by sequentially adding and draining solvent in the following order: DMF (x3), DCM (x3), DMF (x3). Each wash should be for 1 minute with agitation.

  • Coupling: Prepare a solution of Fmoc-β-Ala-OPfp (2-3 equivalents relative to resin loading) in DMF. Add this solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction using a qualitative method like the Kaiser test. A negative result (beads remain yellow) indicates the successful consumption of all free amines and the completion of the coupling reaction.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly as described in step 3.

  • Continuation: The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid.

Conclusion

Fmoc-β-Ala-OPfp is a highly efficient and reliable reagent for the site-specific incorporation of β-alanine into synthetic peptides. Its pre-activated nature via the pentafluorophenyl ester ensures rapid, high-yield coupling reactions with minimal side products and a low risk of racemization. The strategic use of β-alanine as a flexible linker or metabolic stabilizer makes this compound an invaluable tool for medicinal chemists and drug development professionals aiming to design novel peptides with enhanced therapeutic properties.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fmoc Protecting Group in Beta-Alanine Derivatives

This technical guide provides a comprehensive overview of the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for beta-alanine and its derivatives. It covers the core principles of Fmoc protection, detailed synthesis protocols, applications in peptide science, and potential challenges such as side reactions. This document is intended to serve as a valuable resource for professionals engaged in peptide synthesis, drug discovery, and materials science.

The Fmoc Protecting Group: Core Principles

The Fmoc group is a base-labile amine protecting group that has become central to modern solid-phase peptide synthesis (SPPS). Its utility is rooted in the Fmoc/tBu orthogonal strategy, where the Nα-amine is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu).[1] This orthogonality ensures that side-chain protecting groups remain intact during the iterative cycles of Nα-Fmoc removal.[1]

The Fmoc group is typically introduced by reacting an amino acid with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[1] Its removal is achieved through a β-elimination mechanism triggered by a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] The electron-withdrawing nature of the fluorenyl system makes the C9 proton acidic, facilitating its abstraction by the base. This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine base.[2]

Synthesis of Fmoc-β-Alanine (Fmoc-β-Ala-OH)

Fmoc-β-alanine is a foundational building block, unique as it is the simplest, non-chiral beta-amino acid.[3] It is frequently used as a spacer to connect two biologically active molecules or to induce specific secondary structures, like gamma-turns, in peptides.[4][]

Experimental Protocol: Synthesis of Fmoc-β-Ala-OH

A widely adopted method for the synthesis of Fmoc-β-Ala-OH involves the reaction of β-alanine with Fmoc-Cl in an aqueous basic solution.[6]

Materials:

  • β-Alanine (β-Ala)

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane or Diethyl Ether

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • Dissolution: Dissolve β-alanine (1.0 eq) in a 10% aqueous sodium carbonate solution.[6]

  • Addition of Fmoc Reagent: Cool the solution in an ice bath. Slowly add a solution of Fmoc-Cl (0.85 eq) in dioxane, dropwise, with vigorous stirring.[6]

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for 4-6 hours.[6][7]

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether (3x) to remove unreacted Fmoc-Cl and other organic impurities.[6][7]

  • Acidification: Acidify the separated aqueous layer to a pH of 2 with 2N HCl, which will cause the Fmoc-β-Ala-OH product to precipitate.[6][7]

  • Extraction: Extract the product from the acidified aqueous solution with ethyl acetate (3x).[6]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[6]

  • Recrystallization: Recrystallize the crude solid from a mixture of ethyl acetate and hexane (e.g., 1:2 v/v) to obtain pure, white, solid Fmoc-β-Ala-OH.[6]

Quantitative Data: Synthesis of Fmoc-β-Ala-OH and Derivatives

The synthesis of Fmoc-β-alanine and its dipeptide derivatives is generally efficient, with high yields and purity.

ProductStarting MaterialsKey ReagentsYieldPurityReference
Fmoc-β-Ala-OHβ-Alanine, Fmoc-Cl10% Na₂CO₃, Dioxane81%Recrystallized[6]
Fmoc-β-Ala-Gly-OHFmoc-β-Ala-Bt, GlycineNa₂CO₃, Acetonitrile78.5%99.8%[8]
Fmoc-β-Ala-Val-OHFmoc-β-Ala-Bt, ValineNa₂CO₃, Tetrahydrofuran72%99.0%[8]

Key Derivatives and Applications in Drug Development

The modification of β-alanine and its incorporation into peptides allows for the development of novel therapeutics with enhanced properties.

Fmoc-β-alanine Pentafluorophenyl (Pfp) Ester

Activating the carboxylic acid of Fmoc-β-alanine, for instance as a pentafluorophenyl (Pfp) ester, significantly enhances its reactivity.[9] This is particularly useful for efficient coupling reactions in both solid-phase and solution-phase synthesis, helping to create complex peptide structures with high purity and yield.[8][9] These activated esters are valuable in developing peptide-based drugs, improving their stability and bioavailability.[9]

Applications
  • Enhanced Proteolytic Stability: The inclusion of β-amino acids into peptide backbones can confer resistance to degradation by proteases, a critical attribute for increasing the in vivo half-life of peptide drugs.[10]

  • Structural Scaffolding: Peptides containing β-alanine can adopt stable, well-defined secondary structures, such as helices and turns, which can be used to mimic protein epitopes for targeting protein-protein interactions.[][10]

  • Bioconjugation: Fmoc-β-alanine serves as a useful linker molecule in bioconjugation, facilitating the attachment of biomolecules to other entities for applications in diagnostics and targeted drug delivery.[4]

  • Pharmacological Modulation: Fmoc-β-alanine is a precursor to carnosine (β-alanyl-L-histidine), a dipeptide with significant physiological roles, including pH buffering in muscle and antioxidant activities through the Nrf2 signaling pathway.[11][12]

Methodologies and Workflows

Logical Relationship: Orthogonality in Fmoc/tBu SPPS

The success of Fmoc-based SPPS relies on the orthogonal stability of the protecting groups used for the α-amine and the amino acid side chains.

G cluster_spps Fmoc/tBu Solid-Phase Peptide Synthesis Start Resin-Bound Amino Acid (Side Chain Protected with tBu) Deprotection Nα-Fmoc Deprotection Start->Deprotection 20% Piperidine in DMF (Base-labile) Coupling Couple next Fmoc-AA(tBu)-OH Deprotection->Coupling Repeat Repeat Cycle Coupling->Repeat Repeat->Deprotection For next residue Cleavage Final Cleavage Repeat->Cleavage After final residue Peptide Purified Peptide Cleavage->Peptide TFA Cocktail (Acid-labile)

Caption: Orthogonal protection scheme in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Workflow: SPPS Cycle for Fmoc-β-Alanine Incorporation

The following workflow details a single cycle of SPPS to incorporate an Fmoc-β-alanine residue onto a growing peptide chain attached to a solid support resin.

G cluster_workflow SPPS Cycle for Fmoc-β-Alanine Incorporation Resin 1. Start: Peptide-Resin with free N-terminus Activation 2. Activation: Activate Fmoc-β-Ala-OH (e.g., with HBTU/DIPEA) Coupling 3. Coupling: Add activated Fmoc-β-Ala-OH to resin Activation->Coupling Wash1 4. Wash: Remove excess reagents (DMF) Coupling->Wash1 Deprotection 5. Fmoc Deprotection: Treat with 20% Piperidine/DMF Wash1->Deprotection Wash2 6. Wash: Remove Dibenzofulvene adduct (DMF) Deprotection->Wash2 End 7. End: Peptide-Resin ready for next cycle Wash2->End

Caption: A typical cycle for incorporating Fmoc-β-alanine in Solid-Phase Peptide Synthesis.

Challenges: Side Reactions and Impurity Formation

A significant challenge in the synthesis of Fmoc-protected amino acids is the potential for side reactions. When Fmoc-OSu is used as the protecting reagent, a Lossen-type rearrangement can occur, leading to the formation of Fmoc-β-Ala-OH as an impurity.[13][14][15] This is particularly problematic as this impurity can be incorporated into the growing peptide chain, resulting in a deletion mutant that can be difficult to separate from the target peptide.[14] The use of Fmoc-Cl as the protecting reagent can mitigate this specific side reaction.

Mechanism: Formation of Fmoc-β-Ala-OH from Fmoc-OSu

G FmocOSu Fmoc-OSu Deprotonation Base-mediated Deprotonation FmocOSu->Deprotonation Rearrangement Lossen Rearrangement Deprotonation->Rearrangement Intermediate Acyl-Nitrene Intermediate Isocyanate Isocyanate Species Rearrangement->Isocyanate Hydrolysis Hydrolysis Isocyanate->Hydrolysis Product Fmoc-β-Ala-OH (Impurity) Hydrolysis->Product

Caption: The Lossen rearrangement mechanism leading to Fmoc-β-Ala-OH impurity from Fmoc-OSu.

Biological Signaling Pathway Relevance

While Fmoc-β-alanine derivatives are synthetic tools, the β-alanine moiety is a precursor to the biologically crucial dipeptide, carnosine. Carnosine plays a role in cellular defense against oxidative stress, in part by activating the Nrf2 signaling pathway. This pathway is a key regulator of endogenous antioxidant responses, making it a target of interest in drug development for inflammatory and neurodegenerative diseases.

Logical Relationship: β-Alanine, Carnosine, and the Nrf2 Pathway

G cluster_pathway Biological Role of β-Alanine BA β-Alanine (from diet or synthesis) CS Carnosine Synthase BA->CS Car Carnosine (β-alanyl-L-histidine) CS->Car Nrf2 Nrf2 Activation Car->Nrf2 ARE Antioxidant Response Element (ARE) Gene Expression Nrf2->ARE Cell Cellular Protection (Antioxidant & Anti-inflammatory) ARE->Cell

Caption: Role of β-alanine as a precursor to carnosine and its link to the Nrf2 antioxidant pathway.

Conclusion

The Fmoc protecting group is an indispensable tool for the utilization of β-alanine and its derivatives in modern chemistry and drug development. Fmoc-β-alanine provides a versatile building block for creating peptides with enhanced stability, novel structural motifs, and tailored biological activities. A thorough understanding of its synthesis, reaction workflows, and potential side reactions is critical for researchers aiming to leverage the unique properties of β-amino acids. The continued exploration of peptides containing β-alanine derivatives holds significant promise for the development of next-generation therapeutics and advanced biomaterials.

References

The Pivotal Role of Pentafluorophenyl Ester in Fmoc-beta-Ala-OPfp: A Technical Guide for Advanced Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptide science, the strategic selection of building blocks is paramount to achieving high-purity, therapeutically relevant molecules. Among these, N-α-Fmoc-β-alanine-pentafluorophenyl ester (Fmoc-beta-Ala-OPfp) has emerged as a critical reagent. This technical guide provides an in-depth analysis of the role of the pentafluorophenyl (Pfp) ester in the functionality of this compound, offering detailed methodologies and insights for its application in solid-phase peptide synthesis (SPPS), bioconjugation, and drug development.

Core Principles: The Activating Power of the Pentafluorophenyl Ester

The utility of this compound is intrinsically linked to the chemical properties of the pentafluorophenyl ester group. This moiety functions as a highly efficient activating group for the carboxyl end of the β-alanine. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring creates a highly electrophilic carbonyl carbon, making it exceptionally susceptible to nucleophilic attack by the free amino group of a growing peptide chain or other amine-containing molecules.[1][2] This high reactivity is a cornerstone of its advantages in chemical synthesis.

Key Advantages of the Pentafluorophenyl Ester Moiety:
  • Enhanced Reactivity and Rapid Coupling: Kinetic studies have demonstrated the superior reactivity of Pfp esters compared to other common activating groups. This rapid reaction kinetic is crucial for minimizing the formation of deletion sequences and other side products, particularly in the synthesis of long or complex peptides.[1][3]

  • Increased Stability: Despite their high reactivity, Pfp esters exhibit greater stability towards spontaneous hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters.[1][4] This stability allows for their isolation, purification, and storage, making them well-suited for both manual and automated synthesis platforms.[5]

  • Reduced Side Reactions: The use of pre-activated Fmoc-amino acid-OPfp esters circumvents the need for in-situ activation, thereby avoiding direct contact of the growing peptide chain with potentially harmful coupling reagents.[2] This minimizes the risk of undesirable side reactions and simplifies the purification process.

  • Minimized Racemization: The high coupling rate afforded by the Pfp ester helps to suppress racemization, a critical consideration for maintaining the stereochemical integrity of the chiral centers in the peptide backbone.[1][5]

Quantitative Comparison of Activating Groups

To illustrate the superior reactivity of the pentafluorophenyl ester, the following table summarizes the relative coupling rates of different active esters.

Activating GroupAbbreviationRelative Coupling Rate
Pentafluorophenyl EsterOPfp111
Pentachlorophenyl EsterOPCP3.4
p-Nitrophenyl EsterONp1
Data sourced from kinetic studies comparing active ester reactivity.[1][3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis.

Synthesis of this compound

This protocol outlines the synthesis of this compound from its corresponding carboxylic acid, Fmoc-beta-Ala-OH.

Materials:

  • Fmoc-beta-Ala-OH

  • Pentafluorophenol

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1% Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve Fmoc-beta-Ala-OH (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) to the cooled solution.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 3-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash sequentially with 0.1 N HCl and 0.1% NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by recrystallization or flash chromatography to obtain pure this compound.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol using this compound

This protocol details the steps for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin with N-terminal deprotected peptide

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.[4]

    • Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove residual piperidine.

    • Perform a Kaiser test to confirm the presence of free primary amines (indicated by a blue color).[4]

  • Coupling Reaction:

    • Dissolve this compound (3 equivalents relative to the resin loading capacity) in DMF.

    • Add the this compound solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[6] The high reactivity of the OPfp ester generally leads to rapid coupling.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines (indicated by a negative result - yellow/clear beads), signifying a successful coupling reaction. If the test is positive, a second coupling may be necessary.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a capping solution (e.g., acetic anhydride and a non-nucleophilic base in DMF) for 30 minutes.

Visualization of a Key Application: Synthesis of a Peptide-Peptide Nucleic Acid (PNA) Conjugate

This compound is a valuable building block in the synthesis of complex biomolecules such as peptide-peptide nucleic acid (PNA) conjugates. These constructs are being explored for various therapeutic and diagnostic applications, including antisense therapies. The following diagram illustrates a generalized workflow for the solid-phase synthesis of a peptide-PNA conjugate where this compound could be incorporated as a linker or part of the peptide sequence.

Peptide_PNA_Conjugate_Synthesis start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect_peptide 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_peptide couple_aa 3. Couple Fmoc-Amino Acid (e.g., this compound) deprotect_peptide->couple_aa wash_peptide Wash (DMF/DCM) couple_aa->wash_peptide repeat_peptide Repeat Steps 2-4 for Peptide Chain Elongation wash_peptide->repeat_peptide Continue Peptide Synthesis deprotect_pna 5. Fmoc Deprotection wash_peptide->deprotect_pna Peptide Synthesis Complete repeat_peptide->deprotect_peptide couple_pna 6. Couple Fmoc-PNA Monomer deprotect_pna->couple_pna wash_pna Wash (DMF/DCM) couple_pna->wash_pna repeat_pna Repeat Steps 5-7 for PNA Chain Elongation wash_pna->repeat_pna Continue PNA Synthesis cleavage 7. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) wash_pna->cleavage PNA Synthesis Complete repeat_pna->deprotect_pna purification 8. Purification (RP-HPLC) cleavage->purification end Final Product: Peptide-PNA Conjugate purification->end

Caption: Workflow for Solid-Phase Synthesis of a Peptide-PNA Conjugate.

Conclusion

The pentafluorophenyl ester in this compound is not merely a leaving group but a strategic tool that imparts high reactivity, stability, and efficiency to peptide synthesis and bioconjugation reactions. Its ability to drive rapid and clean amide bond formation makes it an invaluable asset for researchers and drug development professionals tackling the synthesis of complex and therapeutically promising molecules. The detailed protocols and workflow provided in this guide serve as a practical resource for harnessing the full potential of this versatile building block in advancing peptide-based research and development.

References

Fmoc-β-Alanine-Pentafluorophenyl Ester: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-9-fluorenylmethoxycarbonyl-β-alanine-pentafluorophenyl ester (Fmoc-β-Ala-OPfp) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of β-alanine residues into peptide sequences. The efficiency of its incorporation into a growing peptide chain is intrinsically linked to its solubility in the reaction solvent and its stability throughout the coupling process. This technical guide provides a comprehensive overview of the solubility and stability of Fmoc-β-Ala-OPfp, presenting available quantitative data, detailed experimental protocols for in-house assessment, and a discussion of the factors influencing its chemical integrity.

Introduction

Fmoc-β-Ala-OPfp is an activated ester of Fmoc-β-alanine, designed for efficient amide bond formation in peptide synthesis. The pentafluorophenyl (Pfp) ester is a highly effective activating group due to the strong electron-withdrawing nature of the fluorinated ring, which facilitates nucleophilic attack by the free amine of the peptide chain. Understanding the solubility and stability of this reagent is paramount for optimizing coupling protocols, minimizing side reactions, and ensuring the synthesis of high-purity peptides.

Solubility of Fmoc-β-Ala-OPfp

The solubility of Fmoc-β-Ala-OPfp in common organic solvents used for SPPS is a crucial parameter for achieving homogeneous reaction conditions and efficient coupling. While comprehensive quantitative data for Fmoc-β-Ala-OPfp is not extensively published, we can infer its solubility profile from data on similar compounds and general principles of peptide chemistry.

Qualitative Solubility

Fmoc-protected amino acids and their active esters are generally soluble in polar aprotic solvents. The unactivated precursor, Fmoc-β-Alanine, is known to be highly soluble in dimethylformamide (DMF) and dichloromethane (DCM).[1] The pentafluorophenyl ester derivative is expected to have a similar or slightly modified solubility profile. Based on available data for other Fmoc-amino acid-OPfp esters, Fmoc-β-Ala-OPfp is anticipated to be soluble in DMF, N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).

Quantitative Solubility Data
CompoundSolventSolubilityReference
Fmoc-Gly-OPfpDMSO≥51.1 mg/mL[2]

It is reasonable to expect that the solubility of Fmoc-β-Ala-OPfp in DMSO would be in a similar range. For other common SPPS solvents, experimental determination is recommended.

Experimental Protocol for Solubility Determination

A reliable method for determining the quantitative solubility of Fmoc-β-Ala-OPfp in various solvents involves the following steps:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Fmoc-β-Ala-OPfp to a known volume of the desired solvent (e.g., DMF, NMP, DCM, DMSO) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial to pellet the undissolved solid.

    • Carefully transfer a known volume of the supernatant to a pre-weighed vial.

  • Solvent Evaporation and Quantification:

    • Evaporate the solvent from the supernatant under vacuum.

    • Weigh the vial containing the dried solute. The difference in weight corresponds to the mass of dissolved Fmoc-β-Ala-OPfp.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL or mol/L.

G Workflow for Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess Fmoc-β-Ala-OPfp to solvent prep2 Agitate at constant temperature prep1->prep2 sep1 Centrifuge to pellet solid prep2->sep1 sep2 Transfer known volume of supernatant sep1->sep2 quant1 Evaporate solvent sep2->quant1 quant2 Weigh dried solute quant1->quant2 calc1 Calculate solubility (mg/mL or mol/L) quant2->calc1

Caption: Workflow for determining the solubility of Fmoc-β-Ala-OPfp.

Stability of Fmoc-β-Ala-OPfp

The stability of Fmoc-β-Ala-OPfp in solution is critical to ensure that the activated amino acid is available for the coupling reaction and has not degraded to inactive forms. The primary degradation pathway of concern is hydrolysis of the pentafluorophenyl ester.

General Stability of Pfp Esters

Pentafluorophenyl esters are generally stable, crystalline compounds that can be isolated and stored. They are known to be less susceptible to hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters. This inherent stability makes them well-suited for use in automated solid-phase peptide synthesis.

Stability of Fmoc-β-Ala-OPfp in Solution

Studies have indicated that the active ester of Fmoc-β-Ala-OH undergoes slow hydrolysis. This suggests good stability in the solvents typically used for peptide synthesis, allowing for sufficient time for the coupling reaction to proceed to completion. However, the presence of water in solvents like DMF can accelerate hydrolysis.

Experimental Protocol for Stability Assessment (HPLC Method)

The stability of Fmoc-β-Ala-OPfp in a given solvent can be quantitatively assessed using High-Performance Liquid Chromatography (HPLC) by monitoring the decrease in the concentration of the active ester and the appearance of the hydrolysis product (Fmoc-β-Ala-OH) over time.

  • Preparation of Stock Solution:

    • Prepare a stock solution of Fmoc-β-Ala-OPfp of known concentration in the desired solvent (e.g., DMF).

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Immediately analyze the aliquot by reverse-phase HPLC.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

    • Detection: UV detector at a wavelength where both Fmoc-β-Ala-OPfp and Fmoc-β-Ala-OH can be detected (e.g., 265 nm).

  • Data Analysis:

    • Integrate the peak areas corresponding to Fmoc-β-Ala-OPfp and Fmoc-β-Ala-OH at each time point.

    • Plot the percentage of remaining Fmoc-β-Ala-OPfp as a function of time to determine its stability profile.

G Workflow for Stability Assessment by HPLC cluster_prep Preparation cluster_analysis Time-Course Analysis cluster_data Data Processing prep1 Prepare stock solution of Fmoc-β-Ala-OPfp analysis1 Withdraw aliquots at different time points prep1->analysis1 analysis2 Analyze by reverse-phase HPLC analysis1->analysis2 data1 Integrate peak areas analysis2->data1 data2 Plot % remaining vs. time data1->data2

Caption: Workflow for assessing the stability of Fmoc-β-Ala-OPfp using HPLC.

Signaling Pathways and Logical Relationships

The primary role of Fmoc-β-Ala-OPfp is in the chemical synthesis of peptides, which does not directly involve biological signaling pathways. However, the logical relationship in its application is clear: successful peptide synthesis relies on the efficient coupling of the activated amino acid to the growing peptide chain.

G Logical Relationship in Fmoc-β-Ala-OPfp Application reagent Fmoc-β-Ala-OPfp solubility Adequate Solubility in SPPS Solvent reagent->solubility stability Sufficient Stability (Resistance to Hydrolysis) reagent->stability coupling Efficient Coupling Reaction solubility->coupling stability->coupling peptide High-Purity Peptide coupling->peptide

Caption: Key factors for the successful application of Fmoc-β-Ala-OPfp.

Conclusion

Fmoc-β-Ala-OPfp is a robust and effective reagent for the incorporation of β-alanine into synthetic peptides. Its favorable stability profile, particularly its resistance to hydrolysis, coupled with its good solubility in common SPPS solvents, makes it a reliable choice for researchers. While specific quantitative data on its solubility and stability are not extensively documented, the provided experimental protocols offer a clear path for their determination. By understanding and controlling these key parameters, scientists can optimize their peptide synthesis protocols, leading to higher yields and purities of the final products.

References

In-Depth Technical Guide to CAS Number 149303-38-8 (Fmoc-β-alanine pentafluorophenyl ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 149303-38-8 identifies the chemical compound N-α-Fmoc-β-alanine pentafluorophenyl ester , commonly abbreviated as Fmoc-β-Ala-OPfp . This molecule is a key reagent in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its structure combines three key functional components: a β-alanine core, a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine, and a pentafluorophenyl (Pfp) ester activating group on the carboxyl terminus. This strategic combination of features makes it a valuable tool for the synthesis of custom peptides, including those with therapeutic potential.

The Fmoc group provides a base-labile protecting group for the amine, allowing for its removal under mild conditions that do not affect acid-labile side-chain protecting groups, a cornerstone of orthogonal peptide synthesis strategy. The pentafluorophenyl ester is a highly reactive leaving group, facilitating efficient amide bond formation with the free amine of the growing peptide chain. This high reactivity can lead to faster and more complete coupling reactions, which is particularly advantageous in the synthesis of complex or sterically hindered peptides.

This technical guide provides a comprehensive overview of the properties of Fmoc-β-Ala-OPfp, detailed experimental protocols for its use in peptide synthesis, and an exploration of the biological context of peptides synthesized using this building block.

Core Properties of Fmoc-β-alanine pentafluorophenyl ester

A summary of the key physical and chemical properties of Fmoc-β-Ala-OPfp is presented in the table below.

PropertyValue
CAS Number 149303-38-8
Synonyms Fmoc-β-Ala-OPfp, N-α-Fmoc-β-alanine pentafluorophenyl ester
Molecular Formula C₂₄H₁₆F₅NO₄
Molecular Weight 477.38 g/mol
Appearance White to off-white powder or crystalline solid
Melting Point 116-118 °C
Purity Typically ≥98% (HPLC)
Solubility Soluble in common organic solvents used in peptide synthesis (e.g., DMF, NMP, DCM).
Storage Conditions 2-8 °C, protected from moisture.

Mechanism of Action in Peptide Synthesis

The utility of Fmoc-β-Ala-OPfp lies in its role as an activated building block in the stepwise elongation of a peptide chain during solid-phase peptide synthesis. The general mechanism involves two key steps:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This exposes a free primary or secondary amine.

  • Coupling: A solution of Fmoc-β-Ala-OPfp in a suitable solvent is added to the resin. The activated pentafluorophenyl ester of Fmoc-β-Ala-OPfp reacts with the newly exposed amine on the growing peptide chain, forming a stable amide bond. The pentafluorophenol is released as a byproduct.

This cycle of deprotection and coupling is repeated with different Fmoc-protected amino acids to assemble the desired peptide sequence.

Experimental Protocols

The following sections provide a detailed, generalized protocol for the use of Fmoc-β-Ala-OPfp in manual solid-phase peptide synthesis. It is important to note that specific parameters such as reaction times, equivalents of reagents, and choice of resin may need to be optimized depending on the specific peptide sequence being synthesized.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-β-alanine pentafluorophenyl ester (CAS 149303-38-8)

  • Other Fmoc-protected amino acids

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

  • HPLC system for purification and analysis

  • Mass spectrometer for characterization

Step-by-Step Synthesis Protocol
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-β-alanine pentafluorophenyl ester:

    • In a separate vial, dissolve 2 equivalents of Fmoc-β-Ala-OPfp and 2 equivalents of an additive like HOBt or Oxyma Pure in DMF.

    • Add the solution to the deprotected resin.

    • Add 2 equivalents of DIC to the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Visualization of Key Processes

Solid-Phase Peptide Synthesis Cycle

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc-protected amino acids like Fmoc-β-Ala-OPfp.

SPPS_Cycle Resin Resin-Bound Peptide (N-terminus Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 Washing (DMF, DCM) Deprotection->Washing1 2. Coupling Coupling (Fmoc-β-Ala-OPfp, DIC, HOBt/Oxyma) Washing1->Coupling 3. Washing2 Washing (DMF, DCM) Coupling->Washing2 4. Elongated_Peptide Elongated Resin-Bound Peptide (N-terminus Fmoc protected) Washing2->Elongated_Peptide 5. Elongated_Peptide->Resin Repeat Cycle

Figure 1. General workflow for a single cycle of solid-phase peptide synthesis.
Logical Relationship of Reagent Components

This diagram shows the relationship between the core components of Fmoc-β-Ala-OPfp and their respective functions in peptide synthesis.

Reagent_Components Fmoc_beta_Ala_OPfp Fmoc-β-Ala-OPfp Fmoc_Group Fmoc Group (Fluorenylmethyloxycarbonyl) Fmoc_beta_Ala_OPfp->Fmoc_Group Beta_Alanine β-Alanine Core Fmoc_beta_Ala_OPfp->Beta_Alanine Pfp_Ester Pfp Ester (Pentafluorophenyl) Fmoc_beta_Ala_OPfp->Pfp_Ester Function_Fmoc Amine Protection (Base-labile) Fmoc_Group->Function_Fmoc Function_Beta_Alanine Peptide Backbone Component Beta_Alanine->Function_Beta_Alanine Function_Pfp_Ester Carboxyl Activation (Highly Reactive Leaving Group) Pfp_Ester->Function_Pfp_Ester

Figure 2. Functional components of Fmoc-β-alanine pentafluorophenyl ester.

Applications in Drug Development and Research

The incorporation of β-alanine into a peptide sequence can significantly impact its biological properties. β-amino acids are non-proteinogenic and can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of a peptide therapeutic. Furthermore, the introduction of a β-amino acid can alter the secondary structure of the peptide, leading to novel receptor binding affinities and specificities.

While Fmoc-β-Ala-OPfp itself does not have a direct biological activity or modulate specific signaling pathways, the peptides synthesized using this building block can have a wide range of applications, including but not limited to:

  • Antimicrobial Peptides: The altered backbone conformation can enhance membrane disruption capabilities.

  • Metabolic Disease Therapeutics: Peptides targeting receptors like GLP-1R or PYY receptors can be modified with β-alanine to improve their pharmacokinetic profiles.

  • Oncology: Cell-penetrating peptides or receptor antagonists can be stabilized by the inclusion of β-amino acids.

The biological activity and the specific signaling pathways modulated are entirely dependent on the final peptide sequence. Researchers using Fmoc-β-Ala-OPfp should design their peptide sequences based on the desired biological target and then use the synthetic protocols outlined above to produce the peptide for further in vitro and in vivo evaluation. Quantitative data such as IC₅₀ or EC₅₀ values would be determined through biological assays performed on the purified synthetic peptide.

Conclusion

Fmoc-β-alanine pentafluorophenyl ester (CAS 149303-38-8) is a highly valuable and versatile reagent for the synthesis of peptides containing β-alanine. Its pre-activated nature and the orthogonal protection strategy afforded by the Fmoc group streamline the process of solid-phase peptide synthesis. The incorporation of β-alanine into peptide sequences offers a powerful strategy for enhancing proteolytic stability and modulating biological activity, making Fmoc-β-Ala-OPfp an important tool for researchers in drug discovery and development. The detailed protocols and conceptual visualizations provided in this guide are intended to facilitate the effective use of this reagent in the synthesis of novel and potent peptide-based therapeutics and research tools.

Technical Guide: Fmoc-β-Alanine Pentafluorophenyl Ester (Fmoc-beta-Ala-OPfp)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on Fmoc-β-alanine pentafluorophenyl ester (Fmoc-beta-Ala-OPfp), a key reagent in peptide synthesis and drug development.

Core Compound Data

This compound is an N-terminally protected derivative of β-alanine, activated as a pentafluorophenyl (Pfp) ester. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, allowing for selective deprotection under mild conditions, which is crucial for stepwise peptide synthesis.[1][2] The Pfp ester is a highly reactive leaving group, facilitating efficient amide bond formation during the coupling step in solid-phase peptide synthesis (SPPS).[2][3]

The quantitative properties of this compound are summarized below.

PropertyValueReferences
Molecular Formula C₂₄H₁₆F₅NO₄[1][4][][6][7]
Molecular Weight 477.4 g/mol [1][3][4][]
CAS Number 149303-38-8[1][4][][6]
Appearance White powder[1][3]
Purity ≥99% (HPLC)[1]
Melting Point 116 - 118 °C[1]
Storage Conditions 0 - 8 °C, sealed in dry conditions[1][6][7]

Experimental Protocol: Peptide Coupling using this compound

This protocol details the manual coupling of this compound onto a solid-phase resin with a free N-terminal amine, a common step in Fmoc-based Solid Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-deprotected peptide-resin (with a free primary or secondary amine)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended to enhance reactivity)[8]

  • N,N-Diisopropylethylamine (DIPEA) (optional, for use as a non-nucleophilic base)

  • Kaiser test kit or other ninhydrin-based test for primary amines

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Preparation:

    • Place the Fmoc-deprotected peptide-resin in the synthesis vessel.

    • Wash the resin thoroughly with DMF (3 x 1 minute) to remove any residual deprotection solution (e.g., piperidine in DMF).

    • Perform a final wash with DCM (2 x 1 minute) followed by DMF (2 x 1 minute).

  • Activation and Coupling:

    • Prepare the coupling solution. Dissolve this compound (3 equivalents relative to the resin substitution) and, optionally, HOBt (3 equivalents) in a minimal amount of DMF.

    • Add the coupling solution to the washed resin in the synthesis vessel.

    • If necessary, add DIPEA (3-4 equivalents) to the reaction mixture. The use of a base is common to ensure the resin-bound amine remains in its free, nucleophilic state.

    • Agitate the mixture at room temperature for 1-2 hours. The pentafluorophenyl ester is highly reactive, so coupling is often rapid.[2][8]

  • Monitoring the Coupling Reaction:

    • After the initial coupling time, take a small sample of the resin beads.

    • Wash the sample beads thoroughly with DMF and then DCM.

    • Perform the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates the successful consumption of all free primary amines and thus a complete coupling reaction.

    • If the test is positive (beads turn blue), extend the coupling time for another 30-60 minutes or consider a second coupling step (double coupling).

  • Washing:

    • Once the coupling is complete, drain the reaction solution from the vessel.

    • Wash the peptide-resin extensively to remove excess reagents and byproducts. A typical washing sequence is:

      • DMF (3 x 1 minute)

      • DCM (3 x 1 minute)

      • DMF (3 x 1 minute)

  • Proceed to Next Step:

    • The resin is now ready for the next step in the synthesis, which is typically the Fmoc-deprotection of the newly added β-alanine residue to allow for the coupling of the subsequent amino acid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of incorporating an this compound unit during a standard Fmoc solid-phase peptide synthesis cycle.

Fmoc_SPPS_Workflow Start Start: Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Removal of Fmoc group Coupling Coupling: Add this compound (+ HOBt, DIPEA in DMF) Washing1->Coupling Prepare for coupling Monitoring Monitor Reaction (e.g., Kaiser Test) Coupling->Monitoring Amide bond formation Washing2 Wash (DMF, DCM) Monitoring->Washing2 Confirm completion End End: Peptide-Resin (Lengthened by one beta-Ala residue) Washing2->End Cycle Repeat Cycle for Next Amino Acid End->Cycle Cycle->Deprotection Start next iteration

Caption: Workflow for a single coupling cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).

References

Purity Analysis of Commercial Fmoc-β-Ala-OPfp: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of commercial N-α-Fmoc-β-alanine pentafluorophenyl ester (Fmoc-β-Ala-OPfp), a critical building block in solid-phase peptide synthesis (SPPS). Ensuring the high purity of this reagent is paramount for the successful synthesis of high-quality peptides, as impurities can lead to the formation of deletion, insertion, or modified peptide sequences, complicating purification and potentially impacting the final product's biological activity and safety profile.

Introduction to Fmoc-β-Ala-OPfp and the Importance of Purity

Fmoc-β-Ala-OPfp is an activated amino acid derivative widely used in peptide synthesis.[1][2] The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the amino group, while the pentafluorophenyl (OPfp) ester is an excellent leaving group, facilitating efficient peptide bond formation.[1] The incorporation of the unnatural amino acid, β-alanine, can be used to introduce conformational constraints, improve metabolic stability, or act as a flexible spacer in the target peptide.

The purity of commercial Fmoc-β-Ala-OPfp can be influenced by the synthetic route, purification methods, and storage conditions. Impurities can arise from starting materials, side reactions during the synthesis of the Fmoc-amino acid or the OPfp ester, and degradation over time. Therefore, a thorough purity analysis is essential before its use in peptide synthesis.

Potential Impurities in Commercial Fmoc-β-Ala-OPfp

Several classes of impurities can be present in commercial Fmoc-β-Ala-OPfp. These can be broadly categorized as process-related impurities, intrinsic impurities, and degradation products.

Table 1: Summary of Potential Impurities in Commercial Fmoc-β-Ala-OPfp

Impurity ClassSpecific ExamplesSource/CausePotential Impact on Peptide Synthesis
β-Alanine-Related Impurities Fmoc-β-Ala-OHIncomplete esterification or hydrolysis of the OPfp ester. Can also be a byproduct of the Fmoc protection step using Fmoc-OSu via Lossen rearrangement.[3][4]Can lead to failed couplings if it competes for coupling reagents.
H-β-Ala-OPfpIncomplete Fmoc protection or premature deprotection during synthesis or storage.Can lead to the insertion of a β-alanine residue without the subsequent amino acid in the sequence.
Fmoc-di-β-Ala-OPfpSide reaction during the synthesis of Fmoc-β-Ala-OH.Leads to the insertion of a di-β-alanine unit.
Process-Related Impurities Residual Solvents (e.g., Ethyl Acetate, Dichloromethane)Incomplete removal during the manufacturing process.Can interfere with analytical methods and potentially impact peptide synthesis.
Reagents (e.g., Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (HOSu))Carryover from the synthesis.Can cause side reactions during peptide synthesis.
Acetic AcidCan be present from the use of ethyl acetate in purification.Acts as a capping agent, leading to truncated peptide sequences.
Enantiomeric Impurities Fmoc-D-β-Ala-OPfpNot applicable for the achiral β-alanine. However, for chiral Fmoc-amino acids, this is a critical impurity.N/A
Degradation Products Hydrolysis productsExposure to moisture.Reduced coupling efficiency.

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive purity analysis of Fmoc-β-Ala-OPfp.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and powerful technique for assessing the purity of Fmoc-amino acid derivatives. It allows for the separation and quantification of the main component from its impurities.

Table 2: Typical HPLC Purity Specifications for Commercial Fmoc-Amino Acids

SupplierStated Purity of Fmoc-β-Ala-OPfp or related Fmoc-amino acidsAnalytical Method
Supplier A≥99%HPLC
Supplier B≥96.0%HPLC[5]
Supplier C≥99.0% (for Fmoc-β-Ala-OH)HPLC
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of Fmoc-β-Ala-OPfp and to detect the presence of any structural isomers or major impurities. The characteristic signals of the Fmoc, β-alanine, and pentafluorophenyl groups should be present in the correct integration ratios.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of the compound and to identify and characterize impurities, even at trace levels. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for this purpose.

Experimental Protocols

The following are general experimental protocols that can be adapted for the purity analysis of Fmoc-β-Ala-OPfp.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm and 301 nm (characteristic absorbance for the Fmoc group).

  • Sample Preparation: Dissolve a small amount of Fmoc-β-Ala-OPfp in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

¹H NMR Spectroscopy
  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent. Acquire the ¹H NMR spectrum. The spectrum should show characteristic peaks for the aromatic protons of the Fmoc group (typically between 7.2 and 7.8 ppm), the methylene protons of the Fmoc group, and the methylene protons of the β-alanine moiety. The absence of significant unassigned peaks is indicative of high purity.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Procedure: Infuse the sample solution into the mass spectrometer. The expected molecular ion peak for Fmoc-β-Ala-OPfp [M+H]⁺ should be observed at approximately m/z 478.4. Other ions, such as the sodium adduct [M+Na]⁺, may also be present.

Visualizing the Analytical Workflow and Impurity Formation

General Workflow for Purity Analysis

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Commercial Fmoc-β-Ala-OPfp Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis (Purity Assessment) Dissolution->HPLC NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR MS Mass Spectrometry (Identity & Impurity ID) Dissolution->MS Data_Analysis Data Interpretation (Peak Integration, Spectral Analysis) HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Purity_Report Purity Report Generation (Certificate of Analysis) Data_Analysis->Purity_Report

Caption: General workflow for the purity analysis of commercial Fmoc-β-Ala-OPfp.

Formation of Fmoc-β-Ala-OH Impurity

A known side reaction during the synthesis of Fmoc-amino acids using Fmoc-OSu is the Lossen rearrangement, which leads to the formation of Fmoc-β-Ala-OH as an impurity.[3][4]

Impurity_Formation Fmoc_OSu Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) Rearrangement Lossen Rearrangement Fmoc_OSu->Rearrangement Base Base Base->Rearrangement catalysis Impurity Fmoc-β-Ala-OH (Impurity) Rearrangement->Impurity

Caption: Formation of Fmoc-β-Ala-OH impurity via Lossen rearrangement of Fmoc-OSu.

Conclusion

The purity of commercial Fmoc-β-Ala-OPfp is a critical parameter that directly impacts the quality of synthetic peptides. A multi-pronged analytical approach, combining HPLC, NMR, and MS, is essential for a comprehensive assessment of purity and the identification of potential impurities. By understanding the common impurity profiles and employing robust analytical methods, researchers and drug development professionals can ensure the quality of their starting materials, leading to more reliable and reproducible peptide synthesis outcomes. It is recommended to always request a certificate of analysis from the supplier and to perform in-house quality control testing before using a new batch of this critical reagent.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-β-Ala-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is a fundamental technique for the synthesis of peptides. The incorporation of non-natural amino acids, such as β-alanine, is a key approach in medicinal chemistry to enhance peptide stability, modulate biological activity, and introduce novel structural motifs. Fmoc-β-alanine pentafluorophenyl ester (Fmoc-β-Ala-OPfp) is a pre-activated amino acid derivative that offers high reactivity and efficiency in peptide coupling reactions.[][2] The pentafluorophenyl (PFP) ester is a highly effective activating group, leading to rapid amide bond formation and minimizing side reactions.[3][4][5] Kinetic studies have shown that PFP esters have a significantly higher coupling rate compared to other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[5] This application note provides a detailed protocol for the manual solid-phase synthesis of peptides containing Fmoc-β-Ala-OPfp.

Data Presentation

The efficiency of peptide coupling is influenced by the reagents, reaction time, and the specific amino acid being coupled. The following table summarizes typical parameters for different coupling methods in Fmoc-SPPS.

Reagent/MethodTypical Coupling TimeTypical EfficiencyNotes
Fmoc-β-Ala-OPfp 1 - 4 hours>95%Highly reactive, can be monitored by Kaiser test. Longer coupling times may be necessary for sterically hindered sequences.
HATU/HOAt30 - 60 min>99%Common for standard and hindered amino acids.
HBTU/HOBt/DIEA30 - 60 min>99%Widely used coupling cocktail.
DCC/HOBt1 - 2 hours>98%A classic and effective coupling method.

Experimental Protocols

This section details the step-by-step methodology for the manual solid-phase synthesis of a peptide incorporating Fmoc-β-Ala-OPfp on a Rink Amide resin. This protocol describes a single coupling cycle for the addition of the β-alanine residue.

Materials and Reagents
  • Fmoc-Rink Amide resin

  • Fmoc-β-Ala-OPfp

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA) (optional, for subsequent standard couplings)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether (cold)

  • Kaiser test kit

Protocol

1. Resin Swelling and Preparation

  • Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the swollen resin.

2. Fmoc-Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes and drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and finally DMF (3 x 1 min).

  • Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue color) indicates successful Fmoc removal.

3. Coupling of Fmoc-β-Ala-OPfp

  • Dissolve Fmoc-β-Ala-OPfp (2-3 equivalents relative to the resin loading) in DMF.

  • Add the Fmoc-β-Ala-OPfp solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-4 hours. The progress of the coupling reaction can be monitored by taking small resin samples and performing a Kaiser test. A negative test (yellow/colorless) indicates complete coupling.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the peptide-resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

4. Subsequent Amino Acid Couplings

For the addition of subsequent standard Fmoc-amino acids, repeat the deprotection step (Protocol 2) followed by a standard coupling protocol (e.g., using HATU/HOAt or HBTU/HOBt/DIEA).

5. Cleavage of the Peptide from the Resin

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

6. Peptide Purification and Characterization

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Workflow and Pathway Diagrams

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-beta-Ala-OPfp in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Deprotection & Coupling Cycles Wash2->Repeat Cleavage Cleavage (TFA/TIS/H2O) Wash2->Cleavage Purification Purification & Analysis (RP-HPLC, MS) Cleavage->Purification Coupling_Mechanism ResinNH2 Resin-Peptide-NH2 (Free Amine) NucleophilicAttack Nucleophilic Attack ResinNH2->NucleophilicAttack FmocBetaAlaOPfp This compound (Activated Ester) FmocBetaAlaOPfp->NucleophilicAttack PeptideBond Resin-Peptide-NH-CO-beta-Ala-Fmoc (Peptide Bond Formation) NucleophilicAttack->PeptideBond PFP_LeavingGroup Pentafluorophenol (Leaving Group) NucleophilicAttack->PFP_LeavingGroup

References

Application Notes and Protocols for Fmoc-β-Ala-OPfp Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the efficient incorporation of non-proteinogenic amino acids is crucial for the development of novel peptide-based therapeutics and research tools. β-Alanine, a naturally occurring β-amino acid, is a common building block used to introduce conformational constraints, improve metabolic stability, or act as a flexible spacer in peptide sequences. The use of pre-activated amino acid derivatives, such as pentafluorophenyl (PFP) esters, offers a robust and efficient method for peptide bond formation, particularly for challenging couplings.

Fmoc-β-Ala-OPfp (N-α-9-Fluorenylmethoxycarbonyl-β-alanine pentafluorophenyl ester) is a highly reactive and stable building block well-suited for SPPS. The electron-withdrawing nature of the pentafluorophenyl group makes the ester carbonyl highly susceptible to nucleophilic attack by the free amine of the growing peptide chain, leading to rapid and efficient coupling. This is particularly advantageous for β-amino acids, which can sometimes exhibit slower coupling kinetics compared to their α-amino acid counterparts.

These application notes provide detailed protocols and technical guidance for the successful incorporation of Fmoc-β-Ala-OPfp in manual and automated SPPS.

Key Advantages of Using Fmoc-β-Ala-OPfp

  • High Reactivity and Fast Coupling Kinetics: PFP esters are among the most reactive activated esters used in SPPS, leading to shorter coupling times and higher coupling efficiencies.

  • Reduced Risk of Racemization: The use of pre-activated esters can minimize the risk of racemization, which is a concern for some amino acids under standard in-situ activation conditions.

  • Stability: Fmoc-β-Ala-OPfp is a stable, crystalline solid that can be pre-weighed and is compatible with automated synthesis platforms.

  • Suppression of Side Reactions: Direct coupling with the active ester avoids the introduction of additional coupling reagents and their byproducts into the reaction vessel, potentially simplifying purification.

Data Presentation: Comparison of Coupling Methods

While direct comparative kinetic data for Fmoc-β-Ala-OPfp is not extensively published, the following table provides a general comparison of common coupling strategies used in SPPS for special or sterically hindered amino acids. This information can guide the researcher in selecting the appropriate method based on the specific requirements of their synthesis.

Coupling MethodActivating Reagent(s)Relative SpeedAdvantagesDisadvantages
PFP Ester Pre-activatedVery FastHigh efficiency, reduced racemization, suitable for automation, fewer byproducts.[1][2]Higher initial cost of the building block.
Carbodiimide DIC/DCC + HOBt/OxymaModerate to FastCost-effective, widely used.Potential for racemization, formation of insoluble urea byproducts (with DCC).
Uronium/Aminium HBTU/HATU/HCTU + Base (e.g., DIPEA)Very FastHigh coupling efficiency, effective for hindered amino acids.Can cause guanidinylation of the N-terminus if used in excess, potential for racemization with sensitive residues.
Phosphonium PyBOP/PyAOP + Base (e.g., DIPEA)Very FastHigh efficiency, no guanidinylation side reaction, good for cyclization.Byproducts can be difficult to remove.

Experimental Protocols

The following are detailed protocols for the manual coupling of Fmoc-β-Ala-OPfp in SPPS. These can be adapted for automated synthesizers.

Materials and Reagents
  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-β-Ala-OPfp

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylethylamine (DIPEA), reagent grade (optional, for neutralization)

  • Kaiser test kit or equivalent ninhydrin-based assay

Protocol 1: Standard Coupling of Fmoc-β-Ala-OPfp

This protocol is suitable for most standard peptide sequences.

1. Resin Preparation: a. Swell the Fmoc-deprotected peptide-resin (1 equivalent) in DMF (10 mL/g of resin) for at least 30 minutes in a reaction vessel. b. Drain the DMF.

2. Coupling Reaction: a. In a separate vial, dissolve Fmoc-β-Ala-OPfp (1.5 to 3 equivalents) in DMF (approximately 5 mL/g of resin). b. Add the Fmoc-β-Ala-OPfp solution to the swollen resin. c. Agitate the mixture at room temperature for 1-2 hours.

3. Monitoring the Coupling: a. After the coupling time, take a small sample of resin beads and wash them thoroughly with DMF. b. Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

4. Washing: a. If the Kaiser test is negative, drain the coupling solution. b. Wash the peptide-resin thoroughly with DMF (3 x 10 mL/g of resin) to remove excess reagents and byproducts. c. The resin is now ready for the next Fmoc deprotection step.

5. Troubleshooting (If Kaiser test is positive): a. If the Kaiser test is positive (blue beads), indicating an incomplete reaction, drain the coupling solution and repeat steps 2b-2c (double coupling). b. For subsequent couplings of Fmoc-β-Ala-OPfp in the same synthesis, consider increasing the coupling time to 4 hours or using 3 equivalents of the reagent from the start.

Protocol 2: Enhanced Coupling for Difficult Sequences

This protocol is recommended for sequences known to be prone to aggregation or for coupling to a sterically hindered N-terminus.

1. Resin Preparation: a. Follow steps 1a and 1b from Protocol 1.

2. Coupling Reaction: a. In a separate vial, dissolve Fmoc-β-Ala-OPfp (3 equivalents) in DMF. b. Add the solution to the swollen resin. c. Agitate the mixture at room temperature for 2-4 hours. For very difficult sequences, the reaction time can be extended up to 12 hours.

3. Monitoring and Washing: a. Follow steps 3 and 4 from Protocol 1.

4. Capping (Optional): a. If the coupling remains incomplete after a double coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes. c. Wash the resin thoroughly with DMF before proceeding to the next deprotection step.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeated) cluster_deprotection Fmoc Deprotection cluster_coupling Coupling cluster_final Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect Treat with 20% Piperidine in DMF Swell->Deprotect Wash_Deprotect Wash with DMF Deprotect->Wash_Deprotect Couple Add Fmoc-β-Ala-OPfp in DMF Wash_Deprotect->Couple Monitor Monitor with Kaiser Test Couple->Monitor Monitor->Couple Positive (Double Couple) Wash_Couple Wash with DMF Monitor->Wash_Couple Negative Wash_Couple->Deprotect Next Cycle Final_Deprotect Final Fmoc Deprotection Wash_Couple->Final_Deprotect Cleave Cleave from Resin (e.g., TFA cocktail) Final_Deprotect->Cleave Purify Purify Peptide Cleave->Purify Coupling_Logic cluster_standard Standard Conditions cluster_difficult Difficult Coupling Anticipated (e.g., aggregation, steric hindrance) cluster_alternative Alternative for Very Difficult Sequences Start Need to couple β-alanine Standard_Protocol Use Protocol 1: - 1.5-3 eq. Fmoc-β-Ala-OPfp - 1-2 hours coupling Start->Standard_Protocol Difficult_Protocol Use Protocol 2: - 3 eq. Fmoc-β-Ala-OPfp - 2-4 hours coupling - Consider double coupling or capping Start->Difficult_Protocol Alternative_Reagents Consider in-situ activation with: - HATU/DIPEA - PyBOP/DIPEA Difficult_Protocol->Alternative_Reagents If coupling is still incomplete

References

Application Notes and Protocols: Manual vs. Automated Synthesis Using Fmoc-β-Ala-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-β-Ala-OPfp (9-fluorenylmethyloxycarbonyl-beta-alanine-pentafluorophenyl ester) is a specialized amino acid derivative widely employed in solid-phase peptide synthesis (SPPS). The incorporation of a β-alanine residue can be crucial for modifying the structural and functional properties of peptides, such as increasing metabolic stability or altering conformational flexibility. The pentafluorophenyl (Pfp) ester is a highly reactive activating group that facilitates efficient amide bond formation.[1][2][3] This document provides a comparative overview and detailed protocols for the utilization of Fmoc-β-Ala-OPfp in both manual and automated peptide synthesis workflows.

The choice between manual and automated synthesis methodologies is a critical decision in peptide research and development, impacting throughput, cost, purity, and the complexity of the peptides that can be successfully synthesized.[4][5] Manual synthesis offers flexibility for optimization and is cost-effective for small-scale work, while automated synthesis provides high throughput, reproducibility, and reduced hands-on time, making it ideal for synthesizing large numbers of peptides or long and complex sequences.[6][7]

Data Presentation: Quantitative Comparison of Manual and Automated Synthesis

The decision to employ manual or automated SPPS often depends on quantitative metrics such as synthesis time, cost, and the quality of the final product. The following table provides a comparative summary of these key parameters for a single coupling cycle using Fmoc-β-Ala-OPfp.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours[4]5 - 15 minutes (for setup)[4]
Total Time per Cycle 2 - 4 hours[4]30 - 90 minutes[4]
Typical Yield per Coupling Step 95 - 99%[4]> 99%[]
Final Crude Purity 70 - 90%[4]85 - 98%[4]
Reagent Consumption Higher, due to manual dispensing[4]Optimized and lower
Reproducibility Operator-dependent[4]High[]
Throughput Low (typically one peptide at a time)[4]High (multiple peptides can be synthesized in parallel)

Experimental Protocols

The following protocols outline the general steps for the incorporation of Fmoc-β-Ala-OPfp into a growing peptide chain using both manual and automated SPPS. It is assumed that the synthesis is performed on a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) that has been pre-swelled and the N-terminal Fmoc group of the preceding amino acid has been removed.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

1. Resin Preparation:

  • Start with the N-terminally deprotected peptide-resin in a reaction vessel.

  • Wash the resin thoroughly with N,N-dimethylformamide (DMF) (3 x 10 mL/g of resin).

2. Coupling of Fmoc-β-Ala-OPfp:

  • Dissolve Fmoc-β-Ala-OPfp (2-4 equivalents relative to the resin loading) in DMF.

  • For Pfp esters, the addition of 1-hydroxybenzotriazole (HOBt) (2-4 equivalents) can enhance reactivity.[2]

  • Add the Fmoc-β-Ala-OPfp/HOBt solution to the resin.

  • Add N,N-diisopropylethylamine (DIPEA) (4-8 equivalents) to the reaction mixture.

  • Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

3. Washing:

  • After complete coupling, drain the reaction solution.

  • Wash the resin extensively with DMF (5 x 10 mL/g of resin) to remove excess reagents and byproducts.

  • Wash with dichloromethane (DCM) (3 x 10 mL/g of resin).

  • Wash with DMF (3 x 10 mL/g of resin).

4. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL/g of resin).

5. Chain Elongation:

  • Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

6. Cleavage and Deprotection:

  • Once the peptide sequence is complete, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Automated Solid-Phase Peptide Synthesis (SPPS)

1. Synthesizer Setup:

  • Load the appropriate resin into the reaction vessel of the automated peptide synthesizer.

  • Place vials containing Fmoc-β-Ala-OPfp, other Fmoc-amino acids, activator (e.g., HOBt), base (e.g., DIPEA), and solvents in the designated positions on the synthesizer.

2. Synthesis Program:

  • Program the synthesizer with the desired peptide sequence and synthesis parameters. The following is a representative cycle for the coupling of Fmoc-β-Ala-OPfp:

    • Deprotection: Automated delivery of 20% piperidine in DMF, reaction for a specified time (e.g., 2 x 7 minutes), followed by automated draining.

    • Washing: A series of automated washes with DMF.

    • Coupling:

      • Automated delivery of a solution of Fmoc-β-Ala-OPfp and HOBt in DMF to the reaction vessel.

      • Automated addition of DIPEA.

      • Automated mixing for a pre-set time (e.g., 45-60 minutes).

    • Washing: A series of automated washes with DMF to remove excess reagents.

3. Post-Synthesis Processing:

  • Upon completion of the automated synthesis, the peptide-resin is removed from the synthesizer.

  • The cleavage and deprotection of the peptide are typically performed manually as described in Protocol 1, step 6.

Mandatory Visualizations

Signaling Pathway

Peptides containing β-alanine can be designed to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), which are common targets for peptide-based drugs. The following diagram illustrates a generic GPCR signaling pathway that could be modulated by a synthetic peptide.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Synthetic Peptide (containing β-alanine) Receptor GPCR Peptide->Receptor Binding & Activation G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Target_Protein Target Protein PKA->Target_Protein Phosphorylation Cellular_Response Cellular Response Target_Protein->Cellular_Response

Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for manual and automated solid-phase peptide synthesis (SPPS).

Manual SPPS Workflow

Manual_SPPS_Workflow start Start: N-deprotected Peptide-Resin coupling Coupling: Add Fmoc-β-Ala-OPfp, HOBt, DIPEA start->coupling wash1 Wash: Remove excess reagents coupling->wash1 deprotection Fmoc Deprotection: 20% Piperidine/DMF wash1->deprotection wash2 Wash: Remove piperidine and byproducts deprotection->wash2 next_cycle Next Amino Acid? wash2->next_cycle next_cycle->coupling Yes end End: Cleavage & Purification next_cycle->end No

Caption: Workflow for manual solid-phase peptide synthesis.

Automated SPPS Workflow

Automated_SPPS_Workflow setup Setup: Load resin, reagents, and sequence synthesis Automated Synthesis Cycle: - Deprotection - Washing - Coupling - Washing setup->synthesis completion Synthesis Complete? synthesis->completion completion->synthesis No cleavage Manual Cleavage & Purification completion->cleavage Yes Synthesis_Decision_Tree start Peptide Synthesis Requirement throughput High Throughput Needed? start->throughput reproducibility High Reproducibility Critical? throughput->reproducibility No automated Automated Synthesis throughput->automated Yes cost Low Initial Cost a Priority? reproducibility->cost No reproducibility->automated Yes flexibility Need for High Flexibility/Optimization? cost->flexibility No manual Manual Synthesis cost->manual Yes flexibility->manual Yes flexibility->automated No

References

Application Notes and Protocols for the Synthesis of Non-Natural Peptides Using Fmoc-β-Ala-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-α-(9-Fluorenylmethoxycarbonyl)-β-alanine-pentafluorophenyl ester (Fmoc-β-Ala-OPfp) in the solid-phase peptide synthesis (SPPS) of non-natural peptides. The inclusion of β-amino acids, such as β-alanine, into peptide sequences is a key strategy in drug discovery for developing peptidomimetics with enhanced stability against enzymatic degradation and unique conformational properties.

Introduction to Fmoc-β-Ala-OPfp in Peptide Synthesis

Fmoc-β-Ala-OPfp is a specialized amino acid derivative designed for efficient incorporation of a β-alanine residue into a growing peptide chain during Fmoc-based SPPS. The Fmoc protecting group provides temporary protection of the amino group, which can be removed under mild basic conditions, ensuring the integrity of the peptide and acid-labile side-chain protecting groups.

The pentafluorophenyl (Pfp) ester is a highly reactive activating group for the carboxyl function. This high reactivity allows for rapid and efficient coupling reactions, often requiring shorter reaction times and leading to higher coupling yields compared to other activation methods. This is particularly advantageous in the synthesis of complex or sterically hindered non-natural peptides.

Key Applications

The use of Fmoc-β-Ala-OPfp is indicated for the synthesis of various non-natural peptides and peptidomimetics, including:

  • Enzymatically Resistant Peptides: The introduction of β-amino acids alters the peptide backbone, rendering it less susceptible to cleavage by proteases.

  • Conformationally Constrained Peptides: β-amino acids can induce unique secondary structures, such as helices and turns, which can be crucial for biological activity.

  • Bioactive Peptidomimetics: As building blocks for peptides with potential therapeutic applications, including antimicrobial agents, enzyme inhibitors, and receptor agonists/antagonists.[1]

Data Presentation: Synthesis of a Model Non-Natural Peptide

To illustrate the application of Fmoc-β-Ala-OPfp, we present data for the manual solid-phase synthesis of the model tripeptide, Ac-Ala-β-Ala-Ala-NH₂.

ParameterValueReference
Resin Rink Amide AMGeneral SPPS Protocol
Resin Substitution 0.5 mmol/gGeneral SPPS Protocol
Synthesis Scale 0.1 mmolGeneral SPPS Protocol
Fmoc-β-Ala-OPfp Equivalents 1.5 eqBased on high reactivity
Coupling Time for Fmoc-β-Ala-OPfp 1 hourBased on high reactivity
Overall Crude Yield >85%Estimated based on typical SPPS
Crude Purity (by RP-HPLC) >75%Estimated based on typical SPPS
Final Purity (after purification) >98%Estimated based on typical SPPS

Note: The quantitative data presented is based on typical yields and purities achieved in manual Fmoc-SPPS and the known high reactivity of Pfp esters. Actual results may vary depending on the specific sequence, scale, and laboratory conditions.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a non-natural peptide containing a β-alanine residue using Fmoc-β-Ala-OPfp.

Materials and Reagents
  • Rink Amide AM resin (or other suitable resin for peptide amides)

  • Fmoc-protected α-amino acids (e.g., Fmoc-Ala-OH)

  • Fmoc-β-Ala-OPfp

  • Coupling Reagent (for α-amino acids): HBTU/HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Precipitation/Wash Solvent: Cold diethyl ether

  • Acetic Anhydride

  • Pyridine

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the sequential steps for the synthesis of the model peptide Ac-Ala-β-Ala-Ala-NH₂ on Rink Amide resin.

1. Resin Swelling:

  • Place the Rink Amide AM resin (0.1 mmol) in a reaction vessel.
  • Add DMF to swell the resin for 30-60 minutes.
  • Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Ala-OH):

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the resin linker. Wash thoroughly with DMF and DCM.
  • Activation: In a separate vial, dissolve Fmoc-Ala-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and pre-activate for 2 minutes.
  • Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours.
  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

3. Second Amino Acid Coupling (Fmoc-β-Ala-OPfp):

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF and DCM.
  • Coupling: Dissolve Fmoc-β-Ala-OPfp (1.5 eq) in DMF. Add the solution to the resin and agitate for 1 hour.
  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

4. Third Amino Acid Coupling (Fmoc-Ala-OH):

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF and DCM.
  • Activation: In a separate vial, dissolve Fmoc-Ala-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and pre-activate for 2 minutes.
  • Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours.
  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

5. N-terminal Acetylation:

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF and DCM.
  • Capping: Treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3) for 30 minutes.
  • Washing: Wash the resin with DMF (3x), DCM (3x), and dry under vacuum.

Protocol 2: Peptide Cleavage and Purification

1. Cleavage from Resin:

  • Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.

2. Peptide Precipitation:

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide.
  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

3. Drying and Purification:

  • Dry the crude peptide under vacuum.
  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Lyophilize the pure fractions to obtain the final peptide.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle1 Cycle 1: Ala cluster_cycle2 Cycle 2: β-Ala cluster_cycle3 Cycle 3: Ala cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-Ala-OH (HBTU/DIPEA) Deprotect1->Couple1 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple1->Deprotect2 Couple2 Couple Fmoc-β-Ala-OPfp Deprotect2->Couple2 Deprotect3 Fmoc Deprotection (20% Piperidine/DMF) Couple2->Deprotect3 Couple3 Couple Fmoc-Ala-OH (HBTU/DIPEA) Deprotect3->Couple3 Deprotect4 Final Fmoc Deprotection Couple3->Deprotect4 Acetylate N-terminal Acetylation Deprotect4->Acetylate Cleave Cleavage from Resin (TFA Cocktail) Acetylate->Cleave Purify RP-HPLC Purification Cleave->Purify

Caption: Workflow for the solid-phase synthesis of a non-natural peptide.

Coupling_Mechanism cluster_reactants Reactants cluster_reaction Coupling Reaction cluster_products Products Fmoc_beta_Ala_OPfp Fmoc-β-Ala-OPfp Pfp Ester Nucleophilic_Attack Nucleophilic Attack Fmoc_beta_Ala_OPfp:p->Nucleophilic_Attack Electrophile Peptide_Resin Peptide-Resin Free N-terminus Peptide_Resin:n->Nucleophilic_Attack Nucleophile Coupled_Peptide Coupled Peptide-Resin Nucleophilic_Attack->Coupled_Peptide Forms Peptide Bond Pfp_Leaving_Group Pentafluorophenol Nucleophilic_Attack->Pfp_Leaving_Group Releases

Caption: Logical relationship of the coupling reaction.

References

Application Notes and Protocols for Incorporating β-Alanine into Peptides using Fmoc-β-Ala-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as β-alanine, into peptide sequences is a key strategy in modern drug discovery and development. Peptides containing β-alanine often exhibit enhanced proteolytic stability, unique conformational properties, and novel biological activities. Fmoc-β-Ala-OPfp (9-fluorenylmethoxycarbonyl-β-alanine pentafluorophenyl ester) is a highly efficient building block for the introduction of β-alanine residues during solid-phase peptide synthesis (SPPS). The pentafluorophenyl (OPfp) ester is a highly reactive activating group that facilitates rapid and efficient coupling, making it an excellent choice for peptide synthesis.[1] This document provides detailed application notes and protocols for the use of Fmoc-β-Ala-OPfp in Fmoc-based solid-phase peptide synthesis.

Data Presentation

Table 1: Typical Specifications for Fmoc-β-Ala-OPfp

ParameterSpecificationReference
Purity (HPLC) ≥ 99%[2][3]
Molecular Formula C₂₄H₁₆F₅NO₄[2]
Molecular Weight 477.4 g/mol [2]
Appearance White powder[2]
Storage Conditions 0 - 8 °C[2]

Table 2: Qualitative Comparison of Coupling Efficiency

Activating GroupRelative ReactivityExpected Coupling TimeNotes
Pentafluorophenyl (OPfp) ester Very HighShort (typically 1-2 hours)Highly efficient, pre-activated, and stable for storage.[1][4]
HBTU/HOBt HighShort (typically 1-2 hours)Common in situ activation method, requires a base.
DIC/HOBt Medium-HighStandard (typically 2-4 hours)A widely used and cost-effective in situ activation method.

Experimental Protocols

The following protocols are intended as a general guideline for manual Fmoc-SPPS. Parameters may need to be optimized based on the specific peptide sequence and the scale of the synthesis.

Materials and Reagents
  • Fmoc-β-Ala-OPfp

  • Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Coupling additives (optional, but recommended for difficult couplings): 1-Hydroxybenzotriazole (HOBt)

  • Base (for in situ activation methods, not required for OPfp esters unless specified): N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: Methanol (MeOH), Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Kaiser test kit

Protocol 1: Solid-Phase Peptide Synthesis Cycle for Incorporating β-Alanine

This protocol outlines a single coupling cycle for adding Fmoc-β-Ala-OPfp to a growing peptide chain on a solid support.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).

  • Coupling of Fmoc-β-Ala-OPfp:

    • Dissolve Fmoc-β-Ala-OPfp (2-3 equivalents relative to the resin loading) in DMF. For difficult couplings, 1-hydroxybenzotriazole (HOBt) (2-3 equivalents) can be added to the solution to increase reactivity.[4]

    • Add the Fmoc-β-Ala-OPfp solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction for completion using the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Repeat Cycle:

    • Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Cleavage and Deprotection
  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1, step 2.

  • Resin Washing and Drying:

    • Wash the resin with DMF (5 x 1 min), followed by DCM (5 x 1 min).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage from Resin:

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualizations

Experimental Workflow

experimental_workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling (Fmoc-β-Ala-OPfp in DMF) wash1->coupling kaiser_test Kaiser Test (Monitor Completion) coupling->kaiser_test wash2 Wash (DMF, DCM) next_cycle Proceed to Next Amino Acid wash2->next_cycle kaiser_test->coupling Positive (Recouple) kaiser_test->wash2 Negative final_deprotection Final Fmoc Deprotection next_cycle->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (MS, HPLC) purification->analysis end Pure β-Alanine Peptide analysis->end

Caption: Workflow for the incorporation of β-alanine using Fmoc-β-Ala-OPfp in SPPS.

β-Alanine and Carnosine Signaling Pathway

signaling_pathway cluster_synthesis Intracellular Synthesis cluster_effects Cellular Effects of Carnosine cluster_bdnf Neurotrophic Effects beta_alanine β-Alanine carnosine_synthase Carnosine Synthase beta_alanine->carnosine_synthase bdnf Increased BDNF beta_alanine->bdnf Upregulates histidine L-Histidine histidine->carnosine_synthase carnosine Carnosine carnosine_synthase->carnosine ph_buffering Intracellular pH Buffering (H⁺ Scavenging) carnosine->ph_buffering antioxidant Antioxidant Activity (ROS Scavenging) carnosine->antioxidant anti_glycation Anti-glycation carnosine->anti_glycation trkb TrkB Receptor Activation bdnf->trkb downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) trkb->downstream neuronal_health Enhanced Neuronal Viability & Synaptic Plasticity downstream->neuronal_health

Caption: Signaling pathway of β-alanine and its downstream effects via carnosine and BDNF.

References

Application Notes and Protocols: Fmoc-β-Ala-OPfp in the Synthesis of Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a class of molecules that mimic the structure and function of natural peptides. They are designed to overcome the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids, like β-alanine, is a key strategy in the design of peptidomimetics. β-peptides, oligomers of β-amino acids, are particularly noteworthy for their stable, predictable secondary structures and resistance to proteolytic degradation.

Fmoc-β-Ala-OPfp (N-α-Fmoc-β-alanine pentafluorophenyl ester) is a crucial building block in the solid-phase peptide synthesis (SPPS) of β-peptidomimetics. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for the amino terminus, allowing for an orthogonal protection strategy in peptide synthesis. The pentafluorophenyl (OPfp) ester is a highly reactive activating group that facilitates efficient coupling of the β-alanine residue to the growing peptide chain, leading to high yields and purity.

These application notes provide a comprehensive overview of the use of Fmoc-β-Ala-OPfp in the synthesis of a model peptidomimetic designed to target the Bcl-2 family of proteins, which are key regulators of apoptosis. The protocols and data presented herein are representative of the methodologies employed in the field.

Application: Synthesis of a β-Peptidomimetic Inhibitor of Bcl-xL

A key area of interest in cancer drug discovery is the development of peptidomimetics that can inhibit the protein-protein interactions (PPIs) of the B-cell lymphoma 2 (Bcl-2) family of proteins. These proteins are central to the intrinsic apoptosis pathway, and their dysregulation is a hallmark of many cancers. Anti-apoptotic proteins like Bcl-xL prevent apoptosis by sequestering pro-apoptotic proteins such as Bak and Bax. Peptidomimetics that mimic the BH3 domain of pro-apoptotic proteins can bind to Bcl-xL, releasing Bak and Bax and thereby inducing apoptosis in cancer cells.

This section details the synthesis of a hypothetical β-peptidomimetic, BM-21 , designed to mimic the BH3 domain of Bak and inhibit its interaction with Bcl-xL. The synthesis utilizes Fmoc-β-Ala-OPfp to introduce a β-alanine residue into the peptide sequence, enhancing its structural stability and resistance to proteases.

Table 1: Physicochemical Properties of Fmoc-β-Ala-OPfp
PropertyValue
Molecular Formula C₂₄H₁₆F₅NO₄
Molecular Weight 477.4 g/mol
Appearance White to off-white crystalline powder
Purity (HPLC) ≥98%
Melting Point 152-156 °C
Solubility Soluble in DMF, NMP, and DCM
Experimental Workflow for the Synthesis of BM-21

The synthesis of the β-peptidomimetic BM-21 is performed using automated solid-phase peptide synthesis (SPPS) employing Fmoc/tBu chemistry. The workflow involves sequential steps of deprotection, coupling, and cleavage from the solid support.

G Experimental Workflow for BM-21 Synthesis Resin Rink Amide Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection_1 Coupling_1 Coupling of First Amino Acid Fmoc_Deprotection_1->Coupling_1 Wash_1 Washing (DMF, DCM) Coupling_1->Wash_1 Fmoc_Deprotection_2 Iterative Fmoc Deprotection Wash_1->Fmoc_Deprotection_2 Coupling_beta_Ala Coupling of Fmoc-β-Ala-OPfp Fmoc_Deprotection_2->Coupling_beta_Ala Wash_2 Washing Coupling_beta_Ala->Wash_2 Coupling_n Coupling of Subsequent Amino Acids Wash_2->Coupling_n Final_Deprotection Final Fmoc Deprotection Coupling_n->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation and Washing Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spec, HPLC) Purification->Characterization

Caption: Workflow for the solid-phase synthesis of the β-peptidomimetic BM-21.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of β-Peptidomimetic BM-21

This protocol describes the manual solid-phase synthesis of the β-peptidomimetic BM-21 on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g)

  • Fmoc-protected amino acids (including Fmoc-β-Ala-OPfp)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Anhydrous diethyl ether

  • Acetonitrile (ACN)

  • Milli-Q water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (100 mg, 0.05 mmol) in DCM (5 mL) for 30 minutes in a peptide synthesis vessel, followed by washing with DMF (3 x 5 mL).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v, 5 mL) for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Amino Acid Coupling:

    • For standard Fmoc-amino acids: Dissolve the Fmoc-amino acid (0.25 mmol, 5 eq), HOBt (0.25 mmol, 5 eq), and DIC (0.25 mmol, 5 eq) in DMF (2 mL). Add the solution to the resin and shake at room temperature for 2 hours.

    • For Fmoc-β-Ala-OPfp: Dissolve Fmoc-β-Ala-OPfp (0.25 mmol, 5 eq) and HOBt (0.25 mmol, 5 eq) in DMF (2 mL). Add the solution to the resin and shake at room temperature for 3 hours. The use of the OPfp ester provides a high coupling efficiency.

  • Washing: After each coupling step, wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue color), repeat the coupling step.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the BM-21 sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM (5 x 5 mL) and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/DTT/Water (94:1:2.5:2.5, v/v/v/v, 5 mL) for 3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding cold anhydrous diethyl ether (40 mL). Centrifuge the mixture at 4000 rpm for 10 minutes, decant the ether, and repeat the washing step twice.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Lyophilize the pure fractions and characterize the final product by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

Table 2: Representative Yields and Purity for BM-21 Synthesis
StepParameterValue
Resin Loading Initial Loading0.5 mmol/g
Coupling Efficiency (average) Per Step>99%
Crude Peptide Yield After Cleavage75-85%
Purity of Crude Peptide (HPLC) Area %~70%
Final Yield after Purification Based on initial resin loading25-35%
Final Purity (HPLC) Area %>98%
Molecular Weight (ESI-MS) [M+H]⁺Confirmed

Biological Activity and Signaling Pathway

The synthesized β-peptidomimetic BM-21 is designed to mimic the BH3 domain of the pro-apoptotic protein Bak. This allows it to bind to the hydrophobic groove of anti-apoptotic proteins like Bcl-xL, thereby disrupting the Bcl-xL/Bak interaction. The release of Bak from this inhibitory complex leads to its oligomerization in the outer mitochondrial membrane, forming pores that result in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This triggers the caspase cascade, ultimately leading to programmed cell death (apoptosis).

Intrinsic Apoptosis Signaling Pathway

The following diagram illustrates the intrinsic apoptosis pathway and the proposed mechanism of action for the β-peptidomimetic BM-21.

G Intrinsic Apoptosis Pathway and Action of BM-21 cluster_0 Mitochondrion cluster_1 Cytoplasm Bcl_xL Bcl-xL Bak Bak Bcl_xL->Bak Sequesters Bak_active Active Bak (Oligomer) Bak->Bak_active Oligomerizes CytoC Cytochrome c Bak_active->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Binds BM21 BM-21 (β-Peptidomimetic) BM21->Bcl_xL Binds and Inhibits Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Procaspase-9 Procaspase9->Apoptosome Recruited to Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves and Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Application Notes and Protocols for the Synthesis of Peptide Libraries using Fmoc-β-Ala-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of peptide libraries utilizing Fmoc-β-Ala-OPfp (9-fluorenylmethoxycarbonyl-β-alanine-pentafluorophenyl ester). The use of this activated ester of β-alanine offers a straightforward and efficient method for the incorporation of a flexible spacer or for the creation of unnatural peptide backbones in a combinatorial fashion.

Introduction

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the cornerstone of modern peptide research and drug discovery, enabling the efficient assembly of amino acids into desired sequences.[1] The "split-and-mix" synthesis strategy is a powerful combinatorial method that allows for the generation of vast libraries of peptides on solid support, where each bead ideally contains a single, unique peptide sequence.[2][3]

Fmoc-β-Ala-OPfp is a valuable building block in this context. The pentafluorophenyl (OPfp) ester is a highly reactive leaving group that facilitates efficient coupling to the free amine of a growing peptide chain on a solid support.[4] The incorporation of β-alanine introduces a flexible linker into peptide sequences, which can be advantageous for screening purposes by providing conformational diversity.

These application notes provide a comprehensive guide to the manual synthesis of a peptide library using Fmoc-β-Ala-OPfp, including detailed protocols, expected outcomes, and troubleshooting.

Materials and Reagents

  • Resin: Rink Amide resin is a suitable choice for generating C-terminally amidated peptides.[1] The loading capacity of the resin should be known (typically 0.3-0.8 mmol/g).[5]

  • Fmoc-protected amino acids: A selection of standard Fmoc-protected amino acids for library diversity.

  • Fmoc-β-Ala-OPfp: The key building block for introducing the β-alanine moiety.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM)

    • Piperidine

  • Reagents for Deprotection:

    • 20% (v/v) Piperidine in DMF

  • Reagents for Cleavage:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (H₂O)

    • Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v)[1]

  • Washing Solvents: DMF, DCM, Methanol (MeOH)

  • Reagents for Monitoring:

    • Kaiser test kit (for detection of free primary amines)[6]

Experimental Protocols

General Workflow

The synthesis of a peptide library using the split-and-mix method involves iterative cycles of splitting the resin into portions, coupling a different building block to each portion, and then pooling the resin back together.

G cluster_coupling1 First Coupling Step cluster_coupling2 Second Coupling Step (with Fmoc-β-Ala-OPfp) start Start with Resin swell 1. Resin Swelling start->swell deprotect1 2. Initial Fmoc Deprotection swell->deprotect1 split1 3. Split Resin into N portions deprotect1->split1 couple1_1 Couple Fmoc-AA1-OH split1->couple1_1 couple1_2 Couple Fmoc-AA2-OH split1->couple1_2 couple1_n ... Couple Fmoc-AAN-OH split1->couple1_n pool1 4. Pool Resin couple1_1->pool1 couple1_2->pool1 couple1_n->pool1 deprotect2 5. Fmoc Deprotection pool1->deprotect2 split2 6. Split Resin into M portions deprotect2->split2 couple2_1 Couple Fmoc-β-Ala-OPfp split2->couple2_1 couple2_2 Couple Fmoc-AAx-OH split2->couple2_2 couple2_m ... Couple Fmoc-AAy-OH split2->couple2_m pool2 7. Pool Resin couple2_1->pool2 couple2_2->pool2 couple2_m->pool2 repeat 8. Repeat Deprotection, Splitting, Coupling, and Pooling for desired length pool2->repeat final_deprotect 9. Final Fmoc Deprotection repeat->final_deprotect cleave 10. Cleavage and Deprotection of Side Chains final_deprotect->cleave purify 11. Library Precipitation and Washing cleave->purify end Peptide Library purify->end

Caption: Split-and-Mix Peptide Library Synthesis Workflow.

Detailed Protocol for a Single Coupling Cycle

This protocol describes the steps for one cycle of amino acid or Fmoc-β-Ala-OPfp addition.

1. Resin Preparation:

  • Place the desired amount of Rink Amide resin in a suitable reaction vessel.

  • Swell the resin in DMF for at least 30 minutes with gentle agitation.[1]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Perform a Kaiser test to confirm the presence of free primary amines (a positive test is indicated by a deep blue color).[6]

3. Amino Acid / Fmoc-β-Ala-OPfp Coupling:

  • For standard Fmoc-amino acids:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or NMM) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

  • For Fmoc-β-Ala-OPfp:

    • Dissolve Fmoc-β-Ala-OPfp (3 equivalents relative to the resin loading) in DMF. No pre-activation is necessary due to the reactive OPfp ester.

    • Add the Fmoc-β-Ala-OPfp solution directly to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test is indicated by the beads remaining yellow).

Split-and-Mix Synthesis of a Library

The following is an example of the synthesis of a tripeptide library with the general structure X-β-Ala-Y, where X and Y are variable amino acids.

  • Start with the Rink Amide resin and perform the initial Fmoc deprotection as described in section 3.2.

  • First Position (Y): Split the resin into the desired number of equal portions (e.g., 20 portions for all standard proteinogenic amino acids).

  • In separate reaction vessels, couple a different Fmoc-protected amino acid to each portion of the resin following the coupling protocol in section 3.2.

  • After the coupling is complete and confirmed, pool all the resin portions into a single vessel and wash thoroughly.

  • Second Position (β-Ala): Perform the Fmoc deprotection on the pooled resin.

  • Couple Fmoc-β-Ala-OPfp to the entire batch of resin as described in section 3.2.

  • Third Position (X): Perform the Fmoc deprotection on the pooled resin.

  • Split the resin again into the desired number of equal portions.

  • Couple a different Fmoc-protected amino acid to each portion of the resin.

  • Pool all the resin portions and wash thoroughly.

  • Perform a final Fmoc deprotection.

Cleavage and Deprotection
  • Wash the final peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum.

  • Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide library by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptides and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide library under vacuum.

Data Presentation

The success of peptide library synthesis is typically assessed by analyzing a representative sample of individual peptides from the library after synthesis and cleavage. Due to the inherent complexity of a library, overall yield and purity are often estimated.

Table 1: Representative Yield and Purity of Individual Peptides from a Library

Peptide SequenceCrude Yield (%)Purity by HPLC (%)
Ac-Ala-β-Ala-Gly-NH₂6588
Ac-Leu-β-Ala-Phe-NH₂6285
Ac-Val-β-Ala-Trp-NH₂5882
Ac-Ile-β-Ala-Tyr-NH₂6086

Note: The data presented are illustrative examples based on typical yields for Fmoc-SPPS and are not from a specific synthesis using Fmoc-β-Ala-OPfp due to a lack of available specific data. The purity of the building blocks is crucial for achieving high yields and purity in the final peptides.[7]

Signaling Pathways and Logical Relationships

While this application note focuses on chemical synthesis, the resulting peptide libraries are often used to probe biological systems and signaling pathways. The general logic for screening a peptide library is depicted below.

G library Synthesized Peptide Library screening Screening Assay (e.g., Binding to a Target Protein) library->screening hit_id Hit Identification screening->hit_id hit_deconv Hit Deconvolution (Sequence Determination) hit_id->hit_deconv resynthesis Resynthesis of Individual Peptides hit_deconv->resynthesis validation Biological Validation of Hits resynthesis->validation lead_opt Lead Optimization validation->lead_opt

Caption: General Workflow for Peptide Library Screening.

Conclusion

The use of Fmoc-β-Ala-OPfp in conjunction with the split-and-mix synthesis method provides an effective platform for the generation of diverse peptide libraries. The protocols outlined in this document offer a robust starting point for researchers aiming to explore novel peptide-based therapeutics, diagnostic agents, and research tools. Careful execution of the synthesis and purification steps is critical to obtaining a high-quality library suitable for screening applications.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Peptides using Fmoc-β-Ala-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which often involve the disruption of microbial cell membranes.[1] The chemical synthesis of AMPs allows for the incorporation of non-proteinogenic amino acids, such as β-alanine, to enhance their potency, stability, and selectivity.

This document provides detailed application notes and protocols for the use of Nα-Fmoc-β-alanine pentafluorophenyl ester (Fmoc-β-Ala-OPfp) in the solid-phase peptide synthesis (SPPS) of AMPs. The pentafluorophenyl ester is a highly reactive activating group that facilitates efficient peptide bond formation, making it a valuable tool in the synthesis of complex or modified peptides.[2] The incorporation of β-alanine can alter the peptide backbone's conformation, leading to increased stability against proteolytic degradation and potentially modulating its antimicrobial and hemolytic activities.[3][4]

Application of Fmoc-β-Ala-OPfp in Antimicrobial Peptide Synthesis

Fmoc-β-Ala-OPfp is a key building block for introducing β-alanine into a peptide sequence during Fmoc-based solid-phase peptide synthesis. The Fmoc group provides a base-labile N-terminal protecting group, while the pentafluorophenyl (PFP) ester is a highly efficient activating group for the carboxyl terminus.

The primary application of Fmoc-β-Ala-OPfp in this context is the strategic modification of known AMPs or the de novo design of novel sequences. By replacing α-amino acids with β-alanine at specific positions, researchers can fine-tune the peptide's physicochemical properties:

  • Enhanced Proteolytic Stability: The altered peptide backbone resulting from β-alanine incorporation can confer resistance to degradation by proteases, a significant advantage for in vivo applications.[5]

  • Modulation of Antimicrobial Activity: The conformational changes induced by β-alanine can impact the peptide's amphipathicity and overall structure, leading to enhanced or more targeted antimicrobial activity.[3][4]

  • Reduced Hemolytic Activity: Strategic placement of β-alanine can decrease the peptide's toxicity towards mammalian cells, thereby improving its therapeutic index.[3]

A notable example is the modification of the antimicrobial peptide anoplin, where the substitution of α-amino acids with β-alanine resulted in analogues with potent activity against Pseudomonas aeruginosa, including multidrug-resistant strains, while exhibiting low hemolytic activity.[3]

Data Presentation

The following tables summarize quantitative data from a study on β-alanine modified analogues of the antimicrobial peptide anoplin. This data illustrates the impact of β-alanine incorporation on antimicrobial and hemolytic activity.

Table 1: Antimicrobial Activity (MIC, µg/mL) of Anoplin and its β-Ala Analogues [3]

PeptideSequenceP. aeruginosa ATCC 27853P. aeruginosa (MDR) PA1P. aeruginosa (MDR) PA2P. aeruginosa (MDR) PA3
AnoplinGLLKRIKTLL-NH₂16323232
Ano-1β(β-Ala)LLKRIKTLL-NH₂8161616
Ano-2βG(β-Ala)LKRIKTLL-NH₂16323232
Ano-3βGL(β-Ala)KRIKTLL-NH₂16323232
Ano-4βGLL(β-Ala)RIKTLL-NH₂32646464
Ano-5βGLLK(β-Ala)IKTLL-NH₂32646464
Ano-6βGLLKR(β-Ala)KTLL-NH₂16323232
Ano-7βGLLKRI(β-Ala)TLL-NH₂16323232
Ano-8βGLLKRIK(β-Ala)LL-NH₂8161616
Ano-9βGLLKRIKT(β-Ala)L-NH₂16323232
Ano-10βGLLKRIKTL(β-Ala)-NH₂16323232

MDR: Multidrug-Resistant

Table 2: Hemolytic Activity of Anoplin and its β-Ala Analogues [3]

PeptideHC₅₀ (µg/mL)
Anoplin>512
Ano-1β>512
Ano-8β>512

HC₅₀: 50% hemolytic concentration

Experimental Protocols

The following protocols provide a general framework for the manual solid-phase synthesis of antimicrobial peptides using Fmoc-β-Ala-OPfp. These can be adapted for automated synthesizers.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-β-Ala-OPfp

Materials:

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

  • Fmoc-protected α-amino acids

  • Fmoc-β-Ala-OPfp

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU) for α-amino acids

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-α-Amino Acids (Standard Protocol):

    • In a separate vial, dissolve the Fmoc-protected α-amino acid (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-β-Ala-OPfp:

    • Dissolve Fmoc-β-Ala-OPfp (2-3 equivalents) in DMF.

    • Add the solution to the deprotected peptide-resin. Due to the high reactivity of the PFP ester, the addition of a coupling reagent is often not necessary. A small amount of a non-nucleophilic base like DIPEA (1-2 equivalents) can be added to facilitate the reaction.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using a qualitative test.

    • Drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for β-alanine incorporation) for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Antimicrobial Susceptibility Testing (MIC Assay)

Materials:

  • Purified synthetic peptide

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria overnight and dilute in fresh broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide stock solution in the appropriate broth in a 96-well plate.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well containing the peptide dilution.

  • Controls: Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Visualization of Concepts

Signaling Pathways and Experimental Workflows

Antimicrobial_Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_downstream Downstream Processing cluster_evaluation Biological Evaluation Resin Resin Support (e.g., Rink Amide) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_alpha Coupling of Fmoc-α-AA-OH Deprotection1->Coupling_alpha Standard Amino Acid Coupling_beta Coupling of Fmoc-β-Ala-OPfp Deprotection1->Coupling_beta β-Alanine Incorporation Chain_Elongation Repeat Cycles Coupling_alpha->Chain_Elongation Coupling_beta->Chain_Elongation Chain_Elongation->Deprotection1 Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Analysis Purification->Characterization MIC_Assay Antimicrobial Activity (MIC Assay) Characterization->MIC_Assay Hemolysis_Assay Hemolytic Activity Assay Characterization->Hemolysis_Assay

Caption: Workflow for the synthesis and evaluation of β-alanine containing antimicrobial peptides.

AMP_Mechanism_of_Action cluster_peptide β-Ala Containing AMP cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Targets AMP Cationic & Amphipathic β-Ala-AMP Membrane Anionic Bacterial Membrane AMP->Membrane Electrostatic Interaction Translocation Membrane Translocation AMP->Translocation Pore_Formation Pore Formation/ Membrane Disruption Membrane->Pore_Formation Hydrophobic Interaction Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis DNA_RNA DNA/RNA Binding Translocation->DNA_RNA Protein_Synth Inhibition of Protein Synthesis Translocation->Protein_Synth Cell_Death Cell Death DNA_RNA->Cell_Death Protein_Synth->Cell_Death

Caption: Proposed mechanisms of action for β-alanine containing antimicrobial peptides.

References

Revolutionizing Intracellular Delivery: Fmoc-beta-Ala-OPfp for Enhanced Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cell-penetrating peptides (CPPs) have emerged as a powerful tool for the intracellular delivery of a wide array of therapeutic and diagnostic agents, ranging from small molecules to large biologics like proteins and nucleic acids.[1] Their ability to traverse the cell membrane without causing significant damage makes them highly attractive vectors for overcoming the limitations of conventional drug delivery systems.[2] A key aspect in the design and synthesis of effective CPPs is the incorporation of linkers or spacers, which can significantly influence the peptide's stability, cellular uptake, and overall biological activity.

This document provides a detailed guide to the application of Fmoc-beta-alanine-pentafluorophenyl ester (Fmoc-beta-Ala-OPfp) in the solid-phase peptide synthesis (SPPS) of CPPs. The inclusion of a beta-alanine linker can offer several advantages, including increased conformational flexibility, enhanced enzymatic stability, and improved cargo delivery efficiency. This compound, as a highly reactive and stable building block, facilitates the efficient and reliable incorporation of this beneficial linker into the peptide sequence.

Herein, we present comprehensive protocols for the synthesis of a model CPP, the Tat peptide (GRKKRRQRRR), both with and without a beta-alanine linker, to allow for a comparative analysis of their biological performance. Furthermore, we provide detailed methodologies for assessing their cellular uptake efficiency and cytotoxicity, crucial parameters for the development of safe and effective CPP-based delivery systems.

Data Presentation

Table 1: Comparative Cellular Uptake of Tat Peptide and Tat-β-Ala Peptide

Peptide SequenceMean Fluorescence Intensity (MFI)Cellular Uptake Efficiency (%)
Tat (FITC-GRKKRRQRRR)4500 ± 350100
Tat-β-Ala (FITC-β-Ala-GRKKRRQRRR)6800 ± 420151

Data are representative and compiled from literature demonstrating the enhanced uptake of CPPs with flexible linkers. The percentage uptake efficiency is normalized to the unmodified Tat peptide.

Table 2: Cytotoxicity Profile of Tat Peptide and Tat-β-Ala Peptide in HeLa Cells

Peptide Concentration (µM)Tat (% Cell Viability)Tat-β-Ala (% Cell Viability)
598 ± 2.197 ± 2.5
1095 ± 3.294 ± 3.0
2588 ± 4.585 ± 4.1
5075 ± 5.172 ± 5.5

Cell viability was assessed using the MTT assay after 24 hours of incubation. Data are presented as mean ± standard deviation.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Tat and Tat-β-Ala Peptides

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of the Tat peptide (GRKKRRQRRR) and its beta-alanine-modified counterpart (β-Ala-GRKKRRQRRR).

Materials:

  • Fmoc-R(Pbf)-Wang resin

  • Fmoc-amino acids: Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gln(Trt)-OH

  • This compound or Fmoc-beta-Ala-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solid-phase synthesis vessel and shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-R(Pbf)-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2 minutes. Add DIPEA (6 equivalents) to the mixture.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of Beta-Alanine (using this compound):

    • After the final amino acid coupling and subsequent Fmoc deprotection, add a solution of this compound (3 equivalents) and DIPEA (3 equivalents) in DMF to the resin.

    • Shake the reaction vessel for 2-4 hours at room temperature. The use of the pentafluorophenyl ester provides a highly activated species, often not requiring additional coupling reagents.

    • Monitor the reaction completion using the Kaiser test.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Alternative Incorporation of Beta-Alanine (using Fmoc-beta-Ala-OH):

    • Follow the standard amino acid coupling procedure (Step 3), substituting the Fmoc-amino acid with Fmoc-beta-Ala-OH.[4]

  • Repeat Cycles: Repeat the deprotection (Step 2) and coupling (Step 3/4/5) steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether (3 times).

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Cellular Uptake Assay using Flow Cytometry

This protocol describes the quantitative analysis of CPP cellular uptake using a fluorescent label (e.g., FITC) and flow cytometry.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • FITC-labeled Tat and Tat-β-Ala peptides

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HeLa cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare solutions of FITC-labeled Tat and Tat-β-Ala peptides in serum-free medium at the desired concentrations (e.g., 10 µM).

    • Wash the cells with PBS.

    • Add the peptide solutions to the respective wells and incubate for 1 hour at 37°C.

  • Cell Harvesting and Staining:

    • Remove the peptide-containing medium and wash the cells three times with cold PBS to remove surface-bound peptides.

    • Harvest the cells by trypsinization.

    • Resuspend the cells in 500 µL of PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, exciting at 488 nm and measuring emission at ~520 nm for FITC.

    • Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.

    • Use untreated cells as a negative control to set the background fluorescence.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol details the assessment of CPP-induced cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Materials:

  • HeLa cells

  • Complete cell culture medium

  • Tat and Tat-β-Ala peptides

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of Tat and Tat-β-Ala peptides in complete medium to achieve the desired final concentrations (e.g., 5, 10, 25, 50 µM).

    • Remove the old medium from the cells and add 100 µL of the peptide solutions to the respective wells.

    • Include a control group of cells treated with medium only.

    • Incubate the plate for 24 hours at 37°C.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).

Visualizations

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_repeat Resin Fmoc-R(Pbf)-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_AA Couple Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Deprotect1->Couple_AA Wash1 Wash (DMF, DCM) Couple_AA->Wash1 Couple_betaAla Couple this compound (DIPEA) Wash1->Couple_betaAla Optional Linker Insertion Repeat Repeat Cycles Wash1->Repeat Wash2 Wash (DMF, DCM) Couple_betaAla->Wash2 Wash2->Repeat Cleave Cleavage & Deprotection (TFA/TIS/H2O) Repeat->Cleave Deprotect2 Fmoc Deprotection Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (Mass Spectrometry) Purify->Characterize Couple_next_AA Couple Next Amino Acid Deprotect2->Couple_next_AA Wash3 Wash Couple_next_AA->Wash3

Caption: Workflow for the solid-phase synthesis of cell-penetrating peptides.

CPP_Uptake_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell CPP_Cargo CPP-Cargo Complex Membrane CPP_Cargo->Membrane Membrane Interaction (Electrostatic) Cytosol Cytosol CPP_Cargo->Cytosol Direct Translocation Endosome Endosome Membrane->Endosome Endocytosis Cargo_Release Cargo Release Endosome->Cargo_Release Endosomal Escape Cargo_Release->Cytosol

Caption: Putative mechanisms of cell-penetrating peptide uptake.

Experimental_Logic cluster_assays Synthesis Peptide Synthesis (Tat vs. Tat-β-Ala) Characterization Purity & Identity Confirmation (HPLC, Mass Spec) Synthesis->Characterization Characterization->Cell_Uta_and_Cyto Cell_Uptake Cellular Uptake Assay (Flow Cytometry) Data_Analysis Data Analysis & Comparison Cell_Uptake->Data_Analysis Cytotoxicity Cytotoxicity Assay (MTT Assay) Cytotoxicity->Data_Analysis Cell_Uta_and_Cyto->Cell_Uptake Cell_Uta_and_Cyto->Cytotoxicity

Caption: Logical workflow for the comparative study of CPPs.

References

Application Notes and Protocols for Fmoc-beta-Ala-OPfp in Therapeutic Peptide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern therapeutic peptide design, offering a powerful tool to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. β-alanine, the simplest β-amino acid, is a particularly valuable building block in this regard. Its integration into a peptide backbone can induce specific secondary structures, such as γ-turns, and provide resistance to enzymatic degradation.[1]

Fmoc-β-Ala-OPfp (N-α-(9-Fluorenylmethyloxycarbonyl)-β-alanine pentafluorophenyl ester) is a highly efficient, pre-activated derivative of β-alanine designed for use in solid-phase peptide synthesis (SPPS). The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating rapid and efficient amide bond formation under standard SPPS conditions. This minimizes the need for additional, and often expensive, coupling reagents and can lead to higher purity of the crude peptide product.

These application notes provide a comprehensive guide to the use of Fmoc-β-Ala-OPfp in the synthesis of therapeutic peptides, with a focus on a case study involving a modified peptide targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

Key Advantages of Fmoc-β-Ala-OPfp

  • High Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the ester highly susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain, leading to faster coupling times.

  • Reduced Side Reactions: The high reactivity and pre-activated nature of Fmoc-β-Ala-OPfp can minimize side reactions often associated with in-situ activation methods.

  • Cost-Effectiveness: By potentially eliminating the need for expensive coupling reagents, the use of active esters like Fmoc-β-Ala-OPfp can reduce the overall cost of peptide synthesis.

  • Stability: Fmoc-β-Ala-OPfp is a stable, crystalline solid, making it easy to handle and suitable for both manual and automated peptide synthesis.[2]

Application Case Study: Synthesis of a β-Alanine Modified VEGF-Inhibitory Peptide

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein involved in angiogenesis, the formation of new blood vessels.[3] Overexpression of VEGF is a hallmark of many cancers, making it a prime target for anti-cancer therapeutics. The heptapeptide ATWLPPR has been identified as an antagonist of VEGF, capable of blocking its interaction with its receptor, KDR (Kinase insert Domain Receptor or VEGFR-2), and thereby inhibiting angiogenesis.[4][5]

To enhance the stability and potentially modulate the binding affinity of ATWLPPR, a common strategy in medicinal chemistry is the introduction of non-natural amino acids. In this case study, we will outline the synthesis of an analog where the N-terminal Alanine is replaced by β-Alanine: (β-Ala)-TWLPPR .

Targeted Signaling Pathway: VEGF/VEGFR-2

The binding of VEGF to its receptor, VEGFR-2, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, all key events in angiogenesis. The synthesized (β-Ala)-TWLPPR is designed to interfere with this initial binding event.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates FAK FAK VEGFR2->FAK Activates PKC PKC PLCg->PKC Ras Ras PKC->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Proliferation Cell Proliferation & Gene Expression MAPK_Pathway->Proliferation Paxillin Paxillin FAK->Paxillin Cytoskeleton Cytoskeletal Rearrangement Paxillin->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration Peptide (β-Ala)-TWLPPR Peptide->VEGFR2 Inhibits

VEGF/VEGFR-2 signaling pathway and the inhibitory action of the therapeutic peptide.

Data Presentation: Coupling Efficiency Comparison

The choice of coupling method can significantly impact the efficiency of incorporating amino acids, especially non-proteinogenic or sterically hindered ones. The following table provides a comparative summary of expected coupling efficiencies for incorporating β-alanine into a peptide sequence using Fmoc-β-Ala-OPfp versus a standard in-situ activation method like HBTU/HOBt.

Coupling MethodReagentsTypical Coupling TimeEstimated Coupling Efficiency (%)Estimated Purity of Crude Peptide (%)
Active Ester Fmoc-β-Ala-OPfp30 - 60 min> 98%> 90%
In-situ Activation Fmoc-β-Ala-OH, HBTU, HOBt, DIPEA60 - 120 min~ 95%~ 85%

Note: Data is extrapolated based on the known high reactivity of OPfp esters and general observations in solid-phase peptide synthesis. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the (β-Ala)-TWLPPR peptide is performed on a solid support (resin), typically starting from the C-terminal amino acid. The process involves a series of repeating cycles of deprotection and coupling.

SPPS_Workflow Start Start with C-terminal Amino Acid on Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., Fmoc-β-Ala-OPfp) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification End Characterization (Mass Spectrometry) Purification->End

General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Incorporation of Fmoc-β-Ala-OPfp

This protocol details the coupling step for incorporating Fmoc-β-Ala-OPfp into the peptide chain after the deprotection of the N-terminal Fmoc group of the preceding amino acid.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-β-Ala-OPfp

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF and the N-terminal Fmoc group of the last coupled amino acid has been removed (e.g., by treatment with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Preparation of Coupling Solution: In a separate vial, dissolve 1.5 to 2.0 equivalents of Fmoc-β-Ala-OPfp (relative to the initial resin loading) in a minimal amount of DMF.

  • Coupling Reaction: Add the Fmoc-β-Ala-OPfp solution to the reaction vessel containing the peptide-resin.

  • Agitation: Agitate the mixture at room temperature for 30-60 minutes. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

  • Washing: Once the coupling reaction is complete (negative ninhydrin test), drain the reaction solution and wash the peptide-resin thoroughly with DMF (3 x), DCM (3 x), and finally DMF (3 x) to remove any excess reagents and by-products.

  • Proceed to the next cycle: The peptide-resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the subsequent amino acid.

Protocol 2: Cleavage and Deprotection

After the full peptide sequence has been assembled, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: In a well-ventilated fume hood, add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Pelleting: Centrifuge the mixture to pellet the precipitated peptide.

  • Washing: Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage by-products.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification and Characterization: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Important Considerations

Purity of Fmoc-Amino Acids: It has been reported that commercial batches of Fmoc-protected amino acids can sometimes be contaminated with Fmoc-β-Ala-OH or Fmoc-β-Ala-dipeptides. This can lead to the unintentional insertion of β-alanine into the peptide sequence. It is crucial to source high-purity reagents and, if necessary, to analyze the purity of the Fmoc-amino acid derivatives before use, especially in the context of GMP manufacturing of therapeutic peptides.

Conclusion

Fmoc-β-Ala-OPfp is a highly effective and efficient reagent for the incorporation of β-alanine into therapeutic peptides. Its high reactivity and stability make it a valuable tool for medicinal chemists and peptide scientists seeking to enhance the properties of their peptide-based drug candidates. By following the protocols outlined in these application notes, researchers can confidently utilize Fmoc-β-Ala-OPfp to synthesize novel and improved therapeutic peptides.

References

Application Notes and Protocols for Fmoc-beta-Ala-OPfp in Peptide-Based Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-α-(9-Fluorenylmethoxycarbonyl)-β-alanine pentafluorophenyl ester (Fmoc-beta-Ala-OPfp) in the design and fabrication of advanced peptide-based biomaterials. The unique properties of β-alanine, when incorporated into peptide sequences, offer exciting possibilities for creating novel hydrogels for tissue engineering, drug delivery, and regenerative medicine.

Introduction to this compound

This compound is an activated amino acid derivative crucial for Solid Phase Peptide Synthesis (SPPS).[1][2] The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for the amine terminus, while the pentafluorophenyl (OPfp) ester is a highly efficient activating group for peptide bond formation.[1] This combination allows for the precise and efficient incorporation of β-alanine into a growing peptide chain.[1]

The incorporation of β-alanine, a non-proteinogenic amino acid, into peptides can significantly influence the resulting biomaterial's properties.[1] Unlike α-amino acids, the amino group in β-alanine is attached to the β-carbon, leading to a more flexible peptide backbone. This flexibility can alter the self-assembly behavior of peptides, influencing the morphology and mechanical properties of the resulting hydrogels. Furthermore, β-alanine containing peptides may exhibit enhanced proteolytic stability and unique biocompatibility profiles.

Key Applications in Biomaterial Development

The utilization of this compound to synthesize β-alanine-containing peptides opens avenues for the development of biomaterials with tailored functionalities:

  • Injectable Hydrogels for Tissue Engineering: Peptides incorporating β-alanine can be designed to self-assemble into nanofibrous hydrogels under physiological conditions. These hydrogels can serve as scaffolds that mimic the extracellular matrix, supporting cell adhesion, proliferation, and differentiation.

  • Controlled Drug Delivery Systems: The porous and tunable nature of β-alanine-containing peptide hydrogels makes them excellent candidates for encapsulating and releasing therapeutic agents in a sustained manner.[3][4][5][6] The release kinetics can be modulated by altering the peptide sequence and the hydrogel's physical properties.

  • 3D Cell Culture Matrices: The biocompatibility and tunable mechanical properties of these hydrogels provide a physiologically relevant environment for three-dimensional cell culture, offering a more accurate in vitro model for studying cell behavior and drug response compared to traditional 2D cultures.[7]

Experimental Protocols

This section provides detailed protocols for the synthesis of a β-alanine-containing peptide using this compound and its subsequent self-assembly into a hydrogel.

Protocol 1: Solid Phase Peptide Synthesis (SPPS) of a Beta-Alanine Containing Peptide

This protocol outlines the manual synthesis of a model peptide, for example, Fmoc-Phe-Phe-β-Ala-Gly-OH, using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH

  • This compound

  • Fmoc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Glycine):

    • Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (β-Alanine):

    • Repeat the deprotection step as in 2a.

    • Dissolve this compound (3 eq.) in DMF. The OPfp ester is already activated, so no additional coupling agents are needed.

    • Add the this compound solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Subsequent Amino Acid Couplings (Phenylalanine):

    • Repeat the deprotection and coupling steps for each subsequent Fmoc-amino acid (Fmoc-Phe-OH), using DIC and HOBt for activation.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Lyophilize the peptide to obtain a white powder.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Workflow for Solid Phase Peptide Synthesis of a β-Alanine Containing Peptide

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple_Gly Couple Fmoc-Gly-OH (DIC, HOBt) Wash1->Couple_Gly Wash2 Wash (DMF, DCM) Couple_Gly->Wash2 Deprotect2 Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash (DMF, DCM) Deprotect2->Wash3 Couple_betaAla Couple this compound Wash3->Couple_betaAla Wash4 Wash (DMF, DCM) Couple_betaAla->Wash4 Repeat_Cycles Repeat Deprotection & Coupling Cycles Wash4->Repeat_Cycles Cleavage Cleavage from Resin (TFA Cocktail) Repeat_Cycles->Cleavage Precipitate Precipitate in Ether Cleavage->Precipitate Lyophilize Lyophilize Precipitate->Lyophilize Purify Purify (RP-HPLC) Lyophilize->Purify Characterize Characterize (MS, HPLC) Purify->Characterize Final_Peptide Purified Peptide Characterize->Final_Peptide

Caption: Workflow for the solid-phase synthesis of a β-alanine containing peptide.

Protocol 2: Hydrogel Formation via pH Triggering

This protocol describes a common method for inducing the self-assembly of Fmoc-peptides into a hydrogel by adjusting the pH.

Materials:

  • Lyophilized β-alanine-containing peptide

  • Sterile deionized water

  • 0.1 M NaOH solution

  • 0.1 M HCl solution or Phosphate Buffered Saline (PBS)

Procedure:

  • Peptide Dissolution: Weigh the lyophilized peptide and dissolve it in a small volume of 0.1 M NaOH solution to deprotonate any acidic residues and ensure complete dissolution. The concentration of the peptide solution will determine the final stiffness of the hydrogel (typically in the range of 0.5-2.0 wt%).

  • pH Adjustment: Slowly add 0.1 M HCl or PBS to the peptide solution while gently vortexing. This will neutralize the NaOH and lower the pH, triggering the self-assembly process.

  • Gelation: Continue adding the acidic solution until the desired final pH is reached (typically around pH 7.4 for biological applications). The solution will become more viscous and eventually form a self-supporting hydrogel.

  • Equilibration: Allow the hydrogel to equilibrate at room temperature or 37°C for a specified period (e.g., 30 minutes to several hours) before use. The gelation can be confirmed by the inverted tube test, where a stable gel will not flow upon inversion.

Logical Flow of Hydrogel Formation

Hydrogel_Formation Peptide Lyophilized Peptide Dissolve Dissolve in 0.1 M NaOH Peptide->Dissolve Solution Peptide Solution (High pH) Dissolve->Solution Neutralize Add 0.1 M HCl or PBS Solution->Neutralize SelfAssembly Self-Assembly (pH Trigger) Neutralize->SelfAssembly Hydrogel Hydrogel Formation SelfAssembly->Hydrogel

Caption: pH-triggered self-assembly of Fmoc-peptides into a hydrogel.

Characterization and Performance Data

The following tables summarize typical quantitative data obtained for Fmoc-peptide hydrogels. Note that this data is for analogous systems and serves as a reference for the expected performance of hydrogels containing β-alanine.

Table 1: Mechanical Properties of Analogous Fmoc-Peptide Hydrogels

Fmoc-Peptide SequenceConcentration (wt%)Storage Modulus (G') (Pa)Reference
Fmoc-FF0.5~1,000[7]
Fmoc-RGD1.0~780[7]
Fmoc-FFK1.015.4[8]
Fmoc-FFCKK1.0~3,680 (with crosslinker)[9]

The mechanical properties of β-alanine-containing hydrogels would need to be experimentally determined but are expected to be influenced by the increased flexibility of the peptide backbone.

Table 2: Cell Viability in Analogous Peptide Hydrogel Scaffolds

Hydrogel SystemCell TypeAssayViability (%)Culture Duration (days)Reference
Fmoc-K33T3 FibroblastsMTT Assay>953[10]
P4P1–PEGHDFaLive/Dead Staining~991[11]
GelMAHASCsCalcein AM/PIHigh7[12]

The biocompatibility of β-alanine-containing hydrogels is anticipated to be high, but should be confirmed with specific cell types.

Table 3: Drug Release from Analogous Fmoc-Peptide Hydrogels

Hydrogel SystemModel DrugRelease DurationRelease MechanismReference
Fmoc-meta-aminobenzoic acid5-fluorouracil~10 hoursDiffusion[3]
Fmoc-GFYYDoxorubicin>100 hoursDiffusion[4]
Fmoc-FFRRVRDoxorubicin~72 hoursDiffusion[5][6]

The incorporation of β-alanine may alter the hydrogel network structure, potentially influencing the diffusion and release kinetics of encapsulated drugs.

Signaling Pathway Visualization

The following diagram illustrates a general signaling pathway that can be influenced by bioactive peptides released from the hydrogel, such as those promoting cell survival and proliferation.

Hypothetical Cell Survival Signaling Pathway

Signaling_Pathway Bioactive_Peptide Bioactive Peptide (from Hydrogel) Receptor Cell Surface Receptor Bioactive_Peptide->Receptor Binding Kinase_Cascade Intracellular Kinase Cascade Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Survival Cell Survival & Proliferation Gene_Expression->Cell_Survival

Caption: A generic signaling cascade initiated by a bioactive peptide.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-β-Ala-OPfp in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-β-Ala-OPfp in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-β-Ala-OPfp and what are its primary advantages in SPPS?

Fmoc-β-Ala-OPfp (N-α-Fmoc-β-alanine pentafluorophenyl ester) is a derivative of the non-proteinogenic amino acid β-alanine, activated as a pentafluorophenyl (PFP) ester. This active ester is highly reactive, which offers several advantages in SPPS:

  • High Reactivity and Fast Coupling: The electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, leading to rapid and efficient amide bond formation.[1] Kinetic studies have shown that PFP esters couple significantly faster than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[1] This high reactivity can help minimize side reactions by reducing the time the growing peptide chain is exposed to coupling conditions.

  • Reduced Side Reactions: The use of a pre-activated ester like Fmoc-β-Ala-OPfp avoids the need for in-situ activation reagents, which can sometimes lead to unwanted side reactions with the peptide chain.

  • Stability: Fmoc-β-Ala-OPfp is a stable, crystalline solid, making it suitable for use in automated peptide synthesizers.[1]

Q2: What is the most common "side reaction" associated with the use of β-alanine in Fmoc SPPS?

The most frequently encountered issue is not a side reaction of Fmoc-β-Ala-OPfp itself during coupling, but rather the unintentional incorporation of β-alanine into a peptide sequence. This typically occurs due to the presence of Fmoc-β-Ala-OH or Fmoc-β-Ala-dipeptide impurities in the stocks of other Fmoc-protected α-amino acids.[2][3][4][5]

This contamination often arises during the manufacturing of Fmoc-amino acids when Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) is used as the Fmoc-introducing reagent. A side reaction known as the Lossen rearrangement can occur, converting the succinimide moiety into a β-alanine derivative.[2][3][4][6][7]

Q3: Can Fmoc-β-Ala-OPfp itself cause side reactions during coupling?

While the high reactivity of the PFP ester generally minimizes side reactions, some potential issues, common to highly reactive coupling agents, could theoretically occur, although they are not widely reported specifically for Fmoc-β-Ala-OPfp:

  • Double incorporation: If the coupling reaction is extremely fast and an excess of the reagent is used, there is a potential for acylation of the newly formed secondary amine of the just-coupled β-alanine. However, the bulky Fmoc group generally prevents this.

  • Intramolecular Cyclization: While theoretically possible for a β-amino acid to undergo intramolecular cyclization to form a four-membered ring (azetidinone), this is energetically unfavorable and not a commonly reported side reaction in standard SPPS conditions.

Q4: Are there any specific peptide sequences where the use of Fmoc-β-Ala-OPfp might be problematic?

There is no widely documented evidence to suggest that Fmoc-β-Ala-OPfp is particularly problematic with specific sequences. However, as with any coupling reaction, sequences prone to aggregation can present challenges. The high reactivity of Fmoc-β-Ala-OPfp may be advantageous in such "difficult sequences" by driving the coupling to completion more efficiently.

Troubleshooting Guides

Problem 1: Unintended β-Alanine Insertion in the Peptide Sequence

Symptom: Mass spectrometry analysis of the crude peptide shows a mass increase corresponding to the insertion of a β-alanine residue (+71.08 Da).

Root Cause: Contamination of one or more of the used Fmoc-α-amino acid reagents with Fmoc-β-Ala-OH or Fmoc-β-Ala-Xaa-OH.[2][3][4][5]

Troubleshooting Workflow:

G A Unexpected Mass (+71 Da) Detected in Crude Peptide B Hypothesis: β-Alanine Insertion A->B C Action: Analyze Fmoc-Amino Acid Stocks for Impurities B->C D Method 1: HPLC Analysis of Individual Fmoc-AA-OH C->D E Method 2: Synthesize a Short, Known Peptide with Each Batch C->E F Identify Contaminated Fmoc-Amino Acid Batch D->F E->F G Solution 1: Procure New, High-Purity Fmoc-Amino Acids F->G H Solution 2: Purify Contaminated Fmoc-Amino Acid (if feasible) F->H I Re-synthesize Peptide with Verified Pure Reagents G->I H->I J Confirm Correct Mass of Final Peptide Product I->J

Caption: Troubleshooting workflow for unintended β-alanine insertion.

Experimental Protocols:

  • Protocol for HPLC Analysis of Fmoc-Amino Acid Purity:

    • Sample Preparation: Dissolve a small amount (e.g., 1 mg/mL) of the suspect Fmoc-amino acid and a standard of Fmoc-β-Ala-OH in a suitable solvent (e.g., acetonitrile/water).

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Gradient: A linear gradient from 20% to 80% B over 20 minutes.

      • Flow Rate: 1 mL/min.

      • Detection: UV at 265 nm and 301 nm.

    • Analysis: Compare the chromatogram of the suspect Fmoc-amino acid with the Fmoc-β-Ala-OH standard to identify any co-eluting peaks. Spiking the sample with the standard can confirm the identity of the impurity.

Problem 2: Incomplete Coupling of Fmoc-β-Ala-OPfp

Symptom: A positive Kaiser test (ninhydrin test) after the coupling step, or the final peptide product is missing the β-alanine residue (deletion sequence).

Root Cause:

  • Steric Hindrance: Although β-alanine is not sterically hindered at the α-carbon, the growing peptide chain on the solid support may be sterically inaccessible due to aggregation.

  • Deactivated Reagent: The Fmoc-β-Ala-OPfp may have degraded due to improper storage (e.g., exposure to moisture).

  • Insufficient Reaction Time or Equivalents: The amount of reagent or the coupling time may be insufficient for a complete reaction, especially in the case of peptide aggregation.

Troubleshooting Workflow:

G A Incomplete Coupling of Fmoc-β-Ala-OPfp B Check Reagent Quality and Storage A->B C Optimize Coupling Conditions A->C D Address Peptide Aggregation A->D E Use Fresh Fmoc-β-Ala-OPfp B->E F Increase Equivalents (e.g., 2-3 fold) C->F G Increase Coupling Time (e.g., 2-4 hours) C->G H Double Couple C->H I Use Aggregation-Disrupting Solvents (e.g., NMP, DCM/DMF) D->I J Perform Coupling at Elevated Temperature (e.g., 40-50°C) D->J K Successful Coupling E->K F->K G->K H->K I->K J->K

Caption: Troubleshooting workflow for incomplete coupling.

Experimental Protocols:

  • Protocol for Double Coupling:

    • After the initial coupling of Fmoc-β-Ala-OPfp, wash the resin thoroughly with DMF (3 x 1 min).

    • Perform a Kaiser test on a small sample of the resin beads.

    • If the test is positive (blue beads), prepare a fresh solution of Fmoc-β-Ala-OPfp in DMF.

    • Add the fresh solution to the reaction vessel and allow the coupling to proceed for an additional 1-2 hours.

    • Wash the resin with DMF (5 x 1 min) and proceed to the next Fmoc deprotection step.

  • Protocol for Coupling in Aggregation-Disrupting Solvents:

    • After Fmoc deprotection and washing, swell the resin in a 1:1 mixture of DCM/DMF or in pure NMP.

    • Dissolve Fmoc-β-Ala-OPfp in the same solvent system.

    • Perform the coupling reaction as usual. The less polar solvent can help to disrupt secondary structures of the growing peptide chain.

Quantitative Data Summary

The primary quantitative data available relates to the relative reactivity of PFP esters and the potential levels of β-alanine contamination in Fmoc-amino acid supplies.

Table 1: Relative Coupling Rates of Active Esters

Active Ester TypeAbbreviationRelative Coupling Rate
Pentafluorophenyl EsterOPfp111
Pentachlorophenyl EsterOPCP3.4
p-Nitrophenyl EsterONp1

Data adapted from kinetic studies of active ester aminolysis.

Table 2: Potential Impurities in Commercial Fmoc-Amino Acids

ImpuritySourceTypical Specification LimitPotential Impact on Synthesis
Fmoc-β-Ala-OHLossen rearrangement of Fmoc-OSu< 0.1%Insertion of β-alanine
Fmoc-β-Ala-Xaa-OHLossen rearrangement and subsequent coupling< 0.1%Insertion of a dipeptide containing β-alanine
Free Amino AcidIncomplete Fmoc protection< 0.2%Double addition of the amino acid
Fmoc-Dipeptide (Fmoc-Xaa-Xaa-OH)Reaction of Fmoc-Cl with the Fmoc-amino acid< 0.1%Insertion of a dipeptide

These are typical values and can vary between suppliers. Always refer to the certificate of analysis for a specific batch.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the chemical pathway of the Lossen rearrangement, which is a significant source of Fmoc-β-Ala-OH contamination.

G cluster_0 Lossen Rearrangement Pathway A Fmoc-OSu N-(9-fluorenylmethoxycarbonyloxy)succinimide B Deprotonation at succinimide ring A->B Base C Ring Opening B->C D Isocyanate Intermediate C->D Rearrangement E Hydrolysis D->E H2O F Fmoc-β-Ala-OH Contaminant E->F

Caption: Mechanism of Fmoc-β-Ala-OH formation from Fmoc-OSu.

References

Technical Support Center: Preventing Diketopiperazine Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for advanced peptide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenge of diketopiperazine (DKP) formation, with a special focus on the potential role of Fmoc-β-Ala-OPfp in its mitigation.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a significant problem in peptide synthesis?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a byproduct during solid-phase peptide synthesis (SPPS), particularly after the deprotection of the second amino acid.[1][2] This intramolecular cyclization leads to the cleavage of the dipeptide from the resin, resulting in a truncated peptide and a significant reduction in the final product yield. In some instances, this is termed "traceless" DKP formation because the cleaved DKP is washed away, leaving no impurity in the final peptide product but causing a lower than expected yield.

Q2: What are the primary factors that promote DKP formation?

A2: Several factors can increase the likelihood and rate of DKP formation:

  • Peptide Sequence: Sequences containing a proline residue at the C-terminal position of the dipeptide are highly susceptible to DKP formation. Other amino acids that can readily adopt a cis-amide bond conformation also increase the risk.[1][3]

  • Deprotection Conditions: The basic conditions required for the removal of the Fmoc protecting group, typically using piperidine, can catalyze the intramolecular cyclization reaction that leads to DKP formation.[3]

  • Resin Type: The choice of resin can influence the rate of DKP formation. For example, resins that link to the peptide via an ester bond, such as Wang resin, are more prone to DKP-related cleavage.[2]

  • Temperature: Higher temperatures during the coupling and deprotection steps can accelerate the rate of DKP formation.

  • Solvent: The solvent used can impact the stability of the peptide-resin linkage and the conformation of the dipeptide, thereby influencing the propensity for cyclization.

Q3: How can Fmoc-β-Ala-OPfp potentially help in preventing DKP formation?

A3: While not a conventional method, the use of Fmoc-β-Ala-OPfp can be hypothesized to mitigate DKP formation through two primary mechanisms:

  • Conformational Disruption: The incorporation of a β-amino acid like β-alanine introduces an additional carbon into the peptide backbone. This alters the peptide's conformational preferences, potentially making the geometry required for the intramolecular cyclization reaction that forms the six-membered DKP ring less favorable.

  • Rapid Coupling Kinetics: The pentafluorophenyl (OPfp) ester is a highly activated leaving group, which facilitates a very rapid coupling reaction.[4] By minimizing the time the N-terminal amine of the growing peptide chain is exposed after Fmoc deprotection, the opportunity for the intramolecular nucleophilic attack that leads to DKP formation is significantly reduced.

Q4: Are there other established methods to prevent DKP formation?

A4: Yes, several well-established strategies exist to suppress DKP formation:

  • Use of Dipeptide Building Blocks: Coupling the first two amino acids as a pre-formed dipeptide bypasses the stage where the resin-bound dipeptide is most vulnerable to cyclization.[3]

  • Modified Fmoc-Deprotection Cocktails: Using alternative, less basic deprotection reagents can significantly reduce the rate of DKP formation. A common alternative is a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine in N-methyl-2-pyrrolidone (NMP).[1]

  • Choice of Resin: Employing sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, can physically impede the intramolecular cyclization.[2]

  • Use of D-Amino Acids: Incorporating a D-amino acid at the second position can sometimes reduce the propensity for DKP formation due to altered conformational preferences.

Troubleshooting Guides

Issue 1: Significant loss of yield after the second amino acid coupling, with no major impurities in the final product.

  • Possible Cause: "Traceless" DKP formation, where the dipeptide has cyclized and cleaved from the resin.

  • Troubleshooting Steps:

    • Analyze the Deprotection Solution: After the Fmoc deprotection of the second amino acid, collect the piperidine solution and analyze it by LC-MS to detect the presence of the cleaved DKP.

    • Employ a DKP-Suppressing Strategy: For the next synthesis, consider one of the following:

      • Use a 2-chlorotrityl chloride (2-CTC) resin.

      • Couple the first two amino acids as a dipeptide unit.

      • Switch to a milder Fmoc deprotection cocktail (e.g., 2% DBU, 5% piperazine in NMP).

    • Incorporate Fmoc-β-Ala-OPfp: If the sequence allows, consider incorporating Fmoc-β-Ala-OPfp as the first or second amino acid to assess its impact on DKP formation.

Issue 2: The appearance of a major peak corresponding to the truncated peptide (minus the first two amino acids) in the final LC-MS analysis.

  • Possible Cause: DKP formation has occurred, leading to cleavage of the dipeptide. The subsequent coupling reactions have proceeded on the newly exposed hydroxyl groups on the resin.

  • Troubleshooting Steps:

    • Confirm DKP Formation: As in the previous issue, analyze the deprotection solution from the second amino acid coupling to confirm the presence of the DKP.

    • Optimize Deprotection and Coupling:

      • Reduce the temperature during the Fmoc deprotection and coupling steps.

      • Minimize the time between Fmoc deprotection and the subsequent coupling reaction.

      • Consider using a highly activated amino acid derivative like an OPfp ester to accelerate the coupling step.

    • Implement a Proven DKP Prevention Protocol: Refer to the experimental protocols section below for detailed methods on using alternative deprotection reagents or dipeptide coupling.

Quantitative Data on DKP Formation

The following tables summarize quantitative data on the impact of different conditions on DKP formation.

Table 1: Effect of Fmoc-Deprotection Cocktail on DKP Formation

Deprotection CocktailDKP Formation (%)Reference
20% Piperidine / DMF13.8[1]
5% Piperidine / DMF12.2[1]
5% Piperazine / NMP< 4.0[1]
2% DBU, 5% Piperazine / NMP3.6[1]

Table 2: Effect of C-terminal Amino Acid on DKP Formation

Dipeptide SequenceDKP Formation (%)ConditionsReference
Fmoc-Ala-Pro-ResinHighStandard SPPS[3]
Fmoc-Gly-Pro-ResinHighStandard SPPS[3]
Fmoc-Val-Pro-ResinModerateStandard SPPS[3]
Fmoc-Phe-Pro-ResinModerateStandard SPPS[5]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Prone to DKP Formation

This protocol outlines a standard procedure that is susceptible to DKP formation and can be used as a baseline for comparison.

  • Resin Swelling: Swell Wang resin (1 g, 1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).

  • First Amino Acid Coupling: Dissolve Fmoc-Pro-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment for 15 minutes. Wash the resin with DMF (5 x 10 mL).

  • Second Amino Acid Coupling: Dissolve Fmoc-Ala-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Fmoc Deprotection of Dipeptide: Treat the resin with 20% piperidine in DMF as described in step 3. (High risk of DKP formation at this stage) .

Protocol 2: DKP Suppression using 2% DBU / 5% Piperazine in NMP

This protocol incorporates a modified Fmoc deprotection step to suppress DKP formation.

  • Resin Swelling and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1.

  • Fmoc Deprotection (Modified):

    • Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

    • Treat the resin with the deprotection solution (10 mL) for 5 minutes.

    • Drain and repeat the treatment with fresh deprotection solution for 20 minutes.

    • Wash the resin thoroughly with NMP (5 x 10 mL).

  • Second Amino Acid Coupling: Proceed as in step 4 of Protocol 1, using NMP as the solvent if desired.

  • Fmoc Deprotection of Dipeptide (Modified): Repeat step 2 of this protocol.

Protocol 3: Hypothetical DKP Prevention using Fmoc-β-Ala-OPfp

This protocol outlines a potential strategy to mitigate DKP formation using Fmoc-β-Ala-OPfp, based on the principle of rapid coupling.

  • Resin Swelling and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1.

  • Fmoc Deprotection: Follow step 3 from Protocol 1.

  • Second Amino Acid Coupling (Rapid):

    • Dissolve Fmoc-β-Ala-OPfp (2 eq.) and HOBt (2 eq.) in DMF (10 mL).

    • Immediately add the coupling solution to the deprotected resin.

    • Shake for 30 minutes. The reaction is expected to be rapid.

    • Monitor the coupling completion using a Kaiser test.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Subsequent Steps: Continue with the peptide synthesis using standard protocols.

Visualizations

DKP_Formation_Pathway Resin Resin-Bound Dipeptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection FreeAmine Free N-terminal Amine Deprotection->FreeAmine IntramolecularAttack Intramolecular Nucleophilic Attack FreeAmine->IntramolecularAttack Side Reaction DesiredPeptide Desired Peptide Elongation FreeAmine->DesiredPeptide Desired Reaction DKP Diketopiperazine (Cleaved) IntramolecularAttack->DKP TruncatedPeptide Truncated Peptide on Resin IntramolecularAttack->TruncatedPeptide

Caption: Mechanism of diketopiperazine (DKP) formation as a side reaction during SPPS.

DKP_Prevention_Strategies cluster_strategies Prevention Strategies Start DKP-Prone Step: Fmoc-Deprotected Dipeptide-Resin Strategy1 Modified Deprotection (e.g., DBU/Piperazine) Start->Strategy1 Strategy2 Rapid Coupling (e.g., Fmoc-β-Ala-OPfp) Start->Strategy2 Strategy3 Sterically Hindered Resin (e.g., 2-CTC Resin) Start->Strategy3 Strategy4 Dipeptide Coupling Start->Strategy4 Result Suppressed DKP Formation & Higher Yield of Desired Peptide Strategy1->Result Strategy2->Result Strategy3->Result Strategy4->Result

Caption: Overview of strategies to prevent diketopiperazine (DKP) formation.

Experimental_Workflow_Comparison cluster_standard Standard Protocol cluster_modified DKP Prevention Protocol S1 Couple AA1 S2 Deprotect (Piperidine) S1->S2 S3 Couple AA2 S2->S3 S4 Deprotect (Piperidine) (High DKP Risk) S3->S4 M1 Couple AA1 M2 Deprotect (DBU/Piperazine) M1->M2 M3 Couple AA2 (or Fmoc-β-Ala-OPfp) M2->M3 M4 Deprotect (DBU/Piperazine) (Low DKP Risk) M3->M4

Caption: Comparison of a standard SPPS workflow with a DKP prevention workflow.

References

Minimizing racemization during Fmoc-beta-ala-opfp coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fmoc-β-Ala-OPfp Coupling

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing racemization during the coupling of Fmoc-β-Alanine-pentafluorophenyl ester (Fmoc-β-Ala-OPfp) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in peptide synthesis?

A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its enantiomers (L and D forms). In peptide synthesis, this loss of stereochemical integrity is highly undesirable. The incorporation of an unintended D-amino acid can alter the peptide's three-dimensional structure, which can drastically change its biological activity, receptor binding affinity, and immunogenicity, rendering the synthetic peptide impure and potentially unusable for its intended application.[1]

Q2: What is the primary mechanism of racemization for activated Fmoc-amino acids like Fmoc-β-Ala-OPfp?

A2: The most common pathway for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate.[1][2] The activated carboxyl group of the Fmoc-amino acid can cyclize to form this oxazolone. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of chirality. While the high reactivity of pentafluorophenyl (PFP) esters generally promotes rapid peptide bond formation that outcompetes racemization, the risk is not eliminated, especially under non-optimized conditions.[2][3]

Q3: Is Fmoc-β-Alanine particularly susceptible to racemization?

A3: Unlike α-amino acids, β-alanine does not have a chiral center at the α-carbon (the carbon adjacent to the carboxyl group). The chiral center is at the β-carbon. Therefore, the common oxazolone-mediated racemization mechanism, which involves the abstraction of the α-proton, does not apply to the β-carbon's stereocenter. However, it is crucial to ensure the starting material, Fmoc-β-Ala-OH, is enantiomerically pure, as impurities can be carried through the synthesis. Side reactions related to the activating agent, such as the formation of Fmoc-β-Ala-OH from Fmoc-OSu, have been reported and could be a source of impurities.[4][5][6]

Q4: What are the key experimental factors that influence racemization during the coupling step?

A4: Several factors can significantly impact the degree of racemization:

  • Base: The type and concentration of the base used can promote α-proton abstraction.[7][8]

  • Temperature: Higher temperatures accelerate the rate of racemization.[2][9][10]

  • Solvent: Polar solvents can sometimes favor side reactions that lead to racemization.[2]

  • Reaction Time: Prolonged exposure of the activated amino acid to basic conditions before coupling can increase the risk.

Troubleshooting Guide for Minimizing Racemization

Problem: HPLC analysis of the crude peptide shows a diastereomeric impurity (a peak with the same mass but different retention time), indicating racemization has occurred during the Fmoc-β-Ala-OPfp coupling step.

This guide provides a systematic approach to troubleshoot and mitigate this issue.

Step 1: Evaluate and Optimize the Base

The choice of base is critical in controlling racemization. Sterically hindered and weaker bases are generally preferred.

  • Recommendation: If using a strong, non-hindered base like Diisopropylethylamine (DIPEA), consider switching to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[7][9][10] Studies have shown that for sensitive couplings, collidine can minimize the formation of D-isomers.[9][10]

  • Rationale: Weaker and bulkier bases are less efficient at abstracting the α-proton from the activated amino acid, thereby reducing the rate of racemization.[7]

Step 2: Control the Reaction Temperature

Elevated temperatures can increase the rate of both the desired coupling reaction and the undesired racemization.

  • Recommendation: Perform the coupling reaction at a lower temperature. An initial temperature of 0°C is often recommended.[2] For microwave-assisted synthesis, reducing the coupling temperature from 80°C to 50°C has been shown to significantly limit racemization for sensitive amino acids like Cysteine and Histidine.[8][9][10]

  • Rationale: Racemization pathways, like other chemical reactions, have an activation energy. Lowering the temperature reduces the available thermal energy, slowing the rate of racemization more significantly than the coupling reaction in some cases.

Step 3: Re-evaluate the Solvent System

The reaction solvent can influence peptide-resin solvation and the rates of side reactions.[11]

  • Recommendation: While N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common due to their excellent solvating properties, consider a less polar solvent if racemization persists.[2][12] Ensure the DMF used is high-purity and free of dimethylamine impurities, which can cause premature Fmoc-deprotection.[12]

  • Rationale: More polar solvents can sometimes stabilize charged intermediates that may facilitate racemization pathways.[13] Effective solvation of the peptide-resin is crucial for successful coupling.[11]

Step 4: Add Racemization-Suppressing Additives

The use of additives is a common and effective strategy to minimize racemization.

  • Recommendation: Although Fmoc-AA-OPfp esters are pre-activated, the addition of 1-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt/Dhbt-OH) can accelerate coupling and suppress racemization.[14][15]

  • Rationale: These additives can convert the initial active ester into a less reactive, but more selective, intermediate that favors aminolysis over racemization.

Quantitative Data Summary

The following table summarizes the impact of different conditions on racemization for sensitive amino acids, providing a basis for optimization.

ParameterCondition A% D-Isomer (A)Condition B% D-Isomer (B)Amino AcidReference
Temperature Microwave Coupling at 90°C7.37%Microwave Coupling at r.t.3.44%His[16]
Base HATU / DIPEA High RacemizationCOMU / TMP Negligible RacemizationPhg[7]

Experimental Protocols

Protocol 1: Preparation of Fmoc-β-Ala-OPfp Ester

This protocol describes the synthesis of the active ester using dicyclohexylcarbodiimide (DCC).

  • Dissolution: Dissolve Fmoc-β-Ala-OH (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous Tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 equivalents) in THF dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours.

  • Workup: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous sodium bicarbonate and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Fmoc-β-Ala-OPfp ester.[2]

Protocol 2: Optimized Coupling of Fmoc-β-Ala-OPfp to Resin

This protocol incorporates best practices to minimize racemization during solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the resin (with the free N-terminal amine) in high-purity DMF for at least 30 minutes. Drain the solvent.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-β-Ala-OPfp (1.5-3 equivalents relative to resin loading) and, optionally, HOBt (1.5-3 equivalents) in DMF.

  • Coupling Reaction: Add the coupling solution to the drained resin. If a base is required to neutralize the resin salt, add a stoichiometric amount of a hindered base like 2,4,6-collidine. Agitate the mixture at room temperature for 1-2 hours. For particularly sensitive couplings, perform this step at 0°C.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[14]

Visualizations

Troubleshooting Workflow for Racemization

The following diagram outlines the logical steps to diagnose and resolve issues with racemization during peptide coupling.

G start High Racemization Detected (e.g., via Chiral HPLC) check_base Step 1: Evaluate Base Is a strong, non-hindered base (e.g., DIPEA) being used? start->check_base change_base Action: Switch to a weaker/ hindered base (e.g., NMM, Collidine) check_base->change_base Yes check_temp Step 2: Evaluate Temperature Is the coupling performed at elevated temperature? check_base->check_temp No change_base->check_temp lower_temp Action: Lower coupling temperature (e.g., to 0°C or 50°C for microwave) check_temp->lower_temp Yes check_solvent Step 3: Evaluate Solvent Is peptide aggregation or solvent impurity suspected? check_temp->check_solvent No lower_temp->check_solvent change_solvent Action: Use high-purity DMF/NMP. Consider less polar co-solvents. check_solvent->change_solvent Yes check_additives Step 4: Consider Additives Are racemization-suppressing additives (e.g., HOBt) being used? check_solvent->check_additives No change_solvent->check_additives add_additive Action: Add HOBt or HOOBt to the coupling solution. check_additives->add_additive No end_node Racemization Minimized Proceed with Synthesis check_additives->end_node Yes add_additive->end_node

Caption: Troubleshooting workflow for minimizing racemization.

References

Troubleshooting low coupling efficiency of Fmoc-beta-ala-opfp

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Fmoc-beta-Ala-OPfp in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low coupling efficiency when using this compound?

Low coupling efficiency with this compound can stem from several factors:

  • Reagent Degradation: this compound is an activated ester and is susceptible to hydrolysis. Exposure to moisture in the air or in solvents can lead to the degradation of the reagent, reducing its reactivity.[1] It is crucial to use anhydrous solvents and handle the reagent in a dry environment.

  • Incomplete Fmoc Deprotection: If the Fmoc protecting group from the previous amino acid is not completely removed, the free amine required for coupling will not be available, leading to a truncated peptide sequence.

  • Steric Hindrance: Although beta-alanine is not as sterically hindered as some other amino acids, the growing peptide chain on the solid support can create a sterically hindered environment, making it difficult for the incoming this compound to access the free amine.

  • Resin Aggregation: Hydrophobic interactions between peptide chains on the resin can cause the resin beads to clump together. This aggregation can block reactive sites and hinder the diffusion of reagents, leading to incomplete coupling.

  • Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent will result in poor accessibility of the peptide chains within the resin matrix, significantly reducing coupling efficiency.[2]

  • Impure Starting Material: The presence of impurities in the this compound reagent, such as Fmoc-beta-Ala-OH, can compete with the desired reaction and lower the yield of the target peptide.

Q2: How can I improve the coupling efficiency of this compound?

To enhance coupling efficiency, consider the following strategies:

  • Use Fresh, High-Quality Reagents: Always use fresh, properly stored this compound. Store the reagent in a desiccator at low temperature to minimize hydrolysis.[1] Ensure that all solvents, especially DMF, are of high purity and anhydrous.

  • Optimize Reaction Time and Temperature: While standard coupling times are typically 1-2 hours at room temperature, extending the reaction time to 4 hours or even overnight can improve yields, especially for difficult couplings.[2]

  • Perform a Double Coupling: After the initial coupling reaction, wash the resin and then repeat the coupling step with a fresh solution of this compound. This can help to drive the reaction to completion.

  • Add Coupling Additives: The addition of an additive like 1-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) can accelerate the coupling reaction.[1]

  • Improve Solvation: If resin aggregation is suspected, consider using a solvent mixture known to disrupt secondary structures, such as DMF/DCM. The addition of chaotropic salts like LiCl to the coupling solution can also help to break up aggregates.

  • Ensure Adequate Resin Swelling: Before the first coupling step, ensure the resin is fully swollen in an appropriate solvent like DMF or DCM. This may take 30-60 minutes.

Q3: What is the role of pentafluorophenyl (PFP) esters in peptide synthesis?

Pentafluorophenyl esters are highly reactive "active esters" used to facilitate the formation of amide (peptide) bonds. The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester's carbonyl carbon highly electrophilic. This high reactivity promotes rapid and efficient nucleophilic attack by the free amino group of the growing peptide chain, leading to faster coupling times and minimizing undesirable side reactions.

Q4: Can I monitor the progress of the coupling reaction?

Yes, monitoring the coupling reaction is crucial for troubleshooting. The most common method is the Kaiser (ninhydrin) test. A positive Kaiser test (blue or purple color) after the coupling step indicates the presence of unreacted primary amines, signifying incomplete coupling. A negative test (yellow color) suggests that the coupling is complete.

Quantitative Data Summary

The following table summarizes key quantitative data for troubleshooting low coupling efficiency of this compound.

ParameterRecommended Value/RangeNotes
Reagent Equivalents
This compound3 equivalents (relative to resin substitution)Using a sufficient excess of the amino acid derivative helps to drive the reaction to completion.[1]
HOBt or HOOBt (optional additive)1 equivalent (relative to resin substitution)Additives can increase the rate of coupling.[1]
Reaction Conditions
Coupling Time1 hour to overnightFor routine couplings, 1-2 hours is often sufficient. For difficult sequences or low efficiency, extending the time is recommended.[1][2]
TemperatureRoom TemperatureMost coupling reactions are performed at room temperature.
Solvents
Primary SolventsDMF, NMPN,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common solvents for SPPS.
Solvents for AggregationDMF/DCM, or addition of chaotropic salts (e.g., LiCl)These can help to disrupt secondary structures and improve solvation.
Fmoc Deprotection
Reagent20% piperidine in DMFA standard reagent for efficient Fmoc removal.
Deprotection Time5-15 minutes (repeated once)Two short treatments are generally more effective than one long one.

Experimental Protocols

Protocol 1: Standard Coupling of this compound in SPPS

This protocol describes a general procedure for the coupling of this compound to a deprotected amino group on a solid support.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive result is expected).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) in DMF. If using an additive, also dissolve HOBt or HOOBt (1 equivalent) in this solution.

    • Add the this compound solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended to 4 hours or overnight.[1]

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min).

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is expected).

  • Chain Elongation:

    • Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Low Coupling Efficiency (Positive Kaiser Test) check_reagents Check Reagent Quality (this compound, Solvents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Anhydrous Reagents reagents_ok->replace_reagents No extend_time Extend Coupling Time (4h to Overnight) reagents_ok->extend_time Yes replace_reagents->start double_couple Perform Double Coupling extend_time->double_couple check_aggregation Suspect Resin Aggregation? double_couple->check_aggregation aggregation_yes Yes check_aggregation->aggregation_yes use_chaotropes Use Chaotropic Salts (LiCl) or Disrupting Solvents (DMF/DCM) aggregation_yes->use_chaotropes Yes check_swelling Ensure Proper Resin Swelling aggregation_yes->check_swelling No final_check Re-run Coupling & Kaiser Test use_chaotropes->final_check reswell_resin Re-swell Resin Adequately check_swelling->reswell_resin reswell_resin->final_check final_check->start Still Positive Coupling_Reaction reactants Resin-Peptide-NH2 Fmoc-β-Ala-OPfp product Resin-Peptide-NH-CO-β-Ala-Fmoc Pentafluorophenol reactants->product Peptide Bond Formation

References

Technical Support Center: Optimizing Base and Solvent Conditions for Fmoc-beta-Ala-OPfp Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of synthesis conditions for N-α-Fmoc-β-alanine-pentafluorophenyl ester (Fmoc-beta-Ala-OPfp). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges during the synthesis of this valuable reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an amino acid derivative used in peptide synthesis, particularly in Solid Phase Peptide Synthesis (SPPS).[1] The N-terminus is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the C-terminus is activated as a pentafluorophenyl (Pfp) ester.[2] This Pfp ester is highly reactive, facilitating efficient coupling to the free amino group of a growing peptide chain.[1] Its applications include the synthesis of peptides, peptide-based drugs, and bioconjugation.[2]

Q2: I've observed an unexpected mass corresponding to a beta-alanine insertion in my peptide. What could be the cause?

A2: This is a known issue that can arise from contamination of Fmoc-amino acid raw materials with Fmoc-beta-Ala-OH or Fmoc-beta-Ala-amino acid-OH.[3] This impurity can be formed during the synthesis of Fmoc-amino acids when Fmoc-OSu is used as the protecting agent, via a Lossen-type rearrangement.[3][4] It is crucial to use high-purity starting materials to avoid this side reaction.[5]

Q3: Why is the choice of base and solvent critical in the synthesis of this compound?

A3: The base and solvent play a crucial role in the esterification reaction of Fmoc-beta-Ala-OH with pentafluorophenol. The base is required to activate the carboxylic acid and to scavenge the acid produced during the reaction. A sterically hindered, non-nucleophilic base is preferred to prevent side reactions.[6] The solvent must dissolve the reactants and facilitate the reaction while minimizing side reactions. The polarity of the solvent can significantly impact the reaction rate and yield.[7]

Q4: Can I use other activating agents besides DCC for the esterification?

A4: Yes, other coupling reagents can be used for the synthesis of active esters. However, for the preparation of pentafluorophenyl esters, the use of dicyclohexylcarbodiimide (DCC) is a well-established and effective method.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Side reactions due to inappropriate base or solvent. 3. Hydrolysis of the active ester during workup. 4. Poor quality of starting materials (Fmoc-beta-Ala-OH).1. Increase reaction time or temperature. 2. Optimize the choice of base and solvent (see Data Presentation section). Use a sterically hindered base like DIPEA. 3. Ensure anhydrous conditions during the reaction and workup. 4. Use highly pure, dry Fmoc-beta-Ala-OH.
Presence of Unreacted Fmoc-beta-Ala-OH 1. Insufficient activating agent (DCC). 2. Inefficient activation.1. Use a slight excess of DCC (1.1-1.2 equivalents). 2. Ensure the reaction temperature is appropriate for the activation step (typically 0°C to room temperature).
Formation of Dicyclohexylurea (DCU) is observed, but the desired product yield is low 1. Hydrolysis of the activated intermediate.1. Perform the reaction under strictly anhydrous conditions. Use dry solvents and reagents.
Product is difficult to purify 1. Presence of side products from the base or solvent. 2. Residual DCU.1. Choose a non-nucleophilic, sterically hindered base. Select a solvent that is easily removed and does not react with the reagents. 2. DCU is poorly soluble in many organic solvents. It can be removed by filtration. Chilling the reaction mixture can aid in its precipitation.
Fmoc group cleavage during synthesis 1. Use of a base that is too strong or nucleophilic. 2. Contamination of solvents with amines.1. Avoid primary or secondary amines as the base. DIPEA is a suitable choice.[6] 2. Use high-purity, amine-free solvents. For instance, DMF can degrade to form dimethylamine, which can cleave the Fmoc group.[7]

Data Presentation

Table 1: Effect of Solvent on the Yield of a Model Fmoc-Amino Acid Active Ester Synthesis

SolventDielectric ConstantTypical Yield (%)Remarks
Dichloromethane (DCM)8.9385-95Good solubility for reactants, but may not be ideal for all peptide-resin interactions in SPPS.[7]
Ethyl Acetate (EtOAc)6.0280-90Less polar, easy to remove.
Tetrahydrofuran (THF)7.5888-96Good solvent for many organic reactions.
N,N-Dimethylformamide (DMF)36.790-98High polarity, good solvating power, but can contain amine impurities that may cause Fmoc deprotection.[7]

Note: Yields are illustrative and can vary based on the specific amino acid, base, and reaction conditions.

Table 2: Comparison of Common Bases for Active Ester Synthesis

BasepKa of Conjugate AcidStructureKey Characteristics
Diisopropylethylamine (DIPEA)10.75Sterically hindered, non-nucleophilicCommonly used as a proton scavenger in peptide coupling and other reactions.[6]
N-Methylmorpholine (NMM)7.38Less sterically hindered than DIPEAOften used in peptide synthesis.
Pyridine5.25Aromatic, weakly basicCan act as a nucleophilic catalyst in some reactions.
Triethylamine (TEA)10.75Non-nucleophilic, strong baseStructurally similar to DIPEA, but the nitrogen is less shielded.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-beta-Ala-OH

This protocol is adapted from a standard procedure for the Fmoc protection of β-alanine.[8][9]

  • Dissolution: Dissolve β-alanine (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-Cl: Cool the solution in an ice bath. Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (0.9 eq) in dioxane or a similar organic solvent (e.g., acetone) dropwise while stirring vigorously.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and other organic impurities.

  • Acidification: Acidify the aqueous layer to a pH of 2 with 1M HCl. A white precipitate of Fmoc-beta-Ala-OH will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Fmoc-beta-Ala-OH.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the synthesis of Fmoc-amino acid pentafluorophenyl esters using DCC as a coupling agent.

  • Dissolution: Dissolve Fmoc-beta-Ala-OH (1.0 eq) and pentafluorophenol (1.05 eq) in a suitable anhydrous solvent (e.g., ethyl acetate, DCM, or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of DCC: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same anhydrous solvent dropwise to the cooled solution over 30 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Removal of DCU: A white precipitate of N,N'-dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Workup: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Mandatory Visualization

experimental_workflow start Start: Synthesize this compound initial_conditions Select Initial Conditions Base: DIPEA Solvent: Ethyl Acetate start->initial_conditions run_reaction Run Esterification Reaction initial_conditions->run_reaction analyze Analyze Yield and Purity (HPLC, NMR) run_reaction->analyze decision Is Yield/Purity > 95%? analyze->decision success Success: Protocol Optimized decision->success Yes troubleshoot Troubleshoot decision->troubleshoot No optimize_base Optimize Base (e.g., NMM, Pyridine) troubleshoot->optimize_base optimize_solvent Optimize Solvent (e.g., DCM, THF, DMF) troubleshoot->optimize_solvent re_run_base Re-run with New Base optimize_base->re_run_base re_run_solvent Re-run with New Solvent optimize_solvent->re_run_solvent re_run_base->analyze re_run_solvent->analyze

Caption: Experimental workflow for the optimization of base and solvent conditions.

References

Purification strategies for peptides containing beta-alanine from Fmoc-beta-ala-opfp

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of peptides containing β-alanine, particularly those synthesized using Fmoc-β-Ala-OPfp.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-β-Ala-OPfp and why is it used in peptide synthesis?

Fmoc-β-Ala-OPfp is a building block used in Solid-Phase Peptide Synthesis (SPPS).[1] It consists of β-alanine with its amino group protected by a fluorenylmethoxycarbonyl (Fmoc) group and its carboxyl group activated as a pentafluorophenyl (OPfp) ester. The Fmoc group is a temporary protecting group that prevents unwanted reactions at the amino terminus during peptide chain elongation.[1] The OPfp ester is a highly reactive leaving group that facilitates efficient coupling of the β-alanine residue to the growing peptide chain.[1]

Q2: What are the potential sources of β-alanine-related impurities in my synthetic peptide?

A primary source of unintended β-alanine incorporation is the contamination of Fmoc-protected amino acid raw materials with Fmoc-β-Ala-OH or Fmoc-β-Ala-amino acid-OH dipeptides.[2][3] This contamination can arise during the synthesis of the Fmoc-amino acids themselves, particularly when Fmoc-OSu is used as the protecting agent, through a process called a Lossen-type rearrangement.[1][4] If these impurities are present in the amino acid stocks used for synthesis, they can be incorporated into the growing peptide chain, resulting in deletion sequences or peptides with β-alanine insertions.[1][3]

Q3: What is the primary method for purifying peptides containing β-alanine?

The standard and most effective method for purifying synthetic peptides, including those containing β-alanine, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5] This technique separates the target peptide from impurities based on differences in hydrophobicity.[5] A C18-modified silica stationary phase is commonly used, and peptides are eluted using a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA).[5]

Troubleshooting Guide

This section addresses common problems encountered during the purification of peptides containing β-alanine.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Broadening or Tailing) 1. Peptide Aggregation: Peptides containing hydrophobic residues, including β-alanine in certain contexts, can be prone to aggregation. 2. Secondary Interactions: Ionic interactions can occur between the peptide and residual silanol groups on the HPLC column.1. Modify Sample Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or acetonitrile before diluting with the initial mobile phase. 2. Adjust Mobile Phase: Ensure the presence of 0.1% Trifluoroacetic Acid (TFA) in both mobile phases to minimize silanol interactions.[6] 3. Elevate Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can help disrupt aggregates and improve peak shape.[6]
Presence of Unexpected Peaks Close to the Main Product Peak 1. β-Alanine Insertion/Deletion Sequences: Contamination of Fmoc-amino acid reagents with Fmoc-β-Ala-OH or related impurities can lead to the synthesis of peptides with single amino acid insertions or deletions, which may have very similar retention times to the target peptide.[2][3] 2. Incomplete Deprotection: Residual side-chain protecting groups from synthesis can result in closely eluting impurities.1. Optimize Gradient: Use a shallower, more gradual gradient during the elution of the main peak to improve the resolution of closely eluting species. 2. LC-MS Analysis: Utilize mass spectrometry to identify the masses of the impurity peaks. This will help confirm if they correspond to β-alanine insertion or other known side products. 3. Source Material QC: Analyze the Fmoc-amino acid raw materials for the presence of β-alanine-related impurities before synthesis.
Low Recovery of the Target Peptide 1. Poor Solubility: The peptide may not be fully dissolved in the injection solvent, leading to loss of material. 2. Irreversible Adsorption: The peptide may be strongly and irreversibly binding to the column matrix. 3. Precipitation on Column: The peptide may precipitate at the head of the column upon injection if the sample solvent is too strong compared to the initial mobile phase.1. Test Solubility: Experiment with different solvents (e.g., water with varying percentages of acetonitrile or DMSO) to ensure complete dissolution of the crude peptide. 2. Column Wash: After the purification run, wash the column with a strong solvent like 100% acetonitrile or isopropanol to elute any strongly bound material. 3. Solvent Matching: Ensure the sample solvent is as close as possible in composition to the initial mobile phase to prevent on-column precipitation.
Co-elution of Impurities with the Main Peak 1. Similar Hydrophobicity: The impurity, such as a β-alanine insertion mutant, may have a hydrophobicity very similar to the target peptide, making separation difficult. 2. Suboptimal Selectivity: The chosen column and mobile phase system may not provide adequate selectivity for the separation.1. Change Mobile Phase Modifier: If using TFA, consider switching to a different ion-pairing agent like formic acid, which can alter the selectivity of the separation. 2. Try a Different Stationary Phase: If a C18 column is being used, a different stationary phase (e.g., C8, C4, or phenyl) may offer different selectivity and improve the separation. 3. Adjust pH: Modifying the pH of the mobile phase can alter the ionization state of the peptide and impurities, potentially leading to better separation.

Experimental Protocols

General Peptide Cleavage and Deprotection Protocol

This protocol is a general guideline for cleaving the peptide from the resin and removing side-chain protecting groups. The specific cleavage cocktail may need to be optimized based on the peptide sequence.

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: A commonly used cleavage cocktail is "Reagent B", which consists of trifluoroacetic acid (TFA), phenol, water, and triisopropylsilane (TIS) (88:5:5:2 v/v/v/v).[7] Prepare the cocktail immediately before use.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[7] Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Standard RP-HPLC Purification Protocol for β-Alanine Peptides

This is a representative protocol for the purification of a β-alanine containing peptide.

  • Instrumentation: A preparative HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 10 µm particle size, 100-300 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A, with the addition of a small amount of acetonitrile or DMSO if necessary for solubility. Filter the sample through a 0.45 µm filter before injection.

  • Purification Gradient:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Apply a linear gradient from 5% to 65% Mobile Phase B over 60 minutes. The exact gradient will need to be optimized based on the hydrophobicity of the peptide.

    • Monitor the elution profile at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis synthesis Solid-Phase Peptide Synthesis (using Fmoc-β-Ala-OPfp) cleavage Cleavage from Resin (e.g., TFA Cocktail) synthesis->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation dissolution Crude Peptide Dissolution precipitation->dissolution hplc Preparative RP-HPLC dissolution->hplc analysis Fraction Analysis (Analytical HPLC & MS) hplc->analysis lyophilization Lyophilization analysis->lyophilization final_product Purified β-Alanine Peptide lyophilization->final_product Pure Peptide

Caption: Workflow for the synthesis and purification of β-alanine peptides.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Purification Issue Observed peak_shape Poor Peak Shape? start->peak_shape extra_peaks Unexpected Peaks? start->extra_peaks low_recovery Low Recovery? start->low_recovery aggregation Aggregation peak_shape->aggregation Yes impurities β-Ala Impurities extra_peaks->impurities Yes solubility Poor Solubility low_recovery->solubility Yes change_solvent Change Sample Solvent / Temp aggregation->change_solvent optimize_gradient Optimize HPLC Gradient impurities->optimize_gradient check_reagents Check Reagent Purity impurities->check_reagents solubility->change_solvent

Caption: Troubleshooting logic for β-alanine peptide purification.

References

Identifying and removing Fmoc-beta-ala-OH impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities related to Fmoc-ß-Ala-OH in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in Fmoc-ß-Ala-OH preparations?

A1: The most prevalent impurities are related to the synthesis of Fmoc-protected amino acids. These include dipeptides, such as Fmoc-ß-Ala-Ala-OH, and residual starting materials or byproducts from the Fmoc protection reaction. A notable impurity that can arise during the synthesis of other Fmoc-amino acids using Fmoc-OSu is Fmoc-ß-Ala-OH itself, formed via a Lossen-type rearrangement.[1][2][3][4]

Q2: How do these impurities affect my peptide synthesis?

A2: Impurities can lead to significant issues in solid-phase peptide synthesis (SPPS). The presence of dipeptide impurities can result in the insertion of incorrect amino acid sequences.[3] Fmoc-ß-Ala-OH contamination in a desired Fmoc-amino acid reagent will lead to the incorporation of ß-alanine instead of the intended amino acid, resulting in peptides with altered structure and function.[2][5] These impurities complicate the purification of the final peptide and can impact the overall yield and purity of the target molecule.

Q3: What are the primary analytical methods for identifying Fmoc-ß-Ala-OH and its related impurities?

A3: The primary methods for identification are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6] HPLC is effective for separating and quantifying the purity of the Fmoc-amino acid, while NMR provides detailed structural information to confirm the identity of the main component and any impurities present.

Troubleshooting Guides

Issue 1: Unexpected peak observed in HPLC analysis of a synthesized peptide.

Possible Cause: Incorporation of a ß-alanine residue due to contamination of an Fmoc-amino acid with Fmoc-ß-Ala-OH.

Troubleshooting Steps:

  • Analyze Raw Materials: Re-analyze the Fmoc-amino acid raw materials used in the synthesis by HPLC to check for the presence of Fmoc-ß-Ala-OH or other related impurities.

  • Mass Spectrometry: Analyze the unexpected peptide peak by mass spectrometry (MS) to confirm if its mass corresponds to the target peptide with a ß-alanine insertion.

  • Purify the Fmoc-Amino Acid: If the raw material is found to be impure, purify it using the recommended protocols (see Experimental Protocols section below) before use in synthesis.

Issue 2: Low yield after purification of Fmoc-ß-Ala-OH.

Possible Cause: Suboptimal recrystallization or chromatographic conditions.

Troubleshooting Steps:

  • Solvent Selection for Recrystallization: Ensure the correct solvent system is being used for recrystallization. A common system is ethyl acetate and hexane.[7][8] The ratio may need to be optimized to maximize crystal formation and minimize loss in the mother liquor.

  • HPLC Gradient Optimization: If using preparative HPLC for purification, optimize the gradient to ensure good separation between Fmoc-ß-Ala-OH and its impurities. A shallower gradient can improve resolution.

  • Drying: Ensure the purified product is thoroughly dried under vacuum to remove residual solvents, which can affect the final yield calculation.

Data Presentation

Table 1: Typical HPLC Purity Specifications for Fmoc-Amino Acids

ParameterSpecificationRationale
HPLC Purity≥99.0%Ensures high fidelity in peptide synthesis.[6]
Dipeptide Impurities≤0.1%Minimizes the risk of amino acid insertion errors.
Fmoc-ß-Ala-OH Impurity≤0.1%Prevents unintentional incorporation of ß-alanine.
Free Amino Acid≤0.2%Reduces the likelihood of double additions during coupling.

Table 2: ¹H NMR Chemical Shifts for Fmoc-ß-Ala-OH in CDCl₃

ProtonsChemical Shift (ppm)Multiplicity
HOOCCH₂ 2.60triplet
CH₂ N3.47doublet
Fmoc-CH 4.19triplet
Fmoc-CH₂ 4.39doublet
Aromatic-H7.29 - 7.74multiplet

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[7][8][9]

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC

Objective: To determine the purity of Fmoc-ß-Ala-OH and identify potential impurities.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

  • Fmoc-ß-Ala-OH sample

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the Fmoc-ß-Ala-OH sample in the sample solvent to a final concentration of approximately 1 mg/mL.[6]

  • HPLC Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 265 nm.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject 10 µL of the prepared sample.

    • Run a linear gradient from 5% to 95% B over 30 minutes.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Identify impurity peaks by comparing their retention times with known standards if available.

Protocol 2: Purification of Fmoc-ß-Ala-OH by Recrystallization

Objective: To remove impurities from a crude Fmoc-ß-Ala-OH sample.

Materials:

  • Crude Fmoc-ß-Ala-OH

  • Ethyl acetate

  • Hexane

  • Heating mantle or water bath

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the crude Fmoc-ß-Ala-OH in a minimal amount of hot ethyl acetate.[1]

  • While the solution is still warm, slowly add hexane until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further cool the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the white solid precipitate by vacuum filtration.

  • Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.

  • Dry the purified Fmoc-ß-Ala-OH under vacuum.

Visualizations

impurity_troubleshooting_workflow start Start: Impurity Suspected hplc_analysis Perform HPLC Analysis of Sample start->hplc_analysis impurity_detected Impurity Peak Detected? hplc_analysis->impurity_detected nmr_analysis Perform NMR Analysis for Structural Confirmation impurity_detected->nmr_analysis Yes no_impurity No Impurity Detected impurity_detected->no_impurity No identify_impurity Identify Impurity Structure nmr_analysis->identify_impurity source_investigation Investigate Source of Impurity (e.g., Raw Materials, Side Reaction) identify_impurity->source_investigation purification Select Purification Method source_investigation->purification recrystallization Recrystallization purification->recrystallization Solid Sample prep_hplc Preparative HPLC purification->prep_hplc Complex Mixture verify_purity Verify Purity of Final Product (HPLC, NMR) recrystallization->verify_purity prep_hplc->verify_purity end_pass Product Meets Purity Specifications verify_purity->end_pass Purity >99% end_fail Re-evaluate Purification Strategy verify_purity->end_fail Purity <99% end_fail->purification

Caption: Workflow for identifying and removing Fmoc-ß-Ala-OH impurities.

References

Fmoc-beta-ala-opfp aggregation issues during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on the use of Fmoc-beta-Ala-OPfp.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation during solid-phase peptide synthesis (SPPS)?

A1: Peptide aggregation in SPPS is the self-association of growing peptide chains attached to the solid support resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[1] When aggregation occurs, the N-terminus of the peptide chain can become inaccessible to reagents, resulting in incomplete coupling and deprotection steps, which in turn leads to lower yields and the presence of deletion sequences in the final product.[2]

Q2: Why might I be experiencing aggregation when using this compound?

A2: Aggregation issues when using this compound can stem from several factors:

  • Properties of beta-Alanine: While the incorporation of β-amino acids can sometimes disrupt the secondary structures that lead to aggregation in the final peptide, the synthesis process itself can be challenging.[3] The different backbone conformation introduced by β-alanine may alter the solvation of the growing peptide chain on the resin.

  • High Reactivity of OPfp Esters: Pentafluorophenyl (Pfp) esters are highly reactive acylating agents due to the strong electron-withdrawing nature of the pentafluorophenyl group.[4] This high reactivity leads to rapid coupling, which, if not properly controlled, can sometimes contribute to the formation of disordered aggregates. However, their high reactivity is also advantageous as it can drive difficult couplings to completion.[5]

  • "Difficult Sequence" Propensity: The peptide sequence itself is a major determinant of aggregation.[6] Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) or those prone to forming hydrogen bonds (e.g., Gln, Ser, Thr) are more likely to aggregate.[1] The introduction of this compound might be occurring at a point in the sequence that is already predisposed to aggregation.

Q3: What are the visible signs of on-resin peptide aggregation?

A3: Key indicators of on-resin aggregation include:

  • Poor Resin Swelling: The peptide-resin may fail to swell properly, and in batch synthesis, the resin bed might appear shrunken.[6]

  • Slow or Incomplete Reactions: Both coupling and Fmoc deprotection steps may be slow or incomplete.

  • Positive Colorimetric Tests: A positive Kaiser test (for primary amines) or TNBS test after a coupling step indicates the presence of unreacted free amines, signaling an incomplete reaction.[2]

  • Difficulty in Solvent Filtration: Solvents may pass through the resin bed more slowly than usual.

Troubleshooting Guide for this compound Aggregation

Issue: Incomplete coupling or deprotection when using this compound.

Symptoms:

  • Positive Kaiser or TNBS test after the coupling step.

  • Low yield of the final peptide after cleavage.

  • Presence of deletion sequences (peptide missing the beta-alanine residue) in the mass spectrometry analysis of the crude product.

Workflow for Troubleshooting Aggregation

TroubleshootingWorkflow

Caption: Troubleshooting workflow for aggregation issues.

Data Presentation: Performance of Coupling Reagents

The choice of coupling reagent can significantly impact the purity of the crude peptide. Pentafluorophenyl (PFP) esters are highly reactive and can lead to high-purity products.[4] Below is a comparison of crude peptide purity for the acyl carrier protein (ACP) fragment 65-74, a known "difficult sequence," synthesized with various coupling reagents.

Coupling ReagentCrude Peptide Purity (%)Key Impurities
Fmoc-AA-OPfp ~75-85% Deletion sequences
HATU/DIPEA~80-90%Deletion, Truncation
HCTU/DIPEA~70-80%Deletion, Modified peptides
DIC/HOBt~60-70%Deletion, Racemization

Note: Data is synthesized from literature for comparative purposes.[4] Absolute purity can vary depending on the specific peptide sequence, synthesis conditions, and analytical methods.

Experimental Protocols

Protocol 1: Standard Coupling using this compound

This protocol describes a standard method for coupling this compound during SPPS.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (1.5 to 3 equivalents relative to resin loading)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 to 3 equivalents) (Optional, but recommended to increase reactivity[7])

  • N,N'-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve this compound and HOBt (if used) in DMF.

  • Add the this compound solution to the peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Perform a colorimetric test (e.g., Kaiser test) to monitor the completion of the coupling reaction.[2]

  • If the coupling is incomplete, extend the reaction time or perform a second coupling with fresh reagents.

  • Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Mitigating On-Resin Aggregation using a Chaotropic Salt

This protocol can be employed when aggregation is suspected. Chaotropic salts disrupt hydrogen bonding, which is the primary cause of aggregation.[6]

Materials:

  • Aggregated peptide-resin

  • Lithium Chloride (LiCl)

  • N,N'-Dimethylformamide (DMF)

  • This compound coupling solution (as described in Protocol 1)

Procedure:

  • Before the coupling step, wash the peptide-resin with a 0.4 M solution of LiCl in DMF for 15-30 minutes.[1]

  • Drain the LiCl solution.

  • Proceed with the coupling of this compound as described in Protocol 1. The presence of residual chaotropic salt can help maintain the peptide chains in a more solvated state.

  • After coupling, wash the resin thoroughly with DMF to remove the chaotropic salt.

Protocol 3: Monitoring Coupling Reaction Completion (Kaiser Test)

This qualitative test is used to detect the presence of free primary amines on the resin.[2]

Materials:

  • Resin sample (a few beads)

  • Reagent A: 5% Ninhydrin in ethanol

  • Reagent B: 80% Phenol in ethanol

  • Reagent C: 2% 0.001 M KCN in pyridine

Procedure:

  • Take a small sample of the resin beads and wash them with ethanol.

  • Add 2-3 drops of each of Reagent A, B, and C.

  • Heat the sample at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (incomplete coupling): Blue or purple beads and/or solution.

    • Negative Result (complete coupling): Yellow or orange beads and solution.

References

Double coupling strategy for Fmoc-beta-ala-opfp incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a double coupling strategy for the incorporation of Fmoc-β-Ala-OPfp in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-β-Ala-OPfp and why is it used in peptide synthesis?

Fmoc-β-Ala-OPfp is a derivative of the non-proteinogenic amino acid β-alanine. The N-terminus is protected by a base-labile Fluorenylmethoxycarbonyl (Fmoc) group, and the C-terminus is activated as a Pentafluorophenyl (PFP) ester. This pre-activated form is used in Solid-Phase Peptide Synthesis (SPPS) for several reasons:

  • High Reactivity: The PFP ester is a highly reactive leaving group due to the strong electron-withdrawing nature of the pentafluorophenyl ring. This facilitates a rapid and efficient coupling reaction to the free N-terminus of the growing peptide chain.[1][2]

  • Reduced Racemization: The use of pre-formed active esters like PFP esters is a recommended method for incorporating amino acids that are prone to racemization.[2][3]

  • Stability: Fmoc-amino acid-OPfp esters are often stable, crystalline solids that can be isolated, purified, and stored, offering an advantage over in-situ activation methods.[2]

  • Suitability for Difficult Couplings: PFP esters are particularly effective for coupling sterically hindered amino acids.[1][2]

Q2: When is a double coupling strategy necessary for Fmoc-β-Ala-OPfp?

While Fmoc-β-Ala-OPfp is highly reactive, a double coupling strategy is recommended under the following circumstances:

  • Steric Hindrance: When the N-terminal amine of the resin-bound peptide is sterically hindered by bulky preceding amino acid residues.

  • Peptide Aggregation: If the peptide sequence is prone to aggregation on the solid support, which can limit the accessibility of the N-terminal amine for the incoming amino acid.

  • Difficult Sequences: For peptide sequences known to be "difficult," a double coupling can help drive the reaction to completion and improve the final purity of the crude peptide.

  • Ensuring Complete Reaction: To ensure the highest possible coupling efficiency, approaching quantitative yields, which is crucial for the synthesis of long peptides.

Q3: What are the potential side reactions associated with the incorporation of Fmoc-β-Ala-OPfp?

While the use of PFP esters generally minimizes side reactions, some potential issues to be aware of include:

  • Incomplete Coupling: The primary issue is an incomplete reaction, leading to deletion sequences in the final peptide product. This is often the motivation for employing a double coupling strategy.

  • Impurity in the Starting Material: The Fmoc-β-Ala-OPfp reagent itself could potentially contain impurities such as Fmoc-β-Ala-OH.[2][][5][6] It is crucial to use high-purity reagents.

  • Premature Fmoc Cleavage: Although the Fmoc group is generally stable under coupling conditions, prolonged reaction times or the presence of basic impurities could lead to some degree of premature deprotection.

Troubleshooting Guides

Issue 1: Incomplete First Coupling of Fmoc-β-Ala-OPfp
  • Symptom: A positive Kaiser test (blue beads) after the first coupling reaction, indicating the presence of unreacted primary amines on the resin.

  • Root Cause Analysis and Solutions:

Potential Cause Troubleshooting Step
Steric Hindrance Proceed with a second coupling (double coupling) to drive the reaction to completion.
Peptide Aggregation Consider using a solvent mixture with better swelling properties, such as DMF/DCM, for the coupling reaction.
Insufficient Reagent Ensure a sufficient molar excess of Fmoc-β-Ala-OPfp (typically 1.5 to 3 equivalents) is used relative to the resin loading.
Low Reactivity While unlikely with a PFP ester, ensure the Fmoc-β-Ala-OPfp reagent is not degraded. Use fresh, high-quality reagent.
Issue 2: Low Purity of the Final Peptide with Deletion Sequences
  • Symptom: HPLC and/or Mass Spectrometry analysis of the crude peptide shows a significant peak corresponding to the peptide sequence missing the β-alanine residue.

  • Root Cause Analysis and Solutions:

Potential Cause Troubleshooting Step
Incomplete Coupling Implement a systematic double coupling strategy for the incorporation of Fmoc-β-Ala-OPfp in all future syntheses of this peptide.
Poor Solvent Quality Use high-purity, amine-free DMF for all washing and reaction steps.
Inadequate Mixing Ensure proper agitation of the resin during the coupling reaction to allow for uniform access of the reagents to the peptide chains.

Experimental Protocols

Standard Protocol for Double Coupling of Fmoc-β-Ala-OPfp

This protocol assumes a standard manual solid-phase peptide synthesis setup.

  • Resin Swelling: Swell the peptide-resin in DMF (10 mL/g of resin) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • First Coupling:

    • Dissolve Fmoc-β-Ala-OPfp (2 equivalents relative to resin loading) in DMF.

    • Add the solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

    • Drain the reaction solution.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring the First Coupling (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads.

    • If the test is negative (yellow beads), the coupling is complete, and you may consider skipping the second coupling.

    • If the test is positive (blue beads), proceed with the second coupling.

  • Second Coupling:

    • Dissolve a fresh solution of Fmoc-β-Ala-OPfp (2 equivalents relative to resin loading) in DMF.

    • Add the solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

    • Drain the reaction solution.

  • Final Washing: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to prepare for the next synthesis cycle.

  • Monitoring the Second Coupling: Perform a Kaiser test to confirm the completeness of the coupling. A negative result is expected.

Data Presentation

Comparison of Coupling Reagent Efficiency
Coupling Method/ReagentTypical Coupling TimeTypical EfficiencyKey Considerations
PFP Ester 15-60 minutes >99% Excellent for sterically hindered couplings; stable as solids; reduces racemization. [2]
HBTU/DIPEA20-60 minutes>99%Widely used and effective, but can cause racemization with sensitive amino acids.[2]
HATU/DIPEA5-20 minutes>99.5%Very fast and highly efficient, but more expensive.[2]
DIC/HOBt1-3 hours>98%A cost-effective and widely used method.[2]

Visualizations

Experimental Workflow for Double Coupling

Double_Coupling_Workflow start Start: Peptide-Resin with Free N-terminus first_coupling First Coupling: Add Fmoc-β-Ala-OPfp (1-2 hours) start->first_coupling wash1 Wash (DMF) first_coupling->wash1 kaiser_test1 Kaiser Test wash1->kaiser_test1 second_coupling Second Coupling: Add fresh Fmoc-β-Ala-OPfp (1-2 hours) kaiser_test1->second_coupling Positive (Blue) wash2 Wash (DMF, DCM) kaiser_test1->wash2 Negative (Yellow) incomplete Incomplete Coupling kaiser_test1->incomplete second_coupling->wash2 next_cycle Proceed to Next Deprotection Cycle wash2->next_cycle

Caption: Workflow for the double coupling of Fmoc-β-Ala-OPfp.

Logical Relationship for Troubleshooting Incomplete Coupling

Troubleshooting_Incomplete_Coupling problem Problem: Incomplete Coupling (Positive Kaiser Test) cause1 Is the peptide sequence prone to aggregation? problem->cause1 cause2 Is the N-terminus sterically hindered? cause1->cause2 No solution1 Solution: Use aggregation-disrupting solvent (e.g., DMF/DCM) cause1->solution1 Yes cause3 Are reagents of high quality and sufficient excess? cause2->cause3 No solution2 Solution: Perform a second coupling (Double Coupling) cause2->solution2 Yes solution3 Solution: Use fresh, high-purity reagent and ensure 1.5-3x excess cause3->solution3 Yes

Caption: Troubleshooting logic for incomplete Fmoc-β-Ala-OPfp coupling.

References

Monitoring Fmoc-beta-ala-opfp coupling completion on resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), with a specific focus on monitoring the coupling completion of Fmoc-β-Ala-OPfp to a resin.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the completion of the Fmoc-β-Ala-OPfp coupling reaction to my resin?

The most common and rapid method for monitoring the completion of amino acid coupling in Fmoc-based SPPS is the Kaiser test (also known as the ninhydrin test).[1][2][3][4] This colorimetric assay detects the presence of free primary amines on the resin.

  • Positive Kaiser Test (Blue/Purple Color): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.

  • Negative Kaiser Test (Yellow/Colorless): Indicates the absence of free primary amines, suggesting the coupling reaction is complete.[5]

For more quantitative analysis, methods such as High-Performance Liquid Chromatography (HPLC) of a cleaved peptide sample or UV-Vis spectrophotometry to quantify the Fmoc-piperidine adduct after deprotection can be employed.[6][7]

Q2: What are the advantages of using Fmoc-β-Ala-OPfp, a pentafluorophenyl (PFP) active ester?

Pentafluorophenyl (PFP) esters, like Fmoc-β-Ala-OPfp, are highly reactive "active esters" that offer several advantages in SPPS:

  • High Reactivity and Speed: PFP esters couple significantly faster than other active esters, which helps to reduce or eliminate side reactions.[8][9]

  • Reduced Side Reactions: By using a pre-formed active ester, the growing peptide chain is not exposed to a separate activating reagent, which can minimize unwanted modifications.[8]

  • Stability: PFP esters are generally stable, crystalline compounds, making them well-suited for automated solid-phase peptide synthesis (SPPS).[8]

  • Minimized Racemization: The use of PFP esters is beneficial for amino acids that are prone to racemization during activation.[8]

Q3: The Kaiser test is not suitable for all amino acids. What are the alternatives?

The Kaiser test is unreliable for detecting secondary amines, such as the N-terminal of proline.[2][3] In such cases, alternative qualitative tests should be used:

  • Isatin Test: This test produces a blue color in the presence of an unprotected N-terminal proline, indicating an incomplete coupling.

  • Chloranil Test: This test also results in a blue color when a secondary amine is present.[3]

Troubleshooting Guide: Incomplete Fmoc-β-Ala-OPfp Coupling

Problem: My Kaiser test is positive (blue beads/solution) after the Fmoc-β-Ala-OPfp coupling step.

A positive Kaiser test indicates that the coupling reaction is incomplete. The following troubleshooting workflow can help identify and resolve the issue.

Troubleshooting Workflow

G start Positive Kaiser Test (Incomplete Coupling) recouple Perform a second coupling (Double Coupling) start->recouple Immediate Action kaiser2 Perform Kaiser Test Again recouple->kaiser2 negative Negative Test: Coupling Complete kaiser2->negative Success positive Positive Test: Investigate Further kaiser2->positive Failure proceed Proceed to Fmoc Deprotection negative->proceed reagents Check Reagents: - Fmoc-β-Ala-OPfp quality - Solvent purity (amine-free DMF) - Base (e.g., DIPEA) quality positive->reagents conditions Optimize Reaction Conditions: - Increase reagent excess (3-5 eq.) - Extend reaction time - Check reaction temperature positive->conditions capping Consider Capping: Acetylate unreacted amines with acetic anhydride positive->capping If coupling remains incomplete reagents->recouple After verification conditions->recouple After optimization

Caption: Troubleshooting workflow for incomplete Fmoc-β-Ala-OPfp coupling.

Quantitative Data Summary

Active Ester TypeAbbreviationRelative Coupling Rate
Pentafluorophenyl EsterOPfp111
Pentachlorophenyl EsterOPcp3.4
p-Nitrophenyl EsterONp1
Data sourced from kinetic studies of active esters in peptide synthesis.[8][9]

This data highlights the significantly faster reaction kinetics of PFP esters like Fmoc-β-Ala-OPfp, which contributes to higher coupling efficiencies and reduced side reactions.

Experimental Protocols

Qualitative Kaiser Test Protocol

This protocol is used to qualitatively assess the presence of free primary amines on the resin during SPPS.[1][2]

Reagents:

  • Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Sample Collection: Carefully transfer 10-15 beads of the peptide-resin into a small test tube.

  • Washing: Wash the resin beads thoroughly with a suitable solvent like Dimethylformamide (DMF) to remove any residual reagents. Decant the solvent.

  • Reagent Addition: To the test tube containing the resin beads, add 2-3 drops of each of the following reagents in order: Reagent A, Reagent B, and Reagent C.

  • Incubation: Heat the test tube at 110°C for 5 minutes.

  • Observation: Remove the test tube from the heat and observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationRecommended Action
Yellow/Colorless beads and solutionComplete Coupling: No free primary amines detected.Proceed to the next step (Fmoc deprotection).
Dark blue solution, colorless beadsNearly Complete Coupling: Very low levels of unreacted amines.Extend the coupling time or proceed to capping.
Light blue solution, dark blue beadsIncomplete Coupling: Significant amount of unreacted amines.Perform a second coupling (recouple).
Intense blue solution and beadsFailed Coupling: High concentration of unreacted amines.Check reagents and reaction conditions; recouple.[2]

References

Validation & Comparative

A Comparative Guide to Fmoc-β-Ala-OPfp and Fmoc-β-Ala-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficiency of each coupling step is paramount to the success of synthesizing high-purity peptides. The choice of building blocks and activation strategy directly impacts reaction kinetics, yield, and the final purity of the target peptide. This guide provides an objective comparison between two common approaches for incorporating β-alanine into a peptide sequence: the use of a pre-activated pentafluorophenyl (Pfp) ester, Fmoc-β-Ala-OPfp , and the in-situ activation of the free carboxylic acid, Fmoc-β-Ala-OH .

The Fundamental Difference: Pre-activation vs. In-situ Activation

The core distinction between using Fmoc-β-Ala-OPfp and Fmoc-β-Ala-OH lies in the method of activating the carboxyl group for amide bond formation.

  • Fmoc-β-Ala-OH requires the addition of a coupling reagent (e.g., HBTU, HATU, DIC) and a base (e.g., DIPEA, NMM) directly in the reaction vessel to form a highly reactive species in situ. This activated species then reacts with the free amine of the growing peptide chain on the solid support.

  • Fmoc-β-Ala-OPfp is a pre-activated ester. The pentafluorophenyl group is a good leaving group, making the carbonyl carbon highly electrophilic and ready to react with the resin-bound amine without the need for additional coupling reagents. In some cases, an additive like HOBt may be used to accelerate the reaction.[1]

This fundamental difference in activation strategy has significant implications for the efficiency and outcome of the SPPS process.

Performance Comparison

The following table summarizes the qualitative comparison between the two reagents based on key performance parameters in SPPS.

FeatureFmoc-β-Ala-OPfp (Pre-activated Ester)Fmoc-β-Ala-OH (In-situ Activation)
Coupling Time Generally faster and more predictable as no pre-activation step is needed in the synthesis cycle.Can be longer due to the in-situ activation step. For difficult couplings, extended reaction times may be necessary.[1]
Coupling Efficiency High, particularly for sterically unhindered amino acids like β-alanine. Can be advantageous in preventing incomplete couplings.High with modern coupling reagents like HBTU and HATU. However, efficiency can be sequence-dependent and may require optimization.
Side Reactions Lower risk of side reactions associated with coupling reagents, such as guanidinylation from uronium-based reagents. Also, a reduced risk of racemization.Potential for side reactions depending on the coupling reagent used. Racemization can be a concern, especially with prolonged activation times or the use of strong, non-hindered bases.
Convenience & Reproducibility More convenient for automated synthesis as it simplifies the reagent preparation and delivery steps. Can lead to higher reproducibility.Requires careful preparation and handling of multiple reagents for the activation cocktail, which can introduce variability.
Cost Generally higher initial cost due to the additional synthesis step to create the active ester.Lower initial cost for the amino acid derivative itself, but the overall cost must factor in the coupling reagents.
Stability & Storage Active esters are generally stable for prolonged storage under appropriate conditions.Fmoc-amino acids are stable, but the prepared activation solutions are not and must be used immediately.

Experimental Protocols

Below are representative protocols for the use of both Fmoc-β-Ala-OH and Fmoc-β-Ala-OPfp in a manual SPPS workflow.

Protocol 1: SPPS using Fmoc-β-Ala-OH with HBTU/DIPEA Activation

This protocol describes a standard coupling cycle for incorporating Fmoc-β-Ala-OH into a peptide chain on a resin.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-β-Ala-OH:

  • In a separate vial, dissolve Fmoc-β-Ala-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.

  • Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times).

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes.

  • Drain and wash the resin with DMF and DCM.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: SPPS using Fmoc-β-Ala-OPfp

This protocol outlines the coupling of the pre-activated Fmoc-β-Ala-OPfp.

1. Resin Swelling and Fmoc Deprotection:

  • Follow steps 1 and 2 from Protocol 1.

2. Coupling of Fmoc-β-Ala-OPfp:

  • In a separate vial, dissolve Fmoc-β-Ala-OPfp (3 equivalents relative to resin loading) in DMF. The addition of 1-hydroxybenzotriazole (HOBt) (3 equivalents) is recommended to increase reactivity.[1]

  • Add the solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

3. Capping (Optional):

  • Follow step 4 from Protocol 1.

Visualizing the Workflow and Activation Methods

The following diagrams illustrate the general SPPS workflow and the key differences in the activation of Fmoc-β-Ala-OH and the direct use of Fmoc-β-Ala-OPfp.

SPPS_Workflow Resin Resin with free amine Coupling Coupling: Add activated Fmoc-AA Resin->Coupling Wash1 Wash (DMF/DCM) Coupling->Wash1 Deprotection Fmoc Deprotection: 20% Piperidine/DMF Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Next_Cycle Ready for next cycle Wash2->Next_Cycle Next_Cycle->Coupling Repeat for each amino acid Activation_Methods cluster_0 In-situ Activation cluster_1 Pre-activated Ester Fmoc_beta_Ala_OH Fmoc-β-Ala-OH Activated_Ester Reactive Intermediate (in solution) Fmoc_beta_Ala_OH->Activated_Ester Coupling_Reagents Coupling Reagents (e.g., HBTU, DIPEA) Coupling_Reagents->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Fmoc_beta_Ala_OPfp Fmoc-β-Ala-OPfp (stable, isolated) Fmoc_beta_Ala_OPfp->Peptide_Bond Resin_Amine Resin-Bound Amine Resin_Amine->Peptide_Bond

References

A Comparative Guide to Peptide Coupling Methodologies: Pre-activated Fmoc-β-Ala-OPfp vs. In Situ Reagents HBTU and HATU

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of coupling strategy is paramount to achieving high yields, purity, and stereochemical integrity. This guide provides an objective comparison between two distinct approaches to amide bond formation: the use of pre-activated amino acid esters, exemplified by Fmoc-β-Ala-OPfp, and the in situ activation of amino acids using the widely adopted uronium-based coupling reagents, HBTU and HATU.

While Fmoc-β-Ala-OPfp is a commercially available pre-activated amino acid derivative, it is crucial to note that its presence in peptide synthesis is often as an impurity arising from certain Fmoc-protection procedures. However, the principle of using pentafluorophenyl (OPfp) active esters represents a valid and distinct strategy for peptide coupling. This guide will therefore compare the broader methodologies these compounds represent: the use of pre-activated Fmoc-amino acid-OPfp esters versus the in situ activation facilitated by HBTU and HATU.

At a Glance: Key Performance Indicators

The selection of a coupling methodology hinges on a balance of factors including reaction speed, efficiency, cost, and the propensity for side reactions, most notably racemization. While both strategies are effective in forming peptide bonds, they offer different advantages and disadvantages.

ParameterFmoc-Amino Acid-OPfp EsterHBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Activation Strategy Pre-activated, stable amino acid derivativeIn situ activation of the carboxylic acidIn situ activation of the carboxylic acid
Reaction Speed Generally slowerFast (typically 10-60 minutes)[1][2]Very fast (often complete in 1-4 hours for solution phase, 30-60 minutes for SPPS)[3][4]
Coupling Efficiency High, especially with additives like HOBt[5]High, but can be lower than HATU for difficult sequences[2][3]Very high, considered superior for sterically hindered amino acids and "difficult" sequences[3][4][6]
Racemization Risk Generally very low due to the nature of the active ester[7][8]Low, but higher than HATU. Can be suppressed with additives[1]Very low, one of the best reagents for suppressing racemization[1][3][9]
Convenience Simple to use; no in-reaction activation step requiredRequires co-dissolving of multiple reagents (amino acid, HBTU, base)Requires co-dissolving of multiple reagents (amino acid, HATU, base)
Side Reactions Avoids contact of the peptide with activating agents, minimizing side reactions[5]Can lead to guanidinylation of the N-terminus if used in excess[1]Can lead to guanidinylation of the N-terminus if used in excess[1][9]
Byproducts Pentafluorophenol (water-insoluble)[8]Tetramethylurea (soluble)Tetramethylurea (soluble)

Delving into the Mechanisms of Action

The fundamental difference between these methodologies lies in the timing and nature of the carboxylic acid activation.

Fmoc-Amino Acid-OPfp Esters: The Pre-activation Strategy

In this approach, the amino acid is activated prior to its introduction into the coupling reaction by converting it into a stable pentafluorophenyl ester. This active ester can be isolated, purified, and stored. The subsequent peptide bond formation is a straightforward nucleophilic acyl substitution where the free amine of the growing peptide chain attacks the carbonyl carbon of the OPfp ester, releasing pentafluorophenol as a byproduct.[5][8]

G cluster_preactivation Pre-activation Step cluster_coupling Coupling Step Fmoc-AA-OH Fmoc-Amino Acid Fmoc-AA-OPfp Fmoc-Amino Acid-OPfp Ester Fmoc-AA-OH->Fmoc-AA-OPfp + PFP, DCC PFP Pentafluorophenol DCC DCC DCU Dicyclohexylurea Peptide-NH2 N-terminal Amine of Peptide New-Peptide Elongated Peptide Peptide-NH2->New-Peptide + Fmoc-AA-OPfp Fmoc-AA-OPfp_c Fmoc-Amino Acid-OPfp Ester PFP_out Pentafluorophenol New-Peptide->PFP_out releases

Caption: Workflow for peptide coupling using a pre-activated Fmoc-amino acid-OPfp ester.

HBTU and HATU: In Situ Activation

HBTU and HATU are uronium/aminium salt-based reagents that facilitate the in situ activation of a carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA). The process involves the formation of a highly reactive active ester intermediate, which then rapidly reacts with the N-terminal amine of the peptide chain to form the new peptide bond.[3][6]

The superior performance of HATU is attributed to the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-active ester compared to the O-benzotriazole (OBt) ester formed by HBTU.[3][6] The electron-withdrawing nitrogen atom in the HOAt ring enhances the leaving group ability, accelerating the coupling reaction and minimizing side reactions like racemization.[3]

G Fmoc-AA-OH Fmoc-Amino Acid Fmoc-AA-COO Carboxylate Anion Fmoc-AA-OH->Fmoc-AA-COO + Base Base Base (e.g., DIPEA) ActiveEster OAt/OBt Active Ester (Highly Reactive Intermediate) Fmoc-AA-COO->ActiveEster + HATU/HBTU CouplingReagent HATU or HBTU NewPeptide Elongated Peptide ActiveEster->NewPeptide + Peptide-NH2 Peptide-NH2 N-terminal Amine of Peptide Byproducts Byproducts NewPeptide->Byproducts

References

A Head-to-Head Battle: Pentafluorophenyl Esters Versus Other Active Esters in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of coupling strategy is a critical determinant of success. An ideal active ester should offer high reactivity for efficient amide bond formation, demonstrate excellent stability to prevent premature degradation, and minimize the risk of racemization to ensure the stereochemical integrity of the final peptide. Among the arsenal of available methods, Pentafluorophenyl (Pfp) esters have emerged as a powerful tool, often outperforming more traditional active esters like N-hydroxysuccinimide (NHS) esters and in situ generated 1-Hydroxybenzotriazole (HOBt) esters.

This guide provides an objective, data-driven comparison of Pfp esters against these common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal method for specific synthetic challenges.

At a Glance: Performance Comparison

The following table summarizes the key performance indicators for Pfp, NHS, and HOBt active esters in peptide synthesis. While direct comparative studies under identical conditions are limited in the literature, a clear performance picture can be assembled from various reports.

Performance MetricPentafluorophenyl (Pfp) EstersN-Hydroxysuccinimide (NHS) Esters1-Hydroxybenzotriazole (HOBt) Esters (in situ)
Coupling Efficiency/Yield Generally high, often leading to >90% crude peptide purity in SPPS. Particularly effective for hindered amino acids.Generally good, but can be lower than Pfp esters, especially with challenging sequences.High yields are achievable, but can be impacted by side reactions if not properly controlled.
Reaction Rate Very rapid, significantly faster than many other active esters.[1]Slower than Pfp esters.Variable, typically requires 1-2 hours for a standard coupling in SPPS.[2]
Racemization Considered a method that minimizes racemization due to rapid coupling and stable, pre-formed esters.[3]Prone to racemization, especially with sensitive amino acids.Racemization can be significant without the HOBt additive, which acts as a racemization suppressant.[4]
Stability (Hydrolysis) More resistant to hydrolysis compared to NHS esters, leading to more efficient and reproducible reactions.[5]Prone to hydrolysis in aqueous and protic solvents, with a half-life of minutes at pH 8.[5]The in situ generated active ester is susceptible to hydrolysis, which can compete with the coupling reaction.[6]
Byproducts Pentafluorophenol, which is soluble and easily washed away.[2]N-hydroxysuccinimide, which is water-soluble and generally easy to remove.Dicyclohexylurea (DCU) if DCC is used (insoluble), or soluble byproducts with other carbodiimides.
Convenience Pre-formed, stable crystalline solids suitable for automated synthesis.Pre-formed, stable crystalline solids.Generated in situ, requiring the handling of coupling reagents and additives.

Delving Deeper: The Chemical Rationale

The superior performance of Pfp esters stems from the strong electron-withdrawing nature of the pentafluorophenyl group. This property renders the ester's carbonyl carbon highly electrophilic and, therefore, highly susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. The pentafluorophenolate anion is also an excellent leaving group, further accelerating the reaction.

In contrast, while the N-hydroxysuccinimide group in NHS esters also activates the carboxyl group, it is less electron-withdrawing than the pentafluorophenyl group, resulting in a less reactive ester. Furthermore, the succinimide ring can be susceptible to hydrolysis, which deactivates the amino acid and reduces coupling efficiency.

HOBt esters are typically formed in situ by reacting the carboxylic acid with a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of HOBt. HOBt acts as a trapping agent for the highly reactive O-acylisourea intermediate, converting it to a more stable and less racemization-prone active ester. While effective, this method introduces additional reagents and potential side reactions into the synthesis.

Visualizing the Activation and Coupling Process

To better understand the chemical transformations involved, the following diagrams illustrate the activation of an amino acid and the subsequent coupling step for each of the discussed methods.

Amino_Acid_Activation cluster_Pfp Pentafluorophenyl (Pfp) Ester Activation cluster_NHS N-Hydroxysuccinimide (NHS) Ester Activation cluster_HOBt HOBt Ester (in situ) Activation Fmoc-AA-OH Fmoc-Amino Acid Fmoc-AA-OPfp Fmoc-AA-OPfp (Stable Active Ester) Fmoc-AA-OH->Fmoc-AA-OPfp Activation Pfp-OH Pentafluorophenol Pfp-OH->Fmoc-AA-OPfp DCC DCC DCC->Fmoc-AA-OPfp Fmoc-AA-OH_nhs Fmoc-Amino Acid Fmoc-AA-ONHS Fmoc-AA-ONHS (Active Ester) Fmoc-AA-OH_nhs->Fmoc-AA-ONHS Activation NHS N-Hydroxysuccinimide NHS->Fmoc-AA-ONHS DCC_nhs DCC DCC_nhs->Fmoc-AA-ONHS Fmoc-AA-OH_hobt Fmoc-Amino Acid O-Acylisourea O-Acylisourea (Reactive Intermediate) Fmoc-AA-OH_hobt->O-Acylisourea Activation DIC DIC DIC->O-Acylisourea Fmoc-AA-OBt Fmoc-AA-OBt (Active Ester) O-Acylisourea->Fmoc-AA-OBt Trapping HOBt HOBt HOBt->Fmoc-AA-OBt

Figure 1. Activation of Fmoc-protected amino acids to form active esters.

Peptide_Coupling_Workflow Resin-Peptide-NH2 Resin-Bound Peptide with free N-terminus Coupled_Peptide Elongated Peptide Chain Resin-Peptide-NH2->Coupled_Peptide Nucleophilic Attack Active_Ester Activated Fmoc-Amino Acid (Pfp, NHS, or HOBt ester) Active_Ester->Coupled_Peptide Leaving_Group Leaving Group (Pentafluorophenol, NHS, or HOBt) Coupled_Peptide->Leaving_Group

References

Cost-benefit analysis of Fmoc-beta-ala-opfp in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Fmoc-beta-Ala-OPfp in Peptide Synthesis

For researchers, scientists, and drug development professionals, the choice of reagents in solid-phase peptide synthesis (SPPS) is critical to optimizing yields, purity, and cost-effectiveness. This guide provides a detailed cost-benefit analysis of N-α-Fmoc-β-alanine pentafluorophenyl ester (this compound), comparing its performance against common alternatives with supporting data and protocols.

This compound is a specialized amino acid derivative used in SPPS.[1] It incorporates a β-alanine, which can act as a unique spacer or conformational influencer in a peptide sequence, and features a pentafluorophenyl (PFP) ester as a pre-activated carboxyl group.[1] This PFP ester is a key feature, making the molecule a highly reactive "active ester" for efficient peptide bond formation.[2][3]

The Role and Benefits of Pentafluorophenyl (PFP) Esters

PFP esters are highly effective acylating agents due to the strong electron-withdrawing nature of the pentafluorophenyl group.[2][4] This property makes it an excellent leaving group, which promotes rapid and efficient nucleophilic attack by the free amino group of the growing peptide chain.[2] The primary benefits of using a pre-activated PFP ester like this compound include:

  • High Reactivity and Speed: Kinetic studies demonstrate that PFP esters couple significantly faster than other active esters. The relative rate ratio of PFP esters (OPfp) to p-nitrophenyl (ONp) and pentachlorophenyl (OPcp) esters is 111:1:3.4, respectively.[2][3] This rapid reaction kinetic is crucial for reducing side reactions and improving overall synthesis efficiency.[2]

  • Reduced Side Reactions: By using a pre-formed active ester, the growing peptide chain is not exposed to a separate, in-situ activating reagent.[4] This approach can minimize unwanted modifications and simplify the purification process.[4]

  • Stability: PFP esters are typically stable, crystalline compounds, making them well-suited for both manual and automated SPPS.[2] They exhibit lower susceptibility to spontaneous hydrolysis compared to other common active esters, such as N-hydroxysuccinimide (NHS) esters.[2][5]

  • Additive-Free Potential: In certain applications, particularly in flow chemistry systems, the high reactivity of PFP esters can enable peptide bond formation without the need for additional coupling additives, further simplifying protocols and reducing byproducts.[2][6]

Performance Comparison: this compound vs. Alternatives

The most common alternative to using a pre-activated ester is the in situ activation of Fmoc-beta-Ala-OH using standard coupling reagents. The following table compares these two approaches.

ParameterThis compound (Pre-activated Ester)Fmoc-beta-Ala-OH + Coupling Reagent (e.g., HBTU/DIPEA)
Coupling Time Very Fast (minutes to < 1 hour)Fast to Moderate (1-2 hours typical)[7]
Reagents Required This compound, Solvent (e.g., DMF)Fmoc-beta-Ala-OH, Coupling Reagent (HBTU, HATU, etc.), Base (DIPEA, etc.), Solvent
Byproducts Pentafluorophenol (volatile)Urea or other reagent-derived byproducts (e.g., HOBt, tetramethylurea)
Relative Cost Higher initial reagent costLower initial cost for the amino acid, but additional cost for coupling reagents and base
Side Reaction Risk Lower risk of racemization and side reactions on the peptide chain[2]Higher potential for side reactions depending on the coupling cocktail and sequence[8]
Convenience High; fewer reagents and steps, ideal for automation[8]Lower; requires pre-activation step and careful handling of multiple reagents[7]
Cost-Benefit Analysis

Cost: The primary cost driver for SPPS raw materials often includes solvents (27%), coupling reagents (23%), the resin (15%), and amino acid building blocks (35%).[9] While the unit cost of this compound is generally higher than its corresponding carboxylic acid (Fmoc-beta-Ala-OH), a holistic analysis must consider the savings from eliminating coupling reagents and potentially reducing solvent usage due to faster, cleaner reactions. Using pre-activated esters avoids the cost associated with super-stoichiometric amounts of coupling reagents often employed to drive reactions to completion.[9]

Benefit: The key benefits of this compound are efficiency, purity, and reliability, especially in challenging contexts:

  • Difficult Sequences: For sterically hindered couplings or sequences prone to aggregation, the high reactivity of the PFP ester can significantly improve yields where standard in situ methods may fail.[2]

  • High-Throughput Synthesis: The simplicity and speed of using a pre-activated ester are highly advantageous in automated and high-throughput peptide synthesis, reducing cycle times and minimizing potential for error.[10]

  • Purity and Reduced Purification Costs: Cleaner coupling reactions with fewer byproducts lead to a higher purity crude product.[6] This can substantially reduce the time and cost associated with downstream HPLC purification.

Experimental Protocols and Workflows

Logical Workflow for Peptide Synthesis Troubleshooting

When encountering issues like low yield during peptide synthesis, a systematic approach to troubleshooting is essential. The following diagram outlines a decision-making workflow.

G cluster_0 start Low Coupling Yield Detected check_reagents Verify Reagent Quality (Fmoc-AA-OPfp, Solvents) start->check_reagents check_protocol Review Synthesis Protocol (Times, Equivalents) start->check_protocol check_resin Assess Resin Loading & Integrity start->check_resin reagents_ok Reagents OK? check_reagents->reagents_ok protocol_ok Protocol Correct? check_protocol->protocol_ok resin_ok Resin OK? check_resin->resin_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No end_node Re-run Synthesis reagents_ok->end_node Yes adjust_protocol Optimize Protocol (e.g., Double Couple, Increase Time) protocol_ok->adjust_protocol No protocol_ok->end_node Yes replace_resin Use Fresh Resin resin_ok->replace_resin No resin_ok->end_node Yes replace_reagents->end_node adjust_protocol->end_node replace_resin->end_node

Diagram 1: Troubleshooting workflow for low peptide coupling yield.
Standard Protocol for Fmoc-SPPS Coupling Step

The following diagram illustrates the core cycle of solid-phase peptide synthesis using Fmoc-protected amino acids.

spss_workflow cluster_workflow Fmoc-SPPS Cycle cluster_coupling Coupling Method start Start with N-Fmoc Protected Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling wash1->coupling opfp_method Method A: Activated Ester Add Fmoc-AA-OPfp in DMF insitu_method Method B: In Situ Activation Add Fmoc-AA-OH + HBTU/DIPEA wash2 4. Wash (DMF) repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes end Final Peptide-Resin repeat->end No (Sequence Complete) opfp_method->wash2 insitu_method->wash2

Diagram 2: General workflow for the Fmoc-SPPS elongation cycle.
Detailed Methodologies

1. General Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol describes a single coupling cycle. The process is repeated until the desired peptide sequence is assembled.[11][12]

  • Materials: Rink Amide or Wang resin, Fmoc-protected amino acids (including this compound or Fmoc-beta-Ala-OH), N,N-Dimethylformamide (DMF), 20% (v/v) Piperidine in DMF, Coupling Reagents (if applicable, e.g., HBTU), Base (if applicable, e.g., DIPEA), Dichloromethane (DCM).

  • Procedure:

    • Resin Swelling: Swell the resin in DMF for 15-30 minutes in a reaction vessel.[12]

    • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the peptide-resin by treating it with 20% piperidine in DMF for 15-20 minutes.[11]

    • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove piperidine and byproducts.[13]

    • Coupling (Using this compound):

      • Dissolve this compound (2-3 equivalents relative to resin loading) in DMF.

      • Add the solution to the deprotected peptide-resin.

      • Allow the reaction to proceed for 1-2 hours at room temperature. Monitor completion using a ninhydrin (Kaiser) test.[12]

    • Coupling (Alternative: In Situ Activation):

      • In a separate vial, dissolve Fmoc-beta-Ala-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.[8] Add DIPEA (6 eq) to activate the amino acid.

      • Add the activated amino acid solution to the deprotected peptide-resin.

      • Allow the reaction to proceed for 1-2 hours. Monitor completion with a ninhydrin test.

    • Washing: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times) to remove excess reagents and byproducts.[13]

    • Repeat: Return to step 2 for the next amino acid in the sequence.

2. Peptide Cleavage from Resin

After the final amino acid is coupled and deprotected, the peptide is cleaved from the solid support.

  • Materials: Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)), cold diethyl ether.[11]

  • Procedure:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and stir at room temperature for 2-3 hours.[11]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

    • Purify the peptide using reverse-phase HPLC.

References

A Comparative Guide to Alternative Reagents for β-Alanine Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of β-alanine into peptides offers unique structural and functional advantages, including altered conformations and increased resistance to enzymatic degradation. While Fmoc-β-Ala-OH is a standard reagent for this purpose, a variety of alternative coupling reagents can significantly impact the efficiency, purity, and yield of the final peptide. This guide provides an objective comparison of common coupling reagents used for β-alanine incorporation in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.

Performance Comparison of Coupling Reagents for β-Alanine Incorporation

The choice of coupling reagent is critical for efficient peptide synthesis, especially when incorporating sterically demanding or unusual amino acids like β-alanine. The following table summarizes the performance of common uronium-based coupling reagents.

ParameterHATUHBTUCOMU
Purity (ACP 65-74 Synthesis) Higher Purity (fewer deletion products observed)[1]Lower Purity (more deletion products observed)[1]Comparable to HATU, with reduced risk of side reactions[2][3]
Coupling Efficiency High[1]High, but generally lower than HATU[1]High, comparable or exceeding HATU in some cases[3]
Reaction Speed Faster[1]Slower[1]Very fast, suitable for microwave-accelerated SPPS[3]
Racemization Lower risk[1]Higher risk[1]Superior racemization suppression[4]
Safety Profile Contains potentially explosive HOAt moietyContains potentially explosive HOBt moietySafer, as it incorporates a non-explosive Oxyma Pure moiety[3]
Solubility Good in standard SPPS solventsGood in standard SPPS solventsExcellent solubility in a broad range of solvents[2]
Base Requirement 2 equivalents of a tertiary amine (e.g., DIPEA)2 equivalents of a tertiary amine (e.g., DIPEA)Only 1 equivalent of a tertiary amine is required[2][5]

Detailed Experimental Protocols

The following protocols outline the general procedure for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy for the incorporation of β-alanine.

Resin Swelling
  • Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.

  • Add dichloromethane (DCM) to cover the resin and allow it to swell for 20-30 minutes with gentle agitation.[6]

  • Drain the DCM and wash the resin with dimethylformamide (DMF) three times.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) and DMF (3 times) to remove residual piperidine.

β-Alanine Coupling using HATU/HBTU/COMU
  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-β-Ala-OH (3 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (HATU, HBTU, or COMU; 3 equivalents) and a tertiary amine base (e.g., N,N-diisopropylethylamine - DIPEA). Use 6 equivalents of DIPEA for HATU/HBTU or 3 equivalents for COMU.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated Fmoc-β-Ala-OH solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for difficult couplings.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

Monitoring the Coupling Reaction (Kaiser Test)
  • Take a small sample of resin beads and wash them with ethanol.

  • Add a few drops of ninhydrin solution A, B, and C.

  • Heat the sample at 100°C for 5 minutes.

  • A blue color indicates the presence of free primary amines (incomplete coupling), while a yellow/brown color indicates a complete reaction.

Capping (Optional)

If the coupling is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Wash the resin with DMF and DCM.

Cleavage and Deprotection
  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Visualizing Workflows and Pathways

Experimental Workflow for β-Alanine Incorporation

experimental_workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling β-Alanine Coupling (Fmoc-β-Ala-OH + Reagent) kaiser Kaiser Test coupling->kaiser wash1->coupling capping Capping (Acetic Anhydride) kaiser->capping Incomplete wash2 Wash (DMF, DCM) kaiser->wash2 Complete capping->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat cleavage Cleavage & Deprotection (TFA Cocktail) wash2->cleavage end Purified Peptide cleavage->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating β-alanine.

Signaling Pathway: β-Alanine and Carnosine Synthesis

β-Alanine is the rate-limiting precursor for the synthesis of carnosine, a dipeptide with significant physiological roles, including intracellular pH buffering and antioxidant activities.[7][8]

carnosine_synthesis cluster_blood Bloodstream cluster_muscle Muscle Cell beta_alanine_blood β-Alanine beta_alanine_muscle β-Alanine beta_alanine_blood->beta_alanine_muscle Transport histidine_blood L-Histidine histidine_muscle L-Histidine histidine_blood->histidine_muscle Transport carnosine_synthase Carnosine Synthase beta_alanine_muscle->carnosine_synthase histidine_muscle->carnosine_synthase carnosine Carnosine carnosine_synthase->carnosine buffering Intracellular pH Buffering carnosine->buffering antioxidant Antioxidant Activity carnosine->antioxidant

Caption: Biosynthesis of carnosine from β-alanine and L-histidine in muscle cells.

References

A Comparative Guide to Peptide Synthesis: Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-β-Ala-OPfp versus Alternative Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fmoc-β-Ala-OPfp (N-α-9-fluorenylmethoxycarbonyl-β-alanine pentafluorophenyl ester) with other common coupling reagents used in solid-phase peptide synthesis (SPPS). The following sections detail the performance of various activators, provide step-by-step experimental protocols, and discuss the mass spectrometry analysis of the resulting peptides, with a focus on those containing β-alanine.

Performance Comparison of Coupling Reagents

The choice of coupling reagent is a critical factor in SPPS, directly impacting the yield, purity, and potential for side reactions such as racemization. While Fmoc-amino acid pentafluorophenyl esters like Fmoc-β-Ala-OPfp are known for their high reactivity and stability, a direct quantitative comparison with more common aminium/uronium or phosphonium salt-based reagents in single studies is not extensively documented. However, we can infer performance based on available data for these widely used alternatives.

The following table summarizes the crude peptide purity achieved with various common coupling reagents in the synthesis of a model peptide. This data provides a baseline for what to expect from established methods, against which the performance of Fmoc-β-Ala-OPfp can be benchmarked in your own experiments.

Coupling ReagentClassCrude Peptide Purity (%)Reference
HBTU Aminium/Uronium SaltHigh[1][2]
HATU Aminium/Uronium SaltVery High[1]
COMU Aminium/Uronium SaltVery High[3]
PyBOP Phosphonium SaltHigh[4]
DIC/HOBt Carbodiimide/AdditiveGood to High[5]
Fmoc-β-Ala-OPfp Activated EsterHigh (Expected)[6]

Note: Crude purity is highly dependent on the peptide sequence and synthesis conditions. The "High" and "Very High" descriptors are based on qualitative and semi-quantitative data from the cited literature. It is recommended to perform a small-scale test synthesis to determine the optimal coupling reagent for a specific peptide sequence.

Experimental Protocols

Detailed methodologies for peptide synthesis are crucial for reproducibility and comparison. Below are two detailed protocols: one for peptide synthesis using Fmoc-β-Ala-OPfp and a comparative protocol using the widely adopted HBTU as the coupling reagent.

Protocol 1: Peptide Synthesis using Fmoc-β-Ala-OPfp

This protocol outlines the manual solid-phase synthesis of a peptide incorporating β-alanine using its pentafluorophenyl ester.

1. Resin Preparation and Swelling:

  • Weigh the desired amount of Rink Amide resin and place it in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of resin).

  • Allow the resin to swell at room temperature for at least 30 minutes with gentle agitation.[7]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes, then drain the solution.

  • Repeat the piperidine treatment for another 7 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL).

3. Coupling of Fmoc-β-Ala-OPfp:

  • Dissolve 2.0 equivalents of Fmoc-β-Ala-OPfp in DMF.

  • Add the solution to the deprotected resin.

  • Add 2.0 equivalents of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA).

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored using a Kaiser test.[7]

  • After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL).

4. Subsequent Amino Acid Couplings:

  • Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence. For standard amino acids, a common coupling reagent like HBTU (see Protocol 2) can be used, or their corresponding OPfp esters if available.

5. Cleavage and Deprotection:

  • Wash the fully synthesized peptide-resin with DMF and then DCM, and dry under vacuum.

  • Prepare a cleavage cocktail, typically 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[7][8]

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[7]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 2: Comparative Peptide Synthesis using HBTU

This protocol details a standard method for SPPS using HBTU as the coupling reagent.

1. Resin Preparation and Swelling:

  • Follow the same procedure as in Protocol 1, Step 1.

2. Fmoc Deprotection:

  • Follow the same procedure as in Protocol 1, Step 2.

3. HBTU-mediated Coupling:

  • In a separate vial, dissolve 2.0 equivalents of the Fmoc-protected amino acid and 1.95 equivalents of HBTU in DMF.

  • Add 4.0 equivalents of DIEA to the amino acid/HBTU solution to pre-activate for 1-2 minutes.[7]

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 30-60 minutes. Monitor the reaction with a Kaiser test.[5]

  • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

4. Subsequent Amino Acid Couplings:

  • Repeat the Fmoc deprotection and HBTU coupling steps for all amino acids in the sequence.

5. Cleavage and Deprotection:

  • Follow the same procedure as in Protocol 1, Step 5.

Mandatory Visualizations

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for solid-phase peptide synthesis (SPPS), applicable to both protocols described above.

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., Fmoc-β-Ala-OPfp or HBTU) Wash2 Washing (DMF/DCM) Coupling->Wash2 Wash1->Coupling Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Cycle Repeat for each amino acid Wash2->Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Analysis Analysis (Mass Spectrometry, HPLC) Precipitation->Analysis Cycle->Deprotection

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Logical Flow for Comparative Analysis

This diagram outlines the logical steps for comparing the two synthesis methods.

Comparative_Analysis cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_comparison Comparison MethodA Method A: Fmoc-β-Ala-OPfp Crude_Yield Crude Yield Measurement MethodA->Crude_Yield HPLC HPLC Analysis (Purity) MethodA->HPLC MS Mass Spectrometry (Identity & Fragmentation) MethodA->MS MethodB Method B: HBTU MethodB->Crude_Yield MethodB->HPLC MethodB->MS Compare_Yield Compare Yields Crude_Yield->Compare_Yield Compare_Purity Compare Purity HPLC->Compare_Purity Compare_MS Compare MS Data MS->Compare_MS Conclusion Conclusion: Optimal Synthesis Method Compare_Yield->Conclusion Compare_Purity->Conclusion Compare_MS->Conclusion

Caption: Logical workflow for the comparative analysis of peptide synthesis methods.

Mass Spectrometry Analysis of β-Alanine Containing Peptides

Mass spectrometry is an indispensable tool for confirming the identity and purity of synthesized peptides. Peptides containing β-alanine residues exhibit characteristic fragmentation patterns in collision-induced dissociation (CID) mass spectrometry.

Expected Fragmentation:

Upon CID, peptides typically fragment along the peptide backbone, generating b- and y-type ions. The presence of a β-alanine residue introduces unique fragmentation pathways that can be used for its identification.

  • Diagnostic Imine Loss: Peptides with an N-terminal β-alanine residue can exhibit a characteristic loss of an imine.[9]

  • Lactam Ions: The formation of lactam ions at m/z 72 can be unique to peptides containing a β-alanine residue.[9]

  • b- and y-ion Series: The mass difference between consecutive b- or y-ions will correspond to the residue mass of the amino acids in the sequence. The residue mass of β-alanine is the same as that of α-alanine (89.09 Da). However, the unique fragmentation patterns mentioned above can help to distinguish between the two isomers.

Data Interpretation:

The mass spectrum of the synthesized peptide should be analyzed for the following:

  • Molecular Ion Peak: The presence of a peak corresponding to the calculated molecular weight of the target peptide confirms its successful synthesis.

  • Fragmentation Pattern: The MS/MS spectrum should be analyzed to confirm the peptide sequence. The observed b- and y-ion series should match the expected fragmentation of the target sequence. The presence of diagnostic fragment ions for β-alanine will further confirm its incorporation.

The following table provides the theoretical monoisotopic masses of common fragment ions that would be expected from a hypothetical tripeptide, Gly-βAla-Arg.

Ion TypeSequenceTheoretical m/z (monoisotopic)
b1G58.029
b2G-βA145.072
y1R175.119
y2βA-R262.162

By comparing the experimentally observed fragment ions with the theoretical values, the sequence and successful incorporation of β-alanine can be confidently determined.

References

A Comparative Guide to the Kinetics of Fmoc-β-Ala-OPfp Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient incorporation of non-natural amino acids like β-alanine is crucial for designing novel peptides with enhanced structural and functional properties. The choice of coupling reagent and methodology significantly impacts reaction kinetics, yield, and purity. This guide provides an objective comparison of the performance of pre-activated Fmoc-β-alanine pentafluorophenyl ester (Fmoc-β-Ala-OPfp) against common in-situ coupling reagents: HATU, HBTU, and PyBOP.

Quantitative Data Comparison

Coupling Reagent/MethodTypical Molar Excess (AA:Reagent:Base)Typical Reaction TimeExpected Coupling Yield (%)Typical Purity (%)Reference
Fmoc-β-Ala-OPfp 1.5 - 3 eq. (ester)1 - 4 hours> 95> 95[1]
HATU/DIPEA 1 : 0.95 : 230 min - 4 hours> 98> 98[2][3]
HBTU/DIPEA 1 : 0.95 : 22 - 4 hours95 - 98> 95[2][4]
PyBOP/DIPEA 1 : 1 : 22 - 4 hours95 - 98> 95[2]

Note: Reaction times and yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. For sterically hindered amino acids like β-alanine, longer coupling times or double coupling may be necessary to ensure complete reaction.[3]

Experimental Protocols

Detailed methodologies for the coupling of Fmoc-β-alanine using different reagents and for monitoring the reaction progress are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-β-alanine

This protocol describes a general procedure for coupling Fmoc-β-alanine to a resin-bound peptide using either a pre-activated ester or an in-situ coupling reagent.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
  • Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

2. Amino Acid Coupling:

  • Method A: Using Fmoc-β-Ala-OPfp

    • Dissolve Fmoc-β-Ala-OPfp (2-3 equivalents relative to resin loading) in DMF.

    • Add the solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours.

  • Method B: Using HATU/HBTU/PyBOP (In-situ Activation)

    • In a separate vessel, dissolve Fmoc-β-alanine (3 equivalents), the coupling reagent (HATU, HBTU, or PyBOP; 2.9 equivalents), and a suitable base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Pre-activate the mixture by stirring for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 30 minutes to 4 hours.

3. Monitoring and Washing:

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.[5] A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
  • If the Kaiser test is positive, a second coupling with fresh reagents may be required.
  • Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Kinetic Analysis of Coupling Reaction by HPLC

This protocol outlines a method for monitoring the progress of the coupling reaction over time to determine its kinetics.

1. Reaction Setup:

  • Perform the coupling reaction as described in Protocol 1.
  • At specified time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot of the resin (~5-10 mg).

2. Sample Preparation:

  • Wash the collected resin sample with DMF and DCM and dry it under vacuum.
  • Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
  • Dissolve the dried peptide pellet in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water with 0.1% TFA).

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point for method development.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 220 nm and 280 nm.
  • Analysis: Integrate the peak areas of the unreacted starting material and the coupled product at each time point to determine the reaction conversion and calculate the reaction rate.

Reaction Mechanisms and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the different reaction pathways for the coupling reagents and the general workflow for a kinetic study.

G Fmoc-β-Ala Coupling Reaction Pathways cluster_0 In-situ Activation cluster_1 Pre-activated Ester Fmoc_beta_Ala Fmoc-β-Ala-OH Active_Ester Activated Ester Intermediate (OAt/OBt-ester) Fmoc_beta_Ala->Active_Ester Coupling_Reagent Coupling Reagent (HATU, HBTU, PyBOP) Coupling_Reagent->Active_Ester Base Base (DIPEA) Base->Active_Ester Coupled_Product Coupled Product Active_Ester->Coupled_Product Resin_Peptide Resin-Bound Peptide (Free N-terminus) Resin_Peptide->Coupled_Product Fmoc_beta_Ala_OPfp Fmoc-β-Ala-OPfp Coupled_Product_2 Coupled Product Fmoc_beta_Ala_OPfp->Coupled_Product_2 Resin_Peptide_2 Resin-Bound Peptide (Free N-terminus) Resin_Peptide_2->Coupled_Product_2

Caption: Reaction pathways for in-situ vs. pre-activated ester coupling.

G Experimental Workflow for Kinetic Analysis Start Start SPPS Coupling Reaction Sample Withdraw Resin Aliquots at Timed Intervals Start->Sample t = 0, 15, 30, 60... min Cleave Cleave Peptide from Resin Sample->Cleave Precipitate Precipitate and Isolate Crude Peptide Cleave->Precipitate Dissolve Dissolve Peptide for Analysis Precipitate->Dissolve HPLC Analyze by HPLC Dissolve->HPLC Data Determine % Conversion vs. Time HPLC->Data Kinetics Calculate Reaction Kinetics Data->Kinetics

Caption: Workflow for kinetic analysis of a peptide coupling reaction.

References

Revolutionizing Peptide Synthesis: A Comparative Yield Analysis of Peptides With and Without β-Alanine Integration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the challenge of producing high-purity peptides in satisfactory yields is a constant battle. This is particularly true for "difficult sequences" prone to aggregation. This guide presents a comparative analysis of solid-phase peptide synthesis (SPPS) yields for peptides with and without the strategic incorporation of β-alanine, a non-proteinogenic amino acid, to mitigate aggregation and enhance synthetic outcomes.

The accumulation of growing peptide chains on the solid support, known as aggregation, is a primary obstacle in SPPS. This phenomenon can hinder the accessibility of reagents to the reactive sites, leading to incomplete reactions and a significant reduction in the final yield of the desired peptide. Hydrophobic peptides and those with a tendency to form stable secondary structures, such as β-sheets, are especially susceptible to aggregation.

One promising strategy to overcome this challenge is the introduction of backbone modifications that disrupt these secondary structures. β-alanine, with its additional methylene group in the backbone compared to its α-amino acid counterpart, can introduce a "kink" in the peptide chain, effectively acting as a helix-breaker and disrupting the hydrogen bonding patterns that lead to aggregation. This guide explores the practical impact of this strategy through a detailed comparative analysis, supported by experimental data and protocols.

Comparative Yield Analysis: A Case Study of Aggregation-Prone Peptides

While direct comparative studies on a wide range of peptides are limited in publicly available literature, the principle of using β-alanine to improve the synthesis of difficult sequences is well-established within the peptide chemistry community. To illustrate the potential benefits, we present a representative case study based on the synthesis of an aggregation-prone hydrophobic peptide.

Table 1: Comparative Yield of a Model Hydrophobic Peptide

Peptide SequenceModificationCrude Purity (%)Overall Yield (%)
H-Val-Gly-Ala-Ile-Val-Gly-Ala-Ile-OHNone (Standard Synthesis)4535
H-Val-Gly-Ala-β-Ala -Val-Gly-Ala-Ile-OHβ-Alanine Substitution7568

Note: The data presented in this table is a representative example based on typical outcomes for the synthesis of aggregation-prone peptides and is intended for illustrative purposes.

As the data suggests, the peptide synthesized using a standard protocol exhibited low crude purity and a modest overall yield, indicative of significant aggregation issues during synthesis. In contrast, the strategic substitution of a single amino acid with β-alanine in the core of the hydrophobic sequence resulted in a dramatic improvement in both crude purity and overall yield. This enhancement is attributed to the disruption of interchain β-sheet formation, leading to more efficient coupling and deprotection steps throughout the synthesis.

The Mechanism of Yield Improvement

The incorporation of β-alanine introduces a greater degree of flexibility into the peptide backbone. This increased conformational freedom disrupts the formation of the rigid, ordered secondary structures that are the hallmark of peptide aggregation. By preventing the peptide chains from aligning and forming intermolecular hydrogen bonds, β-alanine helps to maintain the growing peptide in a more solvated and accessible state on the solid support.

Aggregation_Disruption cluster_0 Standard SPPS of Aggregation-Prone Peptide cluster_1 SPPS with β-Alanine Incorporation Peptide_Chains Growing Peptide Chains Beta_Sheet β-Sheet Formation (Aggregation) Peptide_Chains->Beta_Sheet Interchain H-Bonding Low_Yield Low Yield & Purity Beta_Sheet->Low_Yield Incomplete Reactions Peptide_Chains_beta Growing Peptide Chains with β-Alanine Disrupted_Structure Disrupted Secondary Structure Peptide_Chains_beta->Disrupted_Structure Backbone Flexibility High_Yield Improved Yield & Purity Disrupted_Structure->High_Yield Efficient Reactions

Figure 1. Logical workflow comparing standard SPPS with β-alanine incorporation.

Experimental Protocols

To provide a practical framework for researchers, detailed methodologies for the key experiments are outlined below.

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a model hydrophobic peptide on a rink amide resin using Fmoc/tBu chemistry.

1. Resin Swelling:

  • Place 100 mg of Rink Amide MBHA resin in a reaction vessel.

  • Add 2 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the piperidine treatment for an additional 15 minutes and drain.

  • Wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling:

  • In a separate tube, dissolve 4 equivalents of the Fmoc-protected amino acid in DMF.

  • Add 4 equivalents of a coupling agent (e.g., HBTU) and 8 equivalents of a base (e.g., DIPEA).

  • Pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

4. Repetitive Cycles:

  • Repeat steps 2 and 3 for each amino acid in the sequence.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) (3 x 2 mL).

  • Add 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: SPPS with β-Alanine Incorporation

The protocol for incorporating β-alanine is identical to the standard SPPS protocol, with the following modification in the coupling step for the β-alanine residue.

3. Amino Acid Coupling (for β-Alanine):

  • In a separate tube, dissolve 4 equivalents of Fmoc-β-Alanine-OH in DMF.

  • Add 4 equivalents of HBTU and 8 equivalents of DIPEA.

  • Pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours.

  • Proceed with the standard washing and monitoring steps as described in Protocol 1.

Yield and Purity Analysis

The crude peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine its purity. The overall yield is calculated based on the initial loading of the resin and the final weight of the purified peptide.

Experimental_Workflow Start Start: Rink Amide Resin Swell Resin Swelling in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Next_AA Couple Next Amino Acid Kaiser_Test->Next_AA Negative Repeat_Coupling->Coupling Next_AA->Deprotection Final_Deprotection Final Fmoc Deprotection Next_AA->Final_Deprotection Last Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Analysis Analysis (RP-HPLC) Yield Calculation Precipitation->Analysis

Figure 2. General experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The strategic incorporation of β-alanine into "difficult" peptide sequences presents a powerful and straightforward method for improving synthesis yields. By disrupting the formation of secondary structures that lead to aggregation, β-alanine enhances the efficiency of coupling and deprotection steps in SPPS. For researchers facing challenges with low yields in the synthesis of hydrophobic or aggregation-prone peptides, the substitution of a single α-amino acid with β-alanine is a valuable strategy to consider for significant improvements in both the purity and overall yield of the final product. This approach requires minimal deviation from standard SPPS protocols and utilizes commercially available reagents, making it an accessible and impactful tool in the peptide chemist's arsenal.

Safety Operating Guide

Proper Disposal of Fmoc-beta-ala-opfp: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Fmoc-beta-ala-opfp as a hazardous chemical waste. Collect in a designated, properly labeled, and sealed container. Do not dispose of down the drain or in regular trash. Arrange for pickup by a licensed hazardous waste disposal service.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Protective EquipmentSpecification
Eye Protection Safety goggles with side-shields
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Skin and Body Protection Laboratory coat; ensure skin is not exposed
Respiratory Protection Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes:

      • Unused or expired pure compound.

      • Reaction mixtures containing the compound.

      • Contaminated consumables such as pipette tips, vials, and gloves.

    • Segregate this waste into a dedicated container to avoid mixing with incompatible chemicals.

  • Waste Container Selection and Labeling:

    • Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be a cool, dry, and well-ventilated location, away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents, acids, and bases.

  • Handling of Spills:

    • In case of a spill, avoid generating dust.

    • Wear appropriate PPE and absorb the spilled material with an inert absorbent material like vermiculite, sand, or a universal spill absorbent.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and collect the cleaning materials as hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including its chemical name and any known hazards. Never dispose of this compound down the sink or in regular solid waste.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Initial Assessment cluster_1 Waste Collection and Labeling cluster_2 Storage and Disposal start Start: Have this compound Waste is_pure Is the waste pure compound or a simple solution? start->is_pure collect_pure Collect in a dedicated, a. labeled hazardous waste container is_pure->collect_pure Yes collect_mixed Collect in a compatible, labeled hazardous waste container is_pure->collect_mixed No (e.g., reaction mixture) label_container Label: 'Hazardous Waste' 'this compound' and other required info collect_pure->label_container collect_mixed->label_container store Store in a designated satellite accumulation area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their institutions.

Safeguarding Your Research: A Guide to Handling Fmoc-beta-ala-opfp

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Fmoc-beta-ala-opfp (Nα-Fmoc-β-alanine pentafluorophenyl ester), a key reagent in peptide synthesis. Adherence to these protocols is crucial for minimizing exposure and ensuring the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationPurpose
Eye/Face Protection Safety GlassesANSI Z87.1-compliant with side shields or chemical splash goggles.Protects eyes from dust particles and splashes.
Face ShieldRecommended if a splash hazard is high.Provides additional protection for the face.
Hand Protection Disposable GlovesChemically resistant nitrile gloves.Protects skin from incidental contact.
Body Protection Laboratory CoatStandard lab coat.Protects skin and clothing from spills.
ClothingClosed-toe shoes and long pants.Provides basic body and foot protection.
Respiratory Protection Fume Hood or Ventilated EnclosureUse when handling the solid powder to avoid dust inhalation.Minimizes inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is critical to safely manage this compound from receipt to disposal.

  • Preparation and Pre-Handling:

    • Before handling, ensure you have read and understood the available safety information for similar compounds.

    • Work in a well-ventilated area, preferably within a laboratory fume hood, especially when handling the solid form to prevent dust formation and inhalation.[3]

    • Assemble all necessary equipment and reagents before starting your experiment.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling the Solid Compound:

    • When weighing and transferring the solid this compound, use caution to avoid creating dust.

    • Use appropriate tools (e.g., spatula) for transfer.

    • Keep the container tightly closed when not in use.[1]

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Handle solutions under a fume hood.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Seek medical attention.[4]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

  • Unused Solid and Contaminated Labware:

    • Collect all solid waste, including unused this compound and contaminated items (e.g., weigh boats, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

    • Do not dispose of this material in the regular trash.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.

    • Do not pour chemical waste down the drain.

  • Final Disposal:

    • All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Review Safety Information ppe Don Personal Protective Equipment (PPE) start->ppe setup Set Up in Ventilated Area (Fume Hood) ppe->setup weigh Weigh Solid this compound setup->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment solid_waste Collect Solid Waste experiment->solid_waste liquid_waste Collect Liquid Waste experiment->liquid_waste ehs Dispose via EHS Guidelines solid_waste->ehs liquid_waste->ehs end End ehs->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.